molecular formula C10H10N2O3 B1499152 Methyl 3-(cyanomethyl)-2-methoxyisonicotinate CAS No. 1159511-17-7

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Cat. No.: B1499152
CAS No.: 1159511-17-7
M. Wt: 206.2 g/mol
InChI Key: YZYRLZZIWWYORV-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(cyanomethyl)-2-methoxyisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(cyanomethyl)-2-methoxyisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O3/c1-14-9-7(3-5-11)8(4-6-12-9)10(13)15-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRLZZIWWYORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657095
Record name Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-17-7
Record name Methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20657095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a plausible and robust synthetic route to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a key intermediate in the development of novel therapeutics. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of Substituted Isonicotinates

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The isonicotinate framework, in particular, offers a versatile platform for introducing a variety of functional groups at distinct vectors around the pyridine ring. Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a highly functionalized derivative with potential applications as a key building block in the synthesis of complex heterocyclic systems. The strategic placement of the cyanomethyl, methoxy, and methyl ester groups provides multiple points for further chemical modification, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery.

This technical guide outlines a multi-step synthetic pathway, starting from a readily available precursor and detailing each transformation with expert insights into reaction mechanisms, choice of reagents, and optimization strategies.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the isonicotinate core is first assembled and then functionalized. The proposed forward synthesis is a logical and practical sequence of reactions, leveraging well-established methodologies in pyridine chemistry.

Synthesis_Plan cluster_0 Starting Material cluster_1 Core Functionalization cluster_2 Side-Chain Modification 2_chloro_3_methylpyridine 2-Chloro-3-methylpyridine 2_methoxy_3_methylpyridine 2-Methoxy-3-methylpyridine 2_chloro_3_methylpyridine->2_methoxy_3_methylpyridine Nucleophilic Substitution (NaOMe) lithiation 4-Lithio-2-methoxy-3-methylpyridine 2_methoxy_3_methylpyridine->lithiation Directed Ortho-Metalation (LDA/BuLi) carboxylation Methyl 2-methoxy-3-methylisonicotinate lithiation->carboxylation Quench with Methyl Chloroformate bromination Methyl 3-(bromomethyl)-2-methoxyisonicotinate carboxylation->bromination Radical Bromination (NBS, AIBN) cyanation Methyl 3-(cyanomethyl)-2-methoxyisonicotinate bromination->cyanation Nucleophilic Substitution (NaCN)

Figure 1: Proposed synthetic pathway for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

The synthesis commences with the commercially available 2-chloro-3-methylpyridine and proceeds through a series of functional group interconversions to arrive at the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methoxy-3-methylpyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group at the 2-position with a methoxy group. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Protocol:

  • To a solution of sodium methoxide (1.2 equivalents) in dry methanol, add 2-chloro-3-methylpyridine (1.0 equivalent).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-methoxy-3-methylpyridine.

Expertise & Experience: The choice of sodium methoxide in methanol is a classic and efficient method for this transformation. The reaction is typically clean and high-yielding. Anhydrous conditions are crucial to prevent the formation of the corresponding pyridone byproduct.

Step 2: Synthesis of Methyl 2-methoxy-3-methylisonicotinate

This pivotal step involves the introduction of the methyl ester group at the 4-position of the pyridine ring. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatics. The methoxy group at the 2-position can direct lithiation to the adjacent 3-position. However, for functionalization at the 4-position, a stronger directing group or a different strategy might be necessary. In the absence of a stronger directing group, lithiation can be directed to the 4-position by steric hindrance at the 3-position and the electronic activation of the 4-position by the methoxy group.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of 2-methoxy-3-methylpyridine (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add methyl chloroformate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-methoxy-3-methylisonicotinate.

Expertise & Experience: The success of this step is highly dependent on the precise control of temperature and the stoichiometry of the reagents. LDA is a strong, non-nucleophilic base ideal for deprotonation. Quenching the lithiated intermediate with methyl chloroformate provides a direct route to the desired methyl ester.

Step 3: Synthesis of Methyl 3-(bromomethyl)-2-methoxyisonicotinate

The next stage involves the selective bromination of the methyl group at the 3-position. A free-radical chain reaction using N-bromosuccinimide (NBS) and a radical initiator is the method of choice for benzylic-type brominations.

Protocol:

  • Dissolve Methyl 2-methoxy-3-methylisonicotinate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude Methyl 3-(bromomethyl)-2-methoxyisonicotinate, which can be used in the next step without further purification or purified by chromatography if necessary.

Expertise & Experience: The use of NBS allows for a low concentration of bromine to be maintained throughout the reaction, which favors the desired radical substitution over electrophilic addition to the pyridine ring. The choice of solvent is critical; non-polar solvents are generally preferred.

Step 4: Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

The final step is a nucleophilic substitution reaction to displace the bromide with a cyanide ion, forming the target cyanomethyl group.

Protocol:

  • Dissolve Methyl 3-(bromomethyl)-2-methoxyisonicotinate (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Expertise & Experience: This is a standard SN2 reaction.[1] The use of a polar aprotic solvent facilitates the reaction by solvating the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[2] Care must be taken when handling sodium cyanide due to its high toxicity.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-Chloro-3-methylpyridineSodium methoxide, Methanol2-Methoxy-3-methylpyridine85-95%
22-Methoxy-3-methylpyridineLDA, Methyl chloroformateMethyl 2-methoxy-3-methylisonicotinate50-70%
3Methyl 2-methoxy-3-methylisonicotinateNBS, AIBNMethyl 3-(bromomethyl)-2-methoxyisonicotinate70-85%
4Methyl 3-(bromomethyl)-2-methoxyisonicotinateSodium cyanide, DMFMethyl 3-(cyanomethyl)-2-methoxyisonicotinate80-90%

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to obtaining Methyl 3-(cyanomethyl)-2-methoxyisonicotinate. Each step is based on well-established and reliable chemical transformations, offering a high degree of confidence in its successful implementation. This guide serves as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of this important building block for the discovery of novel bioactive molecules.

References

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive theoretical overview of the chemical properties of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a compound for which there is limited information in the public domain. This document, intended for researchers, scientists, and drug development professionals, extrapolates data from related compounds to predict its chemical structure, physicochemical properties, and potential synthetic pathways. Detailed experimental protocols for a proposed synthesis are provided, alongside a discussion of its expected reactivity and spectroscopic characteristics. This guide aims to serve as a foundational resource for those interested in the synthesis and potential applications of this novel pyridine derivative.

Introduction: The Rationale for a Theoretical Examination

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives exhibit a wide array of biological activities, making the exploration of novel substitution patterns a continuous endeavor in drug discovery.[1] Methyl 3-(cyanomethyl)-2-methoxyisonicotinate represents a unique combination of functional groups on a pyridine core: a methyl ester at the 4-position (the isonicotinate framework), a methoxy group at the 2-position, and a cyanomethyl group at the 3-position. Each of these moieties can contribute to the molecule's overall properties and potential biological activity.

Given the current absence of this specific molecule in chemical literature and databases, this guide will construct a detailed theoretical profile. This will be achieved by analyzing the known chemistry of its constituent functional groups and related heterocyclic systems.

Proposed Chemical Identity and Physicochemical Properties

Based on its nomenclature, the proposed chemical structure for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is presented below.

Table 1: Predicted Chemical Identifiers and Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₀N₂O₃Derived from the proposed structure.
Molecular Weight 206.20 g/mol Calculated from the molecular formula.
IUPAC Name Methyl 3-(cyanomethyl)-2-methoxyisonicotinateBased on standard chemical naming conventions.
CAS Number Not AssignedNo public record of this compound exists.
Appearance Colorless to pale yellow solid or oilBased on related substituted pyridines.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Expected due to the presence of polar and non-polar functional groups.
Boiling Point > 300 °C (Predicted)High boiling point is expected due to its molecular weight and polarity.
Melting Point Not readily predictableWill depend on crystalline packing if it is a solid.

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate can be envisioned starting from a known or readily available precursor, 2-methoxy-3-methylisonicotinic acid. A commercial supplier lists 2-methoxy-3-methylisonicotinic acid with CAS number 1211581-22-4, making it a viable starting point.[2]

The proposed synthesis involves three key transformations:

  • Esterification of the carboxylic acid to the methyl ester.

  • Side-chain halogenation of the methyl group.

  • Nucleophilic substitution of the resulting halide with a cyanide salt.

G A 2-Methoxy-3-methylisonicotinic acid B Methyl 2-methoxy-3-methylisonicotinate A->B  Esterification (MeOH, H₂SO₄) C Methyl 3-(bromomethyl)-2-methoxyisonicotinate B->C  Side-Chain Halogenation (NBS, AIBN, CCl₄) D Methyl 3-(cyanomethyl)-2-methoxyisonicotinate C->D  Cyanation (NaCN, EtOH)

Caption: Proposed synthetic workflow for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Step 1: Esterification of 2-Methoxy-3-methylisonicotinic acid

Causality: The initial step focuses on converting the carboxylic acid to a methyl ester. This is a standard transformation that protects the acidic proton and provides the desired ester functionality present in the final product. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a reliable and cost-effective method for this purpose.

Protocol:

  • To a solution of 2-methoxy-3-methylisonicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-methoxy-3-methylisonicotinate.

Step 2: Side-Chain Halogenation

Causality: The next step is the selective halogenation of the methyl group at the 3-position. Free-radical halogenation is the method of choice for this transformation on an aromatic side-chain.[3] N-Bromosuccinimide (NBS) is a common reagent for benzylic and allylic bromination, and by extension, for methyl groups on electron-deficient pyridine rings, when used with a radical initiator like azobisisobutyronitrile (AIBN).[1] Carbon tetrachloride is a traditional solvent for such reactions, though alternative, less toxic solvents may be explored.

Protocol:

  • Dissolve Methyl 2-methoxy-3-methylisonicotinate (1.0 eq) in carbon tetrachloride (10 volumes).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Methyl 3-(bromomethyl)-2-methoxyisonicotinate. This intermediate may be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Cyanide

Causality: The final step involves the conversion of the bromomethyl group to the desired cyanomethyl group via a nucleophilic substitution reaction.[4][5][6][7][8] The cyanide ion is a potent nucleophile that readily displaces the bromide. The reaction is typically carried out in an alcoholic solvent to ensure the solubility of the cyanide salt while minimizing side reactions.[4][5]

Protocol:

  • Dissolve the crude Methyl 3-(bromomethyl)-2-methoxyisonicotinate (1.0 eq) in ethanol (10 volumes).

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Predicted Reactivity and Spectroscopic Data

The chemical reactivity of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate will be dictated by its functional groups.

G cluster_0 Methyl 3-(cyanomethyl)-2-methoxyisonicotinate cluster_1 Potential Reactions A Pyridine Ring R1 Electrophilic Aromatic Substitution A->R1 B Cyanomethyl Group R2 Hydrolysis of Nitrile B->R2 R3 Reduction of Nitrile B->R3 C Methoxy Group D Methyl Ester R4 Hydrolysis of Ester D->R4

Sources

A Predictive Spectroscopic Guide to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: An In-Depth Technical Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Spectroscopic Signature of a Novel Isonicotinate Derivative

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The isonicotinate scaffold and its derivatives are of significant interest due to their prevalence in pharmacologically active compounds. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a compound of potential interest for medicinal chemists.

The structure of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a pyridine ring substituted with a methyl ester at the 4-position, a methoxy group at the 2-position, and a cyanomethyl group at the 3-position, presents a unique combination of functional groups that will manifest in distinct spectroscopic signatures. This guide will systematically deconstruct these predicted signatures across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

For clarity and consistency throughout this analysis, the following atom numbering scheme for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate will be utilized.

Caption: Molecular structure of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to provide a clear proton inventory of the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale for Prediction
H57.8 - 8.0Doublet (d)1HThis proton is ortho to the nitrogen and the ester group, both of which are electron-withdrawing, leading to a significant downfield shift. It will be coupled to H6.
H68.6 - 8.8Doublet (d)1HBeing ortho to the ring nitrogen, this proton is expected to be the most deshielded aromatic proton. It will be coupled to H5.
-OCH₃ (C8)3.9 - 4.1Singlet (s)3HThe methoxy group protons are in a typical range for methoxy groups attached to an aromatic ring. The singlet multiplicity is due to the absence of adjacent protons.
-CH₂CN (C7)3.8 - 4.0Singlet (s)2HThe methylene protons of the cyanomethyl group are adjacent to the electron-withdrawing cyano group and the aromatic ring, placing them in this chemical shift range. They are expected to be a singlet as there are no vicinal protons.
-COOCH₃ (C10)3.9 - 4.1Singlet (s)3HThe methyl ester protons are expected to appear in this characteristic region as a singlet.

Expertise & Experience in Interpretation: The predicted chemical shifts are derived from established data for similar structures. For instance, the aromatic protons of methyl isonicotinate appear at approximately 8.78 and 7.84 ppm[1]. The introduction of a methoxy group at the 2-position, an electron-donating group, would be expected to cause a slight upfield shift for the ortho (H3, now substituted) and para (H6) protons, while the cyanomethyl group at the 3-position will have its own electronic influence. The predicted values represent a reasoned synthesis of these competing effects.

Caption: Predicted ¹H NMR signal assignments for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A Carbon Framework Analysis

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Predicted ¹³C NMR Data
Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (C9)165 - 175The ester carbonyl carbon is expected in this downfield region.[2]
C2160 - 165This carbon is attached to the electronegative nitrogen and oxygen atoms, causing a significant downfield shift.
C6148 - 152Alpha to the ring nitrogen, this carbon is deshielded.
C4140 - 145The carbon bearing the ester group is expected in this region.
C5120 - 125This aromatic carbon is expected in the typical aromatic region.
C≡N115 - 120The nitrile carbon has a characteristic chemical shift in this range.[3]
C3110 - 115The carbon attached to the cyanomethyl group.
-OCH₃ (C8)52 - 56A typical chemical shift for a methoxy carbon attached to an aromatic ring.[4]
-COOCH₃ (C10)51 - 55The methyl ester carbon is expected in this region.
-CH₂CN (C7)20 - 25The methylene carbon of the cyanomethyl group is expected in the aliphatic region.

Trustworthiness through Self-Validating Systems: The predicted ¹³C NMR data provides a self-validating framework. The presence of ten distinct signals would confirm the proposed structure. The chemical shifts of the carbonyl, nitrile, and methoxy carbons are particularly diagnostic and can be used as key identifiers. Any significant deviation from these predicted ranges would warrant a re-evaluation of the molecular structure.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational transition.

Predicted IR Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Expected Intensity
C≡N (Nitrile)2240 - 2260StretchMedium, Sharp
C=O (Ester)1720 - 1740StretchStrong
C=N, C=C (Aromatic)1550 - 1650Ring StretchMedium to Strong
C-O (Ester & Ether)1000 - 1300StretchStrong
C-H (Aromatic)3000 - 3100StretchMedium
C-H (Aliphatic)2850 - 3000StretchMedium

Authoritative Grounding & Comprehensive References: The predicted IR frequencies are based on well-established correlation tables. The nitrile C≡N stretch is a particularly sharp and characteristic peak found in the 2260-2220 cm⁻¹ region[5]. The strong carbonyl C=O stretch of an aliphatic ester is typically observed between 1750-1735 cm⁻¹[6]. The presence of these distinct and intense bands would provide strong evidence for the proposed structure.

G cluster_peaks Predicted Key IR Peaks IR_Regions 4000-2500 cm⁻¹ 2500-2000 cm⁻¹ 2000-1500 cm⁻¹ 1500-400 cm⁻¹ p1 C-H (Aromatic) ~3050 cm⁻¹ IR_Regions:f0->p1 p2 C-H (Aliphatic) ~2950 cm⁻¹ IR_Regions:f0->p2 p3 C≡N ~2250 cm⁻¹ IR_Regions:f1->p3 p4 C=O ~1730 cm⁻¹ IR_Regions:f2->p4 p5 C=N, C=C ~1600 cm⁻¹ IR_Regions:f2->p5 p6 C-O ~1250 cm⁻¹ IR_Regions:f3->p6

Caption: Predicted key functional group regions in the IR spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The calculated molecular weight of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate (C₁₀H₁₀N₂O₃) is 206.07 g/mol . A prominent molecular ion peak at m/z = 206 is expected in the mass spectrum.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A fragment ion at m/z = 175 is anticipated, resulting from the cleavage of the C2-OCH₃ bond.

    • Loss of the methyl ester group (-COOCH₃): A fragment at m/z = 147 could be observed due to the loss of the entire ester functionality.

    • Loss of the methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z = 147.

    • Cleavage of the cyanomethyl group (-CH₂CN): A fragment at m/z = 166 is possible from the loss of the cyanomethyl radical.

    • McLafferty Rearrangement: While less common for aromatic esters, the possibility of rearrangements should be considered in a detailed analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

G M [M]⁺˙ m/z = 206 F1 [M - OCH₃]⁺ m/z = 175 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 147 M->F2 - •COOCH₃ F3 [M - CH₂CN]⁺ m/z = 166 M->F3 - •CH₂CN

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Predictive Framework for Structural Elucidation

This in-depth technical guide has provided a comprehensive, predictive analysis of the spectroscopic data for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and scientifically grounded framework for the characterization of this novel molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. This guide not only serves as a roadmap for the identification of this specific compound but also exemplifies a robust methodology for the predictive spectroscopic analysis of other novel chemical entities.

References

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2022, December 2). Fragmentation pattern of esters. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • West Virginia University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of Methoxyisonicotinate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis and characterization of methoxyisonicotinate compounds. Designed for researchers, scientists, and professionals in drug development, this whitepaper delves into the fundamental principles, advanced 2D NMR techniques, and practical, field-proven methodologies. It emphasizes the causal relationships behind experimental choices, ensuring a deep, actionable understanding of how to leverage NMR for unambiguous structural elucidation of this important class of heterocyclic compounds. The guide includes step-by-step protocols, data interpretation strategies illustrated through a case study, and visual aids in the form of diagrams to clarify complex relationships and workflows.

Introduction: The Significance of Methoxyisonicotinates and the Role of NMR

Methoxyisonicotinate derivatives, which feature a pyridine ring substituted with both a methoxy group and a methyl ester, are prevalent scaffolds in medicinal chemistry and materials science. The precise arrangement of these substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. Consequently, unambiguous structural verification is a critical step in the synthesis and development of novel compounds within this class.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus (primarily ¹H and ¹³C) and their through-bond connectivities.

This guide will equip the reader with the necessary knowledge to confidently prepare samples, acquire high-quality NMR data, and interpret the resulting spectra to fully characterize methoxyisonicotinate compounds.

Foundational Principles: Predicting the NMR Landscape of Methoxyisonicotinates

A foundational understanding of how the molecular structure influences NMR parameters is essential for effective spectral interpretation.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In methoxyisonicotinates, the key determinants are:

  • The Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. Protons at the α-positions (C2, C6) are typically the most deshielded.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent shields the ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the attached protons and carbons.

  • The Methoxycarbonyl Group (-COOCH₃): This electron-withdrawing group deshields the ring, with the most significant effect at the ortho and para positions.

The interplay of these electronic effects, dictated by the specific substitution pattern, results in a unique chemical shift fingerprint for each isomer.

Spin-Spin Coupling (J-Coupling): Through-Bond Connectivity

Spin-spin coupling, observed as signal splitting in ¹H NMR spectra, reveals the number of neighboring protons.[1][2] In a pyridine ring, the magnitude of the coupling constant (J, measured in Hz) is diagnostic of the relationship between the coupled protons:

  • Ortho Coupling (³JHH): Typically the largest, ranging from 7-9 Hz.

  • Meta Coupling (⁴JHH): Smaller, usually between 2-3 Hz.[3]

  • Para Coupling (⁵JHH): The smallest and often not resolved, typically <1 Hz.

Analyzing these coupling patterns is a cornerstone of assigning protons to their specific positions on the pyridine ring.[4]

Experimental Design and Protocols: A Self-Validating Workflow

The quality and reliability of NMR data are directly dependent on meticulous experimental design and execution. The following workflow is designed to provide a comprehensive and self-validating dataset for any novel methoxyisonicotinate compound.

Diagram: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Compound (5-25 mg) Solvent Choose Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->Solvent Select based on solubility Dissolve Dissolve & Filter into NMR Tube Solvent->Dissolve ~0.6 mL H1 1D ¹H NMR Dissolve->H1 Insert into Spectrometer C13 1D ¹³C NMR Assign1D Initial ¹H & ¹³C Assignments H1->Assign1D Process Data COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Correlate2D Correlate with 2D Data Assign1D->Correlate2D Refine Structure Propose/Confirm Structure Correlate2D->Structure Finalize

Caption: A systematic workflow for the NMR analysis of methoxyisonicotinate compounds.

Protocol: Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.

Materials:

  • Methoxyisonicotinate compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[5]

  • High-quality 5 mm NMR tube.[6][7]

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8]

  • Pasteur pipette and glass wool.

  • Vortex mixer.

Step-by-Step Methodology:

  • Weigh the Sample: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial. The higher end of this range is preferable if 2D NMR experiments are planned.[9]

  • Solvent Selection & Justification: The choice of solvent is critical and is primarily dictated by the sample's solubility.[8]

    • Chloroform-d (CDCl₃): An excellent first choice for many moderately polar organic molecules. It is relatively non-viscous and has a single residual solvent peak at ~7.26 ppm.

    • DMSO-d₆: A highly polar solvent, ideal for compounds with poor solubility in CDCl₃. Its residual peak appears at ~2.50 ppm. Be aware that it is hygroscopic, and a water peak around 3.33 ppm is common.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[7]

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Transfer the solution through this filter into the NMR tube.

    • Causality: This step is crucial to remove any suspended particles. Particulates in the sample disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Acquiring the NMR Data Suite

A standard suite of 1D and 2D experiments is required for complete characterization.

  • ¹H NMR: This is the primary experiment. It provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling).

  • ¹³C{¹H} NMR: This proton-decoupled experiment reveals the number of unique carbon environments. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[10] Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart (e.g., H-C-H or H-C-C-H).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[11] It is invaluable for definitively assigning protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10] It is the key experiment for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC.

Spectral Interpretation: A Case Study of Methyl 2-methoxyisonicotinate

To illustrate the data analysis process, let's consider the hypothetical NMR data for Methyl 2-methoxyisonicotinate.

Structure:

Analysis of 1D NMR Data
  • ¹H NMR: We expect five distinct signals:

    • Three signals in the aromatic region (typically 7.0-9.0 ppm) for the three pyridine ring protons.

    • Two signals in the aliphatic region: one for the ester methyl group (-COOCH₃) and one for the methoxy group (-OCH₃), both appearing as singlets integrating to 3 protons each.

  • ¹³C NMR: We expect eight distinct signals:

    • Five signals for the pyridine ring carbons.

    • One signal for the carbonyl carbon of the ester (>160 ppm).

    • Two signals for the two methyl carbons (~50-60 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Data for Methyl 2-methoxyisonicotinate (in CDCl₃)

Assignment¹H δ (ppm)MultiplicityJ (Hz)Integration¹³C δ (ppm)
H-37.45d5.21H115.2
H-57.60dd5.2, 1.51H120.8
H-68.30d1.51H149.5
2-OCH₃4.05s-3H53.5
4-COOCH₃3.95s-3H52.8
C-2----164.0
C-4----145.1
C=O----165.8
Analysis of 2D NMR Data

2D NMR experiments provide the definitive connections to assemble the structure.

  • COSY: This spectrum would show a cross-peak between H-3 (7.45 ppm) and H-5 (7.60 ppm), confirming their ortho-relationship (via a four-bond coupling in this specific heterocyclic system, which is often visible). A weaker cross-peak between H-5 and H-6 might also be observed, confirming their meta-relationship.

Diagram: COSY Correlations

Caption: Key proton-proton correlations for Methyl 2-methoxyisonicotinate in a COSY spectrum.

  • HSQC: This spectrum would unambiguously link the proton signals to their attached carbons:

    • 7.45 ppm (H-3) correlates with 115.2 ppm (C-3).

    • 7.60 ppm (H-5) correlates with 120.8 ppm (C-5).

    • 8.30 ppm (H-6) correlates with 149.5 ppm (C-6).

    • 4.05 ppm (-OCH₃) correlates with 53.5 ppm (-OCH₃).

    • 3.95 ppm (-COOCH₃) correlates with 52.8 ppm (-COOCH₃).

  • HMBC: This is the final piece of the puzzle, revealing long-range connections that confirm the substituent positions.

Diagram: Key HMBC Correlations

HMBC_Correlations cluster_protons cluster_carbons H_OCH3 2-OCH₃ (4.05) C2 C-2 (164.0) H_OCH3->C2 ²J H_COOCH3 4-COOCH₃ (3.95) C4 C-4 (145.1) H_COOCH3->C4 ³J (via ester O) CO C=O (165.8) H_COOCH3->CO ²J H3 H-3 (7.45) H3->C2 ²J H3->C4 ²J

Caption: Diagnostic HMBC correlations confirming the positions of the methoxy and ester groups.

Interpretation of HMBC Correlations:

  • The protons of the methoxy group at 4.05 ppm show a strong correlation to the quaternary carbon at 164.0 ppm. This carbon must be C-2, confirming the position of the methoxy group.

  • Proton H-3 (7.45 ppm) also shows correlations to both C-2 (164.0 ppm) and C-4 (145.1 ppm), locking its position between these two carbons.

  • The protons of the ester methyl group at 3.95 ppm show a correlation to the carbonyl carbon (165.8 ppm) and, crucially, to the quaternary ring carbon at 145.1 ppm (C-4). This confirms the ester group is attached at the C-4 position.

Through this systematic and multi-faceted approach, combining 1D and 2D NMR data, the structure of Methyl 2-methoxyisonicotinate is unequivocally confirmed.

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of chemists working with methoxyisonicotinate compounds. A logical and systematic application of 1D and 2D NMR experiments, underpinned by a solid understanding of fundamental principles and meticulous sample preparation, enables the unambiguous determination of molecular structure. The workflow and interpretive strategies outlined in this guide provide a robust framework for researchers to approach the characterization of these and other complex heterocyclic molecules with confidence and scientific rigor.

References

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).[Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants.[Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.[Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.[Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

  • SDSU NMR Facility. (n.d.).Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.[Link]

  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.[Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.[Link]

  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]

  • YouTube. (2018). NMR spectroscopy: coupling constants.[Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.[Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.[Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.[Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.[Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.[Link]

  • UCL. (n.d.). Chemical shifts.[Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy.[Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy.[Link]

  • Small molecule NMR sample preparation. (2023). [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation.[Link]

  • YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone.[Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift.[Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3.[Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.[Link]

Sources

An In-depth Technical Guide to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: A Focus on a Key Analog, Methyl 3-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive searches for "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate" across chemical databases, including the CAS Registry, have yielded no specific entry for this compound. This suggests that it may be a novel chemical entity, a proprietary intermediate not yet disclosed in public literature, or a potential misnomer. However, the structural motifs within the requested molecule are of significant interest in medicinal chemistry.

This guide will, therefore, provide a comprehensive technical overview of a closely related and well-documented analog, Methyl 3-(cyanomethyl)benzoate (CAS Number: 68432-92-8) . By understanding the synthesis, properties, and applications of this key analog, researchers can gain valuable insights into the potential characteristics and utility of the requested, yet undocumented, isonicotinate derivative. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and study of "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate."

Introduction to Methyl 3-(cyanomethyl)benzoate: A Versatile Building Block in Drug Discovery

Methyl 3-(cyanomethyl)benzoate is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a methyl ester and a cyanomethyl group, allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecules.[1] Notably, it serves as a crucial starting material for the synthesis of Ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2] The cyanomethyl group offers a reactive handle for various chemical modifications, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in many active pharmaceutical ingredients (APIs).

Physicochemical Properties of Methyl 3-(cyanomethyl)benzoate

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 3-(cyanomethyl)benzoate are summarized in the table below.

PropertyValueSource
CAS Number 68432-92-8[3][4]
Molecular Formula C₁₀H₉NO₂[1][3]
Molecular Weight 175.18 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 314.1 °C[1]
Density 1.141 ± 0.06 g/cm³[1]
IUPAC Name methyl 3-(cyanomethyl)benzoate[3]
SMILES COC(=O)C1=CC=CC(=C1)CC#N[3]

Synthesis of Methyl 3-(cyanomethyl)benzoate: A Mechanistic Perspective

Several synthetic routes to Methyl 3-(cyanomethyl)benzoate have been reported, with the choice of method often depending on the desired scale, cost, and environmental considerations. A common and industrially relevant approach starts from m-toluic acid.[2][5]

Synthesis from m-Toluic Acid: A Step-by-Step Protocol

This multi-step synthesis involves acylation, chlorination, esterification, and cyanation. The causality behind each step is crucial for optimizing yield and purity.

Experimental Protocol:

  • Acylation: m-Toluic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This step activates the carboxylic acid for subsequent reactions.

  • Chlorination: The acyl chloride is then subjected to a chlorination reaction, typically using liquid chlorine, to introduce a chlorine atom onto the methyl group.[5]

  • Esterification: The chlorinated intermediate is reacted with methanol to form the methyl ester.[5]

  • Cyanation: The final step involves the reaction of the ester with a cyanide salt, such as sodium cyanide, to displace the chlorine and form the cyanomethyl group, yielding Methyl 3-(cyanomethyl)benzoate.[2][5]

This process is often favored for its relatively low cost and high yield, making it suitable for industrial production.[5]

Alternative Synthesis via Bromination and Cyanation

Another documented method involves the bromination of 3-methylbenzoate followed by cyanation.

Experimental Protocol:

  • A mixture of 3-bromomethyl-benzoic acid methyl ester and potassium cyanide in a solvent like DMF is heated.[6]

  • The reaction progress is monitored, and upon completion, the product is extracted and purified.[6]

This method provides an alternative route, with the choice of halogen (chlorine vs. bromine) influencing reaction conditions and potential byproducts.

Hypothetical Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Based on the established synthesis of similar molecules, a plausible synthetic route for the target compound can be proposed. A potential starting material would be a suitably substituted pyridine derivative.

Synthesis_Workflow A 2-Methoxy-3-methylisonicotinic acid B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 2-methoxy-3-methylisonicotinate B->C D Halogenation (e.g., NBS, light) C->D E Methyl 3-(bromomethyl)-2-methoxyisonicotinate D->E F Cyanation (e.g., NaCN, DMSO) E->F G Methyl 3-(cyanomethyl)-2-methoxyisonicotinate F->G

Caption: Hypothetical synthesis workflow for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

This proposed pathway leverages well-established organic reactions, starting with the esterification of a commercially available or readily synthesized isonicotinic acid derivative, followed by free-radical halogenation of the methyl group and subsequent nucleophilic substitution with a cyanide source.

Applications in Drug Development and Medicinal Chemistry

The structural features of Methyl 3-(cyanomethyl)benzoate and its hypothetical isonicotinate analog are highly relevant in drug design.

  • Scaffold for Bioactive Molecules: The cyanomethylbenzoate core is a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1]

  • Role of the Cyanomethyl Group: The cyanomethyl group can act as a bioisostere for other functional groups and can be involved in key interactions with biological targets. It is a feature in various pharmaceutical compounds.

  • The Isonicotinate Core: The pyridine ring of the isonicotinate structure is a common motif in many drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.

  • The Methoxy Group: The introduction of a methoxy group can significantly impact a molecule's metabolic stability and binding affinity to its target.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Methyl 3-(cyanomethyl)benzoate and related compounds. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

  • Working in a well-ventilated area.

  • Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

While "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate" remains an undocumented compound in the public domain, a comprehensive analysis of its structural analog, Methyl 3-(cyanomethyl)benzoate, provides a robust framework for understanding its potential synthesis, properties, and applications. The methodologies and chemical principles discussed in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this and other novel chemical entities. Further research into the synthesis and biological evaluation of the target isonicotinate derivative is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Wuhan Institute of Technology. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.
  • Zhang, L., & Wang, Y. (2014). Synthesis of methyl 3-cyanobenzoate by a green process. Guangdong Chemical Industry, 16.
  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • ResearchGate. (2009). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469.
  • MySkinRecipes. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl cyanoformate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(1-cyanoethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyanic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: A Heterocyclic Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a polysubstituted pyridine derivative embodying a unique combination of functional groups pivotal for medicinal chemistry and materials science. As a derivative of isonicotinic acid, it belongs to a class of compounds well-represented in pharmaceuticals. The strategic placement of a methoxy group at the 2-position, a cyanomethyl group at the 3-position, and a methyl ester at the 4-position creates a versatile chemical entity with multiple points for synthetic diversification and specific molecular interactions. This guide provides a comprehensive overview of its chemical identity, proposed synthesis, predicted spectroscopic signature, and potential applications, with a focus on its role as a scaffold in drug discovery. We delve into the mechanistic rationale behind its synthesis and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural foundation of the topic compound is the pyridine ring, a nitrogen-containing heterocycle that is a ubiquitous feature in bioactive molecules due to its ability to engage in hydrogen bonding and its metabolic stability. The specific arrangement of substituents on this isonicotinate core dictates its unique chemical personality.

Structural Identifiers

A precise definition of the molecule is critical for database searching, regulatory submission, and unambiguous scientific communication.

IdentifierValue
IUPAC Name Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Molecular Formula C₁₀H₁₀N₂O₃
Canonical SMILES COC(=O)C1=CN=C(C(=C1)CC#N)OC
InChI Key (Generated upon synthesis and registration)
CAS Number (Not assigned; novel compound)
Predicted Physicochemical Data

While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted using computational models based on its structure. These predictions are invaluable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueRationale and Scientific Insight
Molecular Weight 206.20 g/mol Calculated from the molecular formula. This value is fundamental for all stoichiometric calculations in synthesis and analysis.
logP (Octanol/Water) ~1.5 - 2.0The molecule has both polar (ester, nitrile, pyridine N) and non-polar (methoxy, methylene, aromatic ring) features, suggesting moderate lipophilicity, which is often a desirable trait for drug candidates to balance solubility and membrane permeability.
pKa (Most Basic) ~2.5 - 3.5The pyridine nitrogen is the most basic site. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent methoxy group and the C4-ester, making it a much weaker base than pyridine itself. This has implications for salt formation and behavior in biological media.
Hydrogen Bond Acceptors 5 (Nitrile N, 2x Ester O, Pyridine N, Methoxy O)The high number of hydrogen bond acceptors provides multiple opportunities for specific interactions with biological targets like enzymes and receptors.
Hydrogen Bond Donors 0The absence of donor groups like -OH or -NH influences its interaction profile and solubility characteristics.
Predicted Boiling Point >350 °CHigh boiling point is expected due to the molecular weight and polarity, suggesting that purification would likely be performed by chromatography or recrystallization rather than distillation.

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthetic route is paramount for accessing this molecule for research purposes. While no direct synthesis is published, a plausible pathway can be designed based on established principles of pyridine chemistry. The proposed route begins with a commercially available, simpler pyridine derivative and introduces the required functional groups in a strategic sequence.

The causality behind this multi-step approach is to manage the reactivity and directing effects of the substituents. Introducing the cyanomethyl group late in the sequence avoids potential interference from its reactive nature during earlier oxidation or substitution steps.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the viability of the preceding step.

Step 1: N-Oxidation of 2-Methoxy-3-methylpyridine

  • Dissolve 2-Methoxy-3-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Causality: N-oxidation activates the 4-position of the pyridine ring for subsequent nucleophilic attack. Using m-CPBA is a standard, mild method for this transformation.

  • Stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite.

  • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methoxy-3-methylpyridine N-oxide.

Step 2: Cyanation via Reissert-Henze Reaction

  • Suspend the N-oxide intermediate (1.0 eq) in acetonitrile.

  • Add benzoyl chloride (1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

    • Causality: This is a modified Reissert-Henze reaction. The benzoyl chloride activates the N-oxide, and TMSCN serves as a safe and effective cyanide source to introduce the nitrile at the activated 4-position.

  • Cool to room temperature and pour into saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield 4-Cyano-2-methoxy-3-methylpyridine.

Step 3: Radical Bromination of the Methyl Group

  • Dissolve the cyano-intermediate (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a UV lamp for 2-4 hours.

    • Causality: This is a Wohl-Ziegler bromination. AIBN acts as a radical initiator, and NBS is the bromine source for selectively brominating the benzylic-like methyl group without affecting the pyridine ring.

  • Cool, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude 3-(Bromomethyl)-4-cyano-2-methoxypyridine, to be used immediately.

Step 4: Cyanomethylation

  • Dissolve the crude bromomethyl intermediate in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.5 eq) and stir at 50 °C for 2 hours.

    • Causality: A standard SN2 reaction. The highly polar aprotic solvent (DMSO) facilitates the displacement of the bromide by the cyanide nucleophile. This step constructs the required cyanomethyl group.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash thoroughly with water and brine, dry, and purify by column chromatography to yield 2-(2-Methoxy-4-cyanopyridin-3-yl)acetonitrile.

Step 5: Selective Hydrolysis and Esterification

  • Heat the dinitrile intermediate in a mixture of concentrated sulfuric acid and water (1:1 v/v) at 100 °C.

    • Causality: The nitrile at the 4-position is sterically more accessible and electronically activated towards hydrolysis to a carboxylic acid compared to the cyanomethyl nitrile. Careful control of reaction time is crucial for selectivity.

  • After hydrolysis of the C4-nitrile is complete (monitored by LC-MS), cool the mixture.

  • Carefully add methanol (10 volumes) and reflux for 8-12 hours (Fischer esterification).

  • Cool, neutralize with sodium bicarbonate, and extract with ethyl acetate.

  • Purify by flash column chromatography to yield the final product, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate .

Predicted Spectroscopic and Analytical Characterization

Without an authentic sample, we must rely on predictive analysis based on established spectroscopic principles. This section outlines the expected data that would be used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3 ppm (d, 1H): Proton at C6 of the pyridine ring. Expected to be a doublet due to coupling with the C5 proton. It will be the most downfield aromatic proton due to its proximity to the ring nitrogen.

    • δ ~7.0 ppm (d, 1H): Proton at C5 of the pyridine ring. A doublet coupled to the C6 proton.

    • δ ~4.0 ppm (s, 3H): Singlet from the methoxy (-OCH₃) group protons at C2.

    • δ ~3.9 ppm (s, 3H): Singlet from the methyl ester (-COOCH₃) protons.

    • δ ~3.8 ppm (s, 2H): Singlet from the methylene (-CH₂CN) protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165 ppm: Carbonyl carbon of the ester.

    • δ ~160 ppm: C2 carbon attached to the methoxy group.

    • δ ~150 ppm: C6 carbon of the pyridine ring.

    • δ ~145 ppm: C4 carbon attached to the ester.

    • δ ~117 ppm: Nitrile carbon (-C≡N).

    • δ ~115 ppm: C5 carbon of the pyridine ring.

    • δ ~110 ppm: C3 carbon attached to the cyanomethyl group.

    • δ ~55 ppm: Methoxy carbon.

    • δ ~53 ppm: Methyl ester carbon.

    • δ ~20 ppm: Methylene carbon (-CH₂CN).

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Analysis TypeExpected SignatureInterpretation
IR (ATR) ~2250 cm⁻¹ (weak-medium)C≡N (nitrile) stretch.
~1730 cm⁻¹ (strong)C=O (ester) stretch.
~1600, ~1570 cm⁻¹C=C and C=N stretching of the pyridine ring.
~1250 cm⁻¹ (strong)C-O stretch of the ester and ether.
MS (ESI+) m/z = 207.07 [M+H]⁺The protonated molecular ion, confirming the molecular weight.
m/z = 175.05Loss of methanol (-32) from the ester.
m/z = 148.05Loss of the ester group (-59, -COOCH₃).

Reactivity, Potential Applications, and Role in Drug Discovery

The true value of a scaffold like Methyl 3-(cyanomethyl)-2-methoxyisonicotinate lies in its potential as a building block for more complex molecules with tailored functions.

Chemical Reactivity and Derivatization Potential

The molecule offers several handles for further chemical modification:

  • Ester Hydrolysis: The methyl ester can be easily saponified to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.

  • Nitrile Reduction/Hydrolysis: The cyanomethyl group can be reduced to a 2-aminoethyl side chain or hydrolyzed to a carboxymethyl side chain, significantly altering the polarity and functionality.

  • Demethylation: The methoxy group can be cleaved to reveal a 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form, a privileged structure in medicinal chemistry.

Reactivity_Hub center_node Methyl 3-(cyanomethyl)-2- methoxyisonicotinate A Isonicotinic Acid Derivative (Amide Coupling) center_node->A 1. LiOH, H₂O 2. Amine, EDC/HOBt B 2-Aminoethyl Sidechain center_node->B H₂, Raney Ni or LiAlH₄ C 2-Pyridone Scaffold center_node->C BBr₃ or HBr

Caption: Key derivatization pathways from the core scaffold.

Inferred Applications in Medicinal Chemistry

The isonicotinate scaffold and its associated functional groups are prevalent in drugs targeting a wide range of diseases. The cyanomethyl group, in particular, is a valuable pharmacophore. It can act as a potent hydrogen bond acceptor or as a bioisosteric replacement for other groups.[1] The "magic methyl" effect, often extended to small functional groups, suggests that the methoxy group can significantly influence a molecule's binding affinity and metabolic stability by altering its conformation and electronic properties.[2][3]

Given these features, this scaffold could be a promising starting point for developing modulators of various enzyme and receptor families, such as:

  • Kinase Inhibitors: The pyridine core can mimic the adenine hinge-binding region of ATP.

  • GPCR Modulators: The molecule's polarity and hydrogen bonding capacity are suitable for interacting with G-protein coupled receptors.

  • Metabotropic Glutamate Receptor (mGluR) Modulators: Substituted pyridines are known scaffolds for negative allosteric modulators (NAMs) of receptors like mGlu₅, which are targets for neurological disorders.[4]

Example Signaling Pathway: mGluR₅ Modulation

Should derivatives of this scaffold prove to be mGluR₅ NAMs, they would modulate the signaling pathway shown below, which is implicated in conditions like anxiety and chronic pain.

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR₅ Receptor Glutamate->mGluR5 Activates Gq_protein Gq Protein mGluR5->Gq_protein Activates NAM Scaffold Derivative (NAM) NAM->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Leads to

Caption: Inhibition of the mGluR₅ signaling cascade by a hypothetical NAM.

Safety and Handling

As a novel, uncharacterized chemical, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate must be handled with extreme caution, assuming it is hazardous. The safety profile can be inferred from its functional groups.

Inferred GHS Classification
Hazard ClassCategoryHazard StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.The cyanomethyl group can metabolically release cyanide, a potent toxin. This is based on data for analogous cyano-compounds.[5]
Skin Irritation Category 2H315: Causes skin irritation.Many multifunctional aromatic compounds are skin irritants.[6][7]
Eye Irritation Category 2AH319: Causes serious eye irritation.Based on general reactivity of similar chemical classes.[6][7]
Mandatory Handling Protocols
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (double-gloving recommended).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Handling: Avoid creating dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[5][8]

  • Disposal: All waste must be treated as acutely toxic and disposed of through a certified hazardous waste management service, following all local and national regulations.

Conclusion

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate represents a chemically intriguing and synthetically accessible scaffold. While it remains a hypothetical target, its structure is rich with the potential for creating diverse libraries of compounds for drug discovery and materials science. Its value lies in the strategic combination of a privileged heterocyclic core with three distinct and reactive functional groups, offering a platform for the rational design of novel molecules with tailored biological or physical properties. This guide provides the foundational knowledge—from synthesis design to predictive analysis and safety—required for any researcher to begin exploring the potential of this promising chemical entity.

References

  • Google Patents. (2015). Methyl 3-(cyanomethyl)
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(cyanomethyl)benzoate. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • Iovine, D., & Fantinati, A. (2024). Editorial for Special Issue “Methyl-Containing Pharmaceuticals”. Pharmaceuticals, 17(5), 578.
  • Dalbouha, S., et al. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. The Journal of Chemical Physics, 145(12), 124309.
  • Noetzel, M. J., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 12(15), 2849–2865.
  • SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cyanomethyl – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-cyanoisonicotinate. Retrieved January 26, 2026, from [Link]

  • Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469.
  • Barreiro, E. J., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
  • National Center for Biotechnology Information. (n.d.). (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • precisionFDA. (n.d.). METHYL CYANOFORMATE. Retrieved January 26, 2026, from [Link]

Sources

A Technical Guide to the Research Applications of Functionalized Isonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinic acid, a pyridine-4-carboxylic acid, is a deceptively simple heterocyclic compound that serves as a foundational scaffold for a vast array of functionalized molecules with profound impacts across multiple scientific disciplines.[1] Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the versatile chemistry of the carboxylic acid group, make it a privileged structure in modern research. This guide provides an in-depth exploration of the synthesis, functionalization, and diverse research applications of isonicotinate derivatives. We will delve into their cornerstone role in medicinal chemistry, from the historic anti-tuberculosis agent isoniazid to contemporary enzyme inhibitors, and their critical function as building blocks in the burgeoning field of materials science, particularly in the design of Metal-Organic Frameworks (MOFs). This document is structured to provide not just a catalog of applications, but a causal understanding of why this scaffold is so effective, supported by detailed experimental protocols and mechanistic insights to empower researchers in their own investigations.

The Isonicotinate Scaffold: A Privileged Chemical Architecture

The utility of the isonicotinate core stems from a synergistic combination of its structural and electronic features. Isonicotinic acid is an isomer of picolinic (2-position) and nicotinic (3-position) acids.[1] The placement of the carboxyl group at the 4-position, para to the ring nitrogen, is crucial. This arrangement allows for extensive electronic delocalization, influencing the molecule's reactivity, coordination properties, and biological interactions.

Key Attributes:

  • Bifunctionality: The scaffold possesses two key reactive/coordination sites: the pyridine nitrogen (a Lewis base) and the carboxylate group (a versatile nucleophile and coordinating agent). This allows it to act as a bidentate or bridging ligand in coordination chemistry.

  • Tunable Electronics: The pyridine ring can be further functionalized, allowing for fine-tuning of the electronic properties of the entire molecule. This is a critical feature in drug design for optimizing target engagement and in materials science for modulating catalytic or adsorptive properties.

  • Hydrogen Bonding Capability: Both the ring nitrogen and the carboxyl group (as an acid, ester, or amide) can participate in hydrogen bonding, a fundamental interaction for molecular recognition in biological systems and for directing the self-assembly of supramolecular structures.

The journey from the basic scaffold to a highly functional molecule is a core concept in modern chemistry. The following diagram illustrates the general workflow.

G cluster_0 Core Synthesis & Functionalization cluster_1 Application Pathways A Isonicotinic Acid (Scaffold) B Carboxylate Functionalization (Ester, Amide, Hydrazide) A->B C Pyridine Ring Functionalization (e.g., C-H Activation) A->C D Medicinal Chemistry (Drug Discovery) B->D E Materials Science (MOFs, Catalysts) B->E F Coordination Chemistry (Ligand Design) B->F C->D C->E C->F

Caption: General workflow from the isonicotinate scaffold to diverse applications.

Synthetic Strategies for Isonicotinate Functionalization

The value of isonicotinic acid is realized through its chemical modification. A multitude of synthetic routes exist, but they can be broadly categorized into two main approaches: modification of the carboxylic acid and functionalization of the pyridine ring.

Carboxylate-Centric Modifications

The carboxyl group is the most readily functionalized position. Standard organic chemistry transformations open the door to a vast chemical space.

  • Esterification: Conversion to esters is typically achieved via Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst) or by activation of the carboxylic acid followed by reaction with an alcohol. Esters are often used to improve pharmacokinetic properties in drug candidates.[2]

  • Amidation: Coupling with amines to form amides is a cornerstone of medicinal chemistry. This is often accomplished using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to activate the carboxylic acid.

  • Hydrazide Formation: The reaction with hydrazine hydrate, often starting from an isonicotinate ester, yields isonicotinic acid hydrazide, the immediate precursor to the famous drug Isoniazid.[2] This hydrazide moiety is a versatile functional group in its own right, readily forming hydrazones (Schiff bases) with aldehydes and ketones.[2]

This two-step protocol is a classic and reliable method for producing the key hydrazide intermediate from the parent acid.[2]

Step 1: Synthesis of Ethyl Isonicotinate

  • Setup: To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (0.1 mol).

  • Reagents: Add an excess of absolute ethanol, followed by the slow, careful addition of concentrated sulfuric acid (1-2 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl isonicotinate ester.

Step 2: Synthesis of Isonicotinic Acid Hydrazide

  • Setup: Dissolve the ethyl isonicotinate (0.01 mol) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (0.015 mol) to the solution.

  • Reaction: Reflux the mixture for an appropriate time (typically several hours), monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and then recrystallize from ethanol to obtain pure isonicotinic acid hydrazide.

Pyridine Ring Functionalization

While more challenging, direct functionalization of the pyridine ring offers a powerful method for creating novel analogues. Recent advances have focused on selective C-H activation and carboxylation reactions. For instance, a one-pot protocol has been developed for the C-4 selective carboxylation of pyridines using CO2, which involves an initial C-H phosphination followed by a copper-catalyzed carboxylation.[3] Such methods are particularly valuable for the late-stage modification of complex, drug-like molecules.[3]

Application Focus: Medicinal Chemistry and Drug Discovery

The isonicotinate scaffold is a recurring motif in pharmaceuticals, demonstrating its biocompatibility and favorable interaction with biological targets.[4] Its derivatives have been investigated for a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions.[4][5]

Case Study: Isoniazid - A Cornerstone of Tuberculosis Therapy

Isoniazid (INH) is a first-line medication for the treatment of tuberculosis (TB).[6] It is a prodrug, meaning it requires metabolic activation within the target organism to exert its effect.

Mechanism of Action: The causality behind INH's efficacy is a beautiful example of targeted biochemical warfare.

  • Activation: INH enters the Mycobacterium tuberculosis bacillus. Inside, it is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

  • Target Inhibition: This activation process generates a number of reactive species, including an isonicotinoyl radical. This radical covalently attaches to NAD+, forming an isonicotinoyl-NAD adduct.

  • Mycolic Acid Blockade: This adduct is a potent inhibitor of an enzyme called InhA (enoyl-acyl carrier protein reductase). InhA is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7]

  • Bactericidal Effect: By blocking mycolic acid synthesis, INH effectively disrupts the integrity of the cell wall, leading to bacterial cell death.

G INH Isoniazid (Prodrug) KatG KatG Enzyme (M. tuberculosis) INH->KatG Activation ActiveINH Isonicotinoyl Radical KatG->ActiveINH NAD NAD+ ActiveINH->NAD Covalent Attachment Adduct Isonicotinoyl-NAD Adduct NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Cell Wall Integrity MycolicAcid->CellWall Death Bacterial Cell Death CellWall->Death Disruption leads to

Caption: Mechanism of action for the antitubercular drug Isoniazid.

Modern Applications: Enzyme Inhibitors

Beyond infectious diseases, functionalized isonicotinates are actively being developed as inhibitors for a range of enzymes implicated in human diseases.[4] Their ability to form specific hydrogen bonds and occupy active sites makes them ideal candidates.

  • Kinase Inhibitors: Many cancers are driven by the aberrant activity of protein kinases.[8] Isonicotinate derivatives have been designed as inhibitors of key kinases like EGFR (Epidermal Growth Factor Receptor), which is overexpressed in many tumors including esophageal cancer.[8] These inhibitors compete with ATP for the binding site on the kinase, thereby shutting down the signaling pathways that promote cell proliferation.[9]

  • Other Enzyme Targets: The scaffold has been used to develop inhibitors for cyclooxygenase-2 (COX-2) for anti-inflammatory applications, and Bcr-Abl tyrosine kinase for leukemia.[4][5]

Data Summary: Isonicotinate-Based Kinase Inhibitors

Compound ClassTarget KinaseDisease IndicationKey FindingReference
Icotinib DerivativesEGFR-TKEsophageal Squamous CarcinomaA lead compound, 3l, showed potent inhibition of the EGFR-TK pathway and inhibited tumor growth in xenograft models.[8][9][8][9]
Phthalic-based DerivativesEGFR, HER2, VEGFR-2Various CancersIsophthalic acid derivatives showed high potency against EGFR and HER2, comparable to the drug lapatinib.[10][10]
Pyrazolyl-thiazolidinoneAurora-A KinaseCancerNovel isonicotinoyl-containing derivatives were designed and synthesized as potential Aurora-A kinase inhibitors.[11][11]

Application Focus: Materials Science & Coordination Chemistry

The ability of the isonicotinate anion to coordinate with metal ions through both its pyridine nitrogen and carboxylate oxygen atoms makes it an exceptional building block, or "linker," for creating advanced materials.[1]

Metal-Organic Frameworks (MOFs)

MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules.[12] The choice of linker is paramount as it dictates the pore size, shape, and chemical functionality of the resulting framework. Isonicotinates are frequently used for this purpose.

Why Isonicotinates are Excellent MOF Linkers:

  • Rigidity: The rigid pyridine ring helps to create well-defined and stable porous structures, which is essential for applications like gas storage and separation.

  • Coordination Versatility: The N,O-chelation capability allows for the formation of robust and predictable coordination networks with a wide range of metal ions (e.g., Cu(II), Zn(II)).[12][13]

  • Functional Pores: The nitrogen atom of the pyridine ring points into the pores of the MOF, creating a specific chemical environment. This functionality can be exploited for selective gas adsorption or catalysis. For example, an isonicotinate N-oxide based MOF was shown to be a highly efficient adsorbent for Cr(VI) from water.[14][15]

Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure, is a common method for producing high-quality MOF crystals.[16][17][18]

  • Reactant Preparation: In a glass vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 0.16 mmol) and isonicotinic acid (0.05 mmol) in a suitable solvent, typically N,N-dimethylformamide (DMF, ~1.5 mL).[17]

  • Sealing: Place the vial inside a larger, sealed autoclave (a specialized pressure vessel). A small amount of the same solvent may be added to the bottom of the autoclave to ensure pressure equilibrium.

  • Heating: Place the sealed autoclave in a programmable oven. Ramp the temperature to the desired level (e.g., 105-140°C) and hold for a specific duration (e.g., 12-72 hours).[18] The precise conditions are critical and must be optimized for each specific MOF.

  • Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of poorly crystalline or amorphous material.

  • Isolation: Carefully open the autoclave and retrieve the vial. Crystalline product should be visible. Decant the mother liquor.

  • Washing & Activation: The pores of the as-synthesized MOF will be filled with solvent molecules. To activate the material, the product must be washed multiple times with a fresh, volatile solvent (like chloroform or acetone) over 24-48 hours to exchange the high-boiling synthesis solvent.[18]

  • Drying: After the final wash, the crystals are dried under vacuum, often with gentle heating, to completely remove the solvent and open up the porous network. The material should be stored in a desiccator to prevent re-adsorption of atmospheric moisture.

Heterogeneous Catalysis

Functionalized isonicotinates can be immobilized on solid supports, such as magnetic nanoparticles (Fe3O4), to create recoverable and reusable catalysts. In one example, pyridine-4-carboxylic acid was functionalized onto Fe3O4 nanoparticles.[19] This magnetic catalyst demonstrated high efficiency in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions, highlighting an environmentally benign application.[19] The catalyst could be easily separated from the reaction mixture using an external magnet.[19]

Future Outlook and Emerging Applications

The versatility of the isonicotinate scaffold is far from exhausted. Emerging research continues to uncover new potential applications:

  • Chemiresistive Sensing: MOFs built with isonicotinate linkers are being explored as materials for gas sensors. Recent work has shown their potential for the selective and sensitive detection of NO2 at room temperature.[20]

  • Advanced Drug Delivery: The porous nature of isonicotinate-based MOFs makes them potential candidates for drug delivery vehicles, where a therapeutic agent could be loaded into the pores and released under specific physiological conditions.

  • Organocatalysis: The Lewis basic nitrogen atom, combined with other functional groups, positions isonicotinate derivatives as potential organocatalysts for various organic transformations.

The functionalized isonicotinate core represents a powerful platform for innovation. Its continued exploration by chemists, materials scientists, and drug development professionals promises to yield new solutions to challenges in medicine, environmental science, and technology.

References

  • (PDF) Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye - ResearchGate. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central. Available from: [Link]

  • KEGG PATHWAY Database. Available from: [Link]

  • Isonicotinic acid - Wikipedia. Available from: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available from: [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. Available from: [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Metal–Organic Framework Based on Isonicotinate N-Oxide for Fast and Highly Efficient Aqueous Phase Cr(VI) Adsorption | Inorganic Chemistry. ACS Publications. Available from: [Link]

  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC. NIH. Available from: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available from: [Link]

  • Structural analysis of isonicotinic hydrazide Basic units - WJBPHS. Available from: [Link]

  • Industry Update: the latest developments in the field of therapeutic delivery, July 2024 - PMC. Available from: [Link]

  • Full article: Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. Taylor & Francis. Available from: [Link]

  • Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers | Chemistry Letters. Oxford Academic. Available from: [Link]

  • Integrating {CuxIy} Modules into a Series of Alkaline Earth Metal Based Metal–Organic Frameworks for NO2 Chemiresistive Sensing | Inorganic Chemistry. ACS Publications. Available from: [Link]

  • Isoniazid - Wikipedia. Available from: [Link]

  • Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid) - ResearchGate. Available from: [Link]

  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - ResearchGate. Available from: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. Available from: [Link]

  • Integrated 16S rRNA Sequencing and Metabolomics Analysis Reveal the Protective Effects of (E)-Flavokawain A on AOM/DSS-Induced Colorectal Cancer in Mice - MDPI. Available from: [Link]

  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron - Omar Yaghi. Available from: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. NIH. Available from: [Link]

  • Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study - PubMed Central. Available from: [Link]

  • Isonicotinic acid hydrazine | C6H9N3O2 | CID 68834549 - PubChem. NIH. Available from: [Link]

  • Metal-Organic Framework Based on Isonicotinate N-Oxide for Fast and Highly Efficient Aqueous Phase Cr(VI) Adsorption - PubMed. Available from: [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. Available from: [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing - ResearchGate. Available from: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. Available from: [Link]

  • Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications - IRIS-AperTO. UniTo. Available from: [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Semantic Scholar. Available from: [Link]

  • Researchers Describe New Technological Platform to Accelerate Drug Development | Chobanian & Avedisian School of Medicine. Available from: [Link]

  • Mechanisms of action of isoniazid - PubMed. NIH. Available from: [Link]

  • Isonicotinic acid hydrazide: Significance and symbolism. Available from: [Link]

  • Nobel Prize Materials: Metal-Organic Frameworks (MOFs) for Batteries - Prof. Simon Krause. Available from: [Link]

  • Regioselective Preparation of Functionalized Isoxazoline Derivatives as Key Intermediates for the Synthesis of Selective N-Methyl-D-aspartate Receptor Antagonists | Request PDF - ResearchGate. Available from: [Link]

  • Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available from: [Link]

Sources

The Synthesis and Application of Novel Pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it a "privileged scaffold" in drug design.[3] Pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyridine derivatives, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

The Enduring Importance of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring is a versatile building block found in a vast array of pharmaceuticals and natural products.[1][3] Its presence in essential biomolecules like nicotine, niacin (vitamin B3), and pyridoxine (vitamin B6) underscores its fundamental role in biological systems.[3] In drug development, the incorporation of a pyridine motif can enhance a molecule's pharmacological properties, such as biochemical potency, metabolic stability, and bioavailability.[1][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets.

Several blockbuster drugs feature the pyridine scaffold, highlighting its therapeutic significance. For instance, Imatinib (Gleevec) , a revolutionary anticancer agent, and Atazanavir (Reyataz) , an HIV protease inhibitor, both contain a pyridine moiety.[3] Other notable examples include the anti-tuberculosis drug Isoniazid , the proton-pump inhibitors Esomeprazole (Nexium) and Lansoprazole (Prevacid) , and the anti-inflammatory drug Piroxicam .[1][7] The continued success of pyridine-based drugs fuels the ongoing exploration of novel synthetic methodologies to access new chemical space and develop next-generation therapeutics.[1]

Modern Synthetic Strategies for Pyridine Ring Construction

The synthesis of substituted pyridines has been a subject of intense research for over a century. While classical methods remain valuable, modern organic synthesis has introduced a plethora of innovative and efficient strategies for constructing the pyridine core. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.

Foundational Condensation Reactions

The most established routes to pyridine rings involve the condensation of carbonyl compounds with a nitrogen source, typically ammonia or its derivatives.[8]

Hantzsch Dihydropyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[9] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[9] This method is widely used for the synthesis of symmetrical pyridines and has been adapted for the production of important drugs like nifedipine and amlodipine.[9]

Experimental Protocol: Hantzsch Pyridine Synthesis (One-Pot Aromatization)

  • To a round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an oxidizing agent, such as ferric chloride or manganese dioxide (1.5 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cycloaddition Strategies

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of pyridine rings.[8][10] These reactions often proceed with high atom economy and can be used to construct highly substituted pyridines.

[4+2] Cycloadditions (Diels-Alder Reactions)

The hetero-Diels-Alder reaction of 1-azadienes with alkynes or alkenes is a direct method for constructing the pyridine ring.[8][10] However, the reactivity of simple 1-azadienes can be low.[8] To overcome this, inverse-electron-demand Diels-Alder reactions using electron-rich dienophiles and electron-poor azadienes are often employed.

[2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a highly efficient method for pyridine synthesis.[11] This approach allows for the rapid assembly of complex pyridine structures from simple, readily available starting materials.[11]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly desirable for their efficiency and ability to generate molecular diversity.[12] Several MCRs have been developed for the synthesis of pyridines.

One notable example is a one-pot, four-component reaction involving an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), a ketone, and ammonium acetate.[12] This method, often accelerated by microwave irradiation, provides rapid access to a wide range of substituted pyridines in high yields.[12]

Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives [12]

CompoundMicrowave Yield (%)Microwave Time (min)Conventional Yield (%)Conventional Time (h)
5a 937846
5b 947838
5c 905739
C-H Functionalization of Pre-existing Pyridine Rings

Direct functionalization of carbon-hydrogen (C-H) bonds has become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to modifying existing molecular scaffolds.[2][13] However, the C-H functionalization of pyridines presents unique challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[2][13][14]

Despite these difficulties, significant progress has been made in the regioselective C-H functionalization of pyridines.[14][15] Transition-metal catalysis has played a pivotal role in this area, enabling the introduction of various functional groups at different positions of the pyridine ring.[15] Recent breakthroughs have even allowed for the challenging meta-C-H functionalization of pyridines through temporary de-aromatization strategies.[16]

Visualization & Formatting: Logical Workflow for Pyridine C-H Functionalization

G Pyridine Pyridine Substrate Activation Directing Group Installation or N-Oxide Formation Pyridine->Activation Functionalization Regioselective C-H Functionalization Activation->Functionalization Catalysis Transition Metal Catalyst Catalysis->Functionalization Coupling_Partner Coupling Partner (e.g., Alkene, Aryl Halide) Coupling_Partner->Functionalization Deprotection Directing Group Removal or N-Oxide Reduction Functionalization->Deprotection Final_Product Functionalized Pyridine Deprotection->Final_Product

Caption: A generalized workflow for the transition-metal-catalyzed C-H functionalization of pyridines.

The Role of Pyridine Derivatives in Combating Disease

The diverse biological activities of pyridine derivatives make them invaluable in the fight against a wide range of diseases.

Anticancer Activity

Numerous pyridine-containing compounds have demonstrated potent anticancer activity.[17] For example, novel pyridine derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various human cancer cell lines.[17] Some of these compounds have even displayed superior antiproliferative activities compared to the established anticancer drug Taxol.[17]

Antimicrobial and Antiviral Properties

Pyridine derivatives are also at the forefront of research into new antimicrobial and antiviral agents.[1] The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for new antibiotics, and pyridine-based compounds have shown promise in inhibiting the growth of resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In the realm of antiviral research, pyridine derivatives have been investigated for their potential to inhibit viruses such as HIV and Herpes simplex virus.[3]

Visualization & Formatting: Signaling Pathway Inhibition by a Pyridine-Based Drug

G Receptor Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream_Signaling Pyridine_Drug Pyridine-Based Kinase Inhibitor Pyridine_Drug->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a pyridine-based drug.

Conclusion and Future Directions

The pyridine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Advances in synthetic organic chemistry, particularly in the areas of multicomponent reactions and C-H functionalization, are enabling the creation of increasingly complex and diverse libraries of pyridine derivatives. As our understanding of the molecular basis of disease deepens, these innovative synthetic tools will be instrumental in designing and synthesizing the next generation of pyridine-based drugs with enhanced efficacy and selectivity. The future of pyridine synthesis is bright, with ongoing research focused on developing even more sustainable and efficient methods, such as those employing visible-light photoredox catalysis and mechanochemistry.[18]

References

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503. Available at: [Link]

  • Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Bioinorganic Chemistry and Applications, 2023, 9913180. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. Available at: [Link]

  • Al-Ostath, A. I., El-Gaby, M. S. A., Al-Ghorbani, M. A., & Ng, S. W. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 28(11), 4349. Available at: [Link]

  • Rani, R., & Saini, M. S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4654. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Riss, P. J., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 144(42), 19489-19495. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]

  • University of Bristol. Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503. Available at: [Link]

  • ACS Publications. (2021). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters, 23(15), 6006-6010. Available at: [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5813. Available at: [Link]

  • ACS Publications. (2011). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 76(17), 7016-7024. Available at: [Link]

  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(6), 3237-3261. Available at: [Link]

  • Royal Society of Chemistry. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(6), 640-643. Available at: [Link]

  • Taylor & Francis Group. (2019). Synthesis of Pyridines by Multicomponent Reactions. In Multicomponent Reactions: A Sustainable Tool for the Synthesis of Bioactive Heterocycles. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(48), 31215-31234. Available at: [Link]

  • Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Available at: [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 1(1), 1001. Available at: [Link]

  • ScienceDirect. (2023). Recent Developments in the Synthesis and Applications of Pyridines. Available at: [Link]

  • ScholarWorks at WMU. (1985). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • University of Bristol. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

  • Analytik NEWS. (2022). Breakthrough in "meta-C-H functionalization" of pyridines. Available at: [Link]

  • European Journal of Chemistry. (2013). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 4(4), 421-426. Available at: [Link]

  • Royal Society of Chemistry. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5813. Available at: [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7268. Available at: [Link]

Sources

Navigating the Physicochemical Landscape: A Technical Guide to Methyl Isonicotinate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate ballet of drug discovery, the physicochemical properties of a molecule dictate its every move – from its absorption and distribution to its metabolic fate and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the core physicochemical characteristics of methyl isonicotinate and its analogs, offering a vital framework for researchers navigating the complexities of drug design and development. Here, we move beyond mere data points, delving into the causal relationships that govern molecular behavior and providing field-proven methodologies for their accurate assessment.

The Pivotal Role of Physicochemical Properties in Medicinal Chemistry

The journey of a drug from administration to its target site is a perilous one, governed by a series of interactions with biological membranes and metabolic enzymes. The success of this journey is largely predetermined by the molecule's inherent physicochemical properties. For heterocyclic compounds like methyl isonicotinate and its derivatives, a nuanced understanding of these characteristics is paramount. Key properties such as lipophilicity, aqueous solubility, ionization constant (pKa), and metabolic stability are not independent variables but rather interconnected facets that collectively define a compound's pharmacokinetic and pharmacodynamic profile.

A delicate balance is required; for instance, sufficient lipophilicity is crucial for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity[1]. Similarly, the ionization state of a molecule at physiological pH, governed by its pKa, profoundly influences its solubility and ability to interact with its biological target. This guide will dissect these critical parameters in the context of methyl isonicotinate, a versatile scaffold in medicinal chemistry, and explore how subtle structural modifications to its analogs can dramatically alter their physicochemical landscape.

Methyl Isonicotinate: A Physicochemical Benchmark

Methyl isonicotinate, the methyl ester of isonicotinic acid, serves as our foundational scaffold. Its physicochemical properties provide a crucial baseline for understanding the impact of structural modifications in its analogs.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [3]
Appearance Clear orange to brown liquid[3]
Melting Point 8-8.5 °C[4]
Boiling Point 207-209 °C[4]
Density 1.161 g/mL at 25 °C[4]
logP (XLogP3-AA) 0.9[5]
pKa (estimated) 3.59 (weak acid)[5]
Aqueous Solubility 21.12 g/L at 25 °C[5]

Table 1: Physicochemical Properties of Methyl Isonicotinate.

The pyridine nitrogen in methyl isonicotinate imparts a degree of polarity and a basic character, influencing its solubility and potential for hydrogen bonding. The methyl ester group contributes to its lipophilicity. The interplay of these features results in a molecule with moderate lipophilicity and appreciable aqueous solubility, making it an attractive starting point for drug design.

The Analog Landscape: Modulating Properties Through Structural Variation

The true power of the methyl isonicotinate scaffold lies in its amenability to chemical modification. By introducing various substituents at different positions on the pyridine ring, medicinal chemists can fine-tune the physicochemical properties to optimize for a specific therapeutic target and desired pharmacokinetic profile.

Lipophilicity (logP/logD): The Gateway to Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes[1]. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

The introduction of substituents on the pyridine ring can significantly alter the lipophilicity of methyl isonicotinate analogs.

AnalogR GroupPredicted Effect on logPRationale
Methyl 2-methylisonicotinate 2-CH₃IncreaseThe addition of a non-polar methyl group increases the overall lipophilicity of the molecule.
Methyl 2-chloroisonicotinate 2-ClSignificant IncreaseThe halogen atom, particularly chlorine, is highly lipophilic and will substantially increase the logP value.
Methyl 2-aminoisonicotinate 2-NH₂DecreaseThe primary amine group is polar and capable of hydrogen bonding, thereby increasing hydrophilicity and lowering the logP.
Methyl 2-hydroxyisonicotinate 2-OHDecreaseThe hydroxyl group is a strong hydrogen bond donor and acceptor, leading to increased water solubility and a lower logP.

Table 2: Predicted Impact of Substitution on the Lipophilicity of Methyl Isonicotinate Analogs.

Lipophilicity_Modulation cluster_substituents Substituent Effects Methyl_Isonicotinate Methyl Isonicotinate (logP ≈ 0.9) Analogs Analogs Methyl_Isonicotinate->Analogs Substitution Alkyl/Halogen Alkyl / Halogen (e.g., -CH₃, -Cl) Alkyl/Halogen->Analogs Increases logP Polar Groups Polar Groups (e.g., -NH₂, -OH) Polar Groups->Analogs Decreases logP

Caption: Modulation of Lipophilicity in Methyl Isonicotinate Analogs.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. The solubility of methyl isonicotinate analogs is influenced by factors such as lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds with water.

Generally, modifications that increase lipophilicity tend to decrease aqueous solubility. Conversely, the introduction of polar functional groups that can engage in hydrogen bonding with water will enhance solubility.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa of a molecule determines its ionization state at a given pH. The pyridine nitrogen of methyl isonicotinate is weakly basic. The pKa of the conjugate acid is estimated to be around 3.59[5]. This means that at physiological pH (7.4), the vast majority of methyl isonicotinate molecules will be in their neutral, un-ionized form.

The electronic nature of substituents on the pyridine ring can significantly influence the basicity of the nitrogen atom and thus the pKa.

  • Electron-donating groups (e.g., -CH₃, -NH₂) will increase the electron density on the nitrogen, making it more basic and thereby increasing the pKa of the conjugate acid.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) will decrease the electron density on the nitrogen, making it less basic and lowering the pKa of the conjugate acid.

pKa_Influence Methyl_Isonicotinate Methyl Isonicotinate Pyridine Nitrogen pKa pKa of Conjugate Acid Methyl_Isonicotinate->pKa EDG Electron-Donating Groups (-CH₃, -NH₂) EDG->Methyl_Isonicotinate Increase Electron Density EWG Electron-Withdrawing Groups (-Cl, -NO₂) EWG->Methyl_Isonicotinate Decrease Electron Density

Caption: Influence of Substituents on the pKa of Methyl Isonicotinate Analogs.

Metabolic Stability: Resisting the Body's Defenses

The metabolic stability of a drug candidate determines its half-life in the body and influences its dosing regimen. The ester functionality in methyl isonicotinate and its analogs is a potential site for hydrolysis by esterases. The pyridine ring can also be a target for oxidation by cytochrome P450 enzymes.

Strategies to enhance metabolic stability often involve introducing steric hindrance around metabolically labile sites or replacing susceptible functional groups with more robust bioisosteres. For instance, replacing the methyl ester with a more stable amide or introducing bulky substituents adjacent to the ester could slow down hydrolysis. Similarly, strategic placement of substituents can block sites of enzymatic oxidation on the pyridine ring[6].

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data is the cornerstone of informed drug design. The following section outlines standardized, self-validating protocols for determining the key physicochemical properties of methyl isonicotinate analogs.

Determination of Lipophilicity (logP) by Shake-Flask Method

Principle: This classic method directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a clean vial, combine a known volume of the aqueous standard solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validation: Run a known standard with a well-established logP value in parallel to validate the experimental setup and procedure.

Determination of Aqueous Solubility by Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in an aqueous buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the buffer.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.

Self-Validation: Visually inspect for the presence of undissolved solid before and after equilibration. Ensure the calibration curve for the analytical method is linear over the expected concentration range.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of the NADPH-regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes and buffer.

    • Add a small volume of the test compound stock solution to achieve the desired final concentration.

    • Pre-incubate the mixture at 37 °C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Self-Validation: Include a positive control compound with known metabolic lability and a negative control (without NADPH) to ensure the observed degradation is enzyme-mediated.

Experimental_Workflow cluster_lipophilicity LogP Determination cluster_solubility Aqueous Solubility cluster_metabolism Metabolic Stability L1 Prepare Pre-saturated Octanol and Water L2 Equilibrate Compound between Phases L1->L2 L3 Separate Phases L2->L3 L4 Analyze Concentration in Each Phase L3->L4 S1 Equilibrate Excess Solid in Buffer S2 Centrifuge and Filter S1->S2 S3 Quantify Dissolved Compound S2->S3 M1 Incubate Compound with Liver Microsomes & NADPH M2 Quench Reaction at Different Time Points M1->M2 M3 Analyze Remaining Parent Compound by LC-MS/MS M2->M3

Caption: Key Experimental Workflows for Physicochemical Profiling.

Conclusion: An Integrated Approach to Drug Candidate Selection

The successful advancement of a methyl isonicotinate analog from a promising hit to a viable drug candidate hinges on a thorough understanding and strategic optimization of its physicochemical properties. This guide has provided a framework for this critical endeavor, emphasizing the causal relationships between chemical structure and molecular behavior. By employing the robust experimental protocols outlined herein, researchers can generate high-quality, self-validating data to inform their drug design strategies. An integrated approach, where lipophilicity, solubility, pKa, and metabolic stability are considered in concert, is essential for navigating the multifaceted challenges of drug discovery and ultimately, for developing safer and more effective medicines.

References

  • Methyl isonicotinate (CAS 2459-09-8): Odor profile, Properties, & IFRA compliance. (n.d.). The Good Scents Company.
  • Methyl isonicotinate CAS#: 2459-09-8. (n.d.). ChemicalBook.
  • Methyl Isonicotinate, 98% | Buy Online. (n.d.). Benchchem.
  • Methyl isonicotin
  • Methyl isonicotinate – a non-pheromone thrips semiochemical - and its potential for pest management. (2025, August 9).
  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Methyl Isonicotinate 2459-09-8. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Alves, M. G., Nunes, C., Capela, J. P., Guedes de Pinho, P., & Bastos, M. L. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38789–38800.
  • Isonicotinic acid. (n.d.). In Wikipedia.
  • Methyl isonicotinate | C7H7NO2 | CID 227085. (n.d.). PubChem.
  • Methyl isonicotin
  • New menthyl nicotinate synthesis process. (n.d.).
  • Isonicotinic Acid. (n.d.). The Merck Index Online.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023, March 23). Frontiers in Pharmacology, 14, 1149512.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). International Journal of Molecular Sciences, 23(23), 15286.
  • Isonicotinic Acid pKa Study. (n.d.). Scribd.
  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. (n.d.).
  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. (n.d.).
  • Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. (2022, March 17). International Journal of Molecular Sciences, 23(6), 3209.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.
  • 2-PHENYL-ISONICOTINIC ACID METHYL ESTER | 4634-14-4. (2023, July 12). ChemicalBook.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.

Sources

An In-depth Technical Guide to the Biological Activity of Cyanomethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. The introduction of a cyanomethyl (-CH₂CN) group to these scaffolds has emerged as a powerful strategy in medicinal chemistry, often leading to compounds with enhanced potency and novel mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of cyanomethyl-substituted heterocycles, with a primary focus on their anticancer, antiviral, and antibacterial properties. We will delve into the molecular mechanisms underpinning these activities, supported by quantitative data and structure-activity relationship (SAR) analyses. Furthermore, this guide offers detailed, field-proven experimental protocols for the biological evaluation of these compounds, intended to equip researchers and drug development professionals with the knowledge to advance their research in this promising area of medicinal chemistry.

Introduction

The Significance of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in the realm of medicinal chemistry. Their prevalence in nature is exemplified by their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids. This natural abundance has inspired the synthesis of a vast library of synthetic heterocyclic compounds, which now constitute a significant portion of commercially available drugs. The unique physicochemical properties conferred by the heteroatoms, such as nitrogen, oxygen, and sulfur, allow for a wide range of interactions with biological targets, making them privileged scaffolds in drug design.

The Cyanomethyl Group: A Key Pharmacophore

The cyanomethyl group, with its linear geometry and strong electron-withdrawing nature, is a versatile functional group in drug design. Its incorporation into a heterocyclic core can profoundly influence the molecule's steric and electronic properties, often leading to enhanced biological activity. The nitrile moiety can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to target proteins. Moreover, the cyanomethyl group can serve as a bioisostere for other functional groups, offering a means to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

Scope of this Guide

This guide will provide an in-depth exploration of the biological activities of cyanomethyl-substituted heterocycles, with a particular emphasis on their therapeutic potential as anticancer, antiviral, and antibacterial agents. We will dissect the intricate molecular mechanisms through which these compounds exert their effects, supported by a critical analysis of structure-activity relationships. A significant portion of this guide is dedicated to providing detailed, step-by-step experimental protocols for the in vitro evaluation of these compounds, empowering researchers to rigorously assess their biological activity.

Anticancer Activity of Cyanomethyl-Substituted Heterocycles

The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Cyanomethyl-substituted heterocycles have emerged as a promising class of compounds with potent antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are diverse, with the most prominent being the disruption of microtubule dynamics and the inhibition of key signaling kinases such as PIM-1.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell shape, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for the proper segregation of chromosomes into daughter cells.

A significant number of cyanomethyl-substituted heterocycles exert their anticancer effects by targeting tubulin and disrupting microtubule dynamics.[1] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This inhibition of microtubule assembly leads to a cascade of events that ultimately culminate in cell cycle arrest and apoptosis.[1]

The disruption of microtubule dynamics by cyanomethyl heterocycles triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest activates apoptotic pathways, leading to programmed cell death. This process often involves the activation of caspase cascades and the release of pro-apoptotic factors from the mitochondria.[2]

G cluster_0 Disruption of Microtubule Dynamics cluster_1 Cellular Consequences Cyanomethyl_Heterocycle Cyanomethyl-Substituted Heterocycle Tubulin β-Tubulin (Colchicine Site) Cyanomethyl_Heterocycle->Tubulin Binds to Microtubule_Assembly Microtubule Assembly (Polymerization) Cyanomethyl_Heterocycle->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to Disruption of Mitotic_Arrest G2/M Phase Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Triggers Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of tubulin-inhibiting cyanomethyl heterocycles.

Mechanism of Action: Inhibition of PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is frequently overexpressed in various human cancers, including prostate and hematopoietic malignancies.[3] It plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a number of downstream targets involved in cell cycle regulation and apoptosis.[4] The PIM-1 signaling pathway is therefore an attractive target for cancer therapy.

Several cyanomethyl-substituted pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates. By inhibiting PIM-1 activity, these compounds can effectively block its pro-survival signaling, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 PIM-1 Kinase Inhibition cluster_1 Downstream Signaling Cyanomethyl_Pyridine Cyanomethyl-Substituted Pyridine PIM1 PIM-1 Kinase (ATP-binding pocket) Cyanomethyl_Pyridine->PIM1 Binds to Substrate_Phosphorylation Substrate Phosphorylation Cyanomethyl_Pyridine->Substrate_Phosphorylation Inhibits Cell_Cycle_Progression Cell Cycle Progression Substrate_Phosphorylation->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Substrate_Phosphorylation->Apoptosis_Inhibition Leads to Cell_Survival Cancer Cell Survival Cell_Cycle_Progression->Cell_Survival Apoptosis_Inhibition->Cell_Survival

Caption: PIM-1 kinase inhibition by cyanomethyl-substituted pyridines.

Other Anticancer Mechanisms

Beyond tubulin and PIM-1 inhibition, cyanomethyl-substituted heterocycles have been reported to exhibit anticancer activity through other mechanisms, including the inhibition of other kinases and the induction of oxidative stress. The specific mechanism of action is highly dependent on the nature of the heterocyclic core and the overall substitution pattern of the molecule.

Structure-Activity Relationships (SAR) for Anticancer Activity

The biological activity of cyanomethyl-substituted heterocycles is intricately linked to their chemical structure. Key SAR observations include:

  • Nature of the Heterocyclic Core: The type of heterocycle (e.g., pyridine, quinoline, imidazole, triazole) significantly influences the compound's potency and selectivity for its biological target.

  • Position of the Cyanomethyl Group: The placement of the cyanomethyl substituent on the heterocyclic ring is critical for optimal interaction with the target protein.

  • Other Substituents: The presence and nature of other substituents on the heterocyclic ring can modulate the compound's electronic and steric properties, thereby affecting its biological activity. For instance, in some series, the presence of specific halogen or alkoxy groups can enhance anticancer potency.[5]

Quantitative Data: In Vitro Anticancer Activity

The in vitro anticancer activity of cyanomethyl-substituted heterocycles is typically evaluated using cell-based assays that measure cell viability or proliferation. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

Heterocycle ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
PyrazoleSubstituted Pyrazole DerivativeMCF-7 (Breast)5.8[6]
Triazole1,2,3-Triazole DerivativeA549 (Lung)9.07[7]
Triazole-OxadiazoleHybrid DerivativeDU-145 (Prostate)0.16[8]
Indole-TriazoleHybrid DerivativeA549 (Lung)9.07[7]

Antiviral Activity of Cyanomethyl-Substituted Heterocycles

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents with new mechanisms of action. Cyanomethyl-substituted heterocycles have shown promise as potent inhibitors of various viruses, most notably the human immunodeficiency virus (HIV).

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA.[9] This process, known as reverse transcription, is a critical step for the integration of the viral genome into the host cell's DNA and subsequent viral replication.[9]

A number of cyanomethyl-substituted diarylpyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the RT enzyme, distinct from the active site.[10] This binding induces a conformational change in the enzyme that allosterically inhibits its polymerase activity.

G cluster_0 NNRTI Inhibition of HIV-1 RT cluster_1 Consequences for Viral Replication Cyanomethyl_Diarylpyrimidine Cyanomethyl-Substituted Diarylpyrimidine (NNRTI) HIV_RT HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) Cyanomethyl_Diarylpyrimidine->HIV_RT Binds to Conformational_Change Conformational Change in RT HIV_RT->Conformational_Change Induces Polymerase_Activity Inhibition of Polymerase Activity Conformational_Change->Polymerase_Activity Reverse_Transcription Blockade of Reverse Transcription Polymerase_Activity->Reverse_Transcription Viral_Replication Inhibition of Viral Replication Reverse_Transcription->Viral_Replication

Caption: Mechanism of HIV-1 RT inhibition by cyanomethyl diarylpyrimidines.

Other Antiviral Targets

While HIV-1 RT is a major target, cyanomethyl-substituted heterocycles have also been investigated for their activity against other viral targets and viruses, including hepatitis A virus (HAV) and various coronaviruses.[11][12] The specific viral protein targeted often depends on the heterocyclic scaffold.

Structure-Activity Relationships (SAR) for Antiviral Activity

The antiviral activity of cyanomethyl-substituted heterocycles is highly dependent on their structural features. Key SAR findings include:

  • Flexibility of the Linker: In diarylpyrimidine NNRTIs, the nature and flexibility of the linker connecting the two aromatic rings are crucial for optimal binding to the NNRTI binding pocket.

  • Substitution on the Aromatic Rings: The substitution pattern on the aromatic rings can significantly impact potency and the resistance profile.

  • The Cyanomethyl Group's Role: The cyanomethyl group often plays a key role in establishing important interactions within the binding pocket, contributing to the compound's high affinity.

Quantitative Data: In Vitro Antiviral Activity

The in vitro antiviral activity of these compounds is typically assessed by measuring the reduction in viral replication in cell culture. The half-maximal effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the half-maximal cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

Heterocycle ClassCompound ExampleVirusEC₅₀ (µM)CC₅₀ (µM)SIReference
ThiazoleSubstituted Thiazole AmideChikungunya Virus (CHIKV)0.6132220[13]
PyridazineThiazolotriazolopyridazineHepatitis A Virus (HAV)---[11]

Antibacterial Activity of Cyanomethyl-Substituted Heterocycles

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. Cyanomethyl-substituted heterocycles, particularly quinolones, have demonstrated potent and broad-spectrum antibacterial activity.

Mechanism of Action: A Multi-Targeting Approach

Unlike many conventional antibiotics that target a single enzyme or pathway, some cyanomethyl-substituted heterocycles exhibit a multi-targeting mechanism of action, which may help to circumvent the development of resistance.

Certain cyanomethylquinolones have been shown to intercalate into bacterial DNA, interfering with DNA replication and transcription. Additionally, they can induce the production of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to bacterial cell death.

These compounds can also disrupt the integrity of the bacterial cell membrane, leading to leakage of essential cellular contents. Furthermore, they can interfere with key metabolic pathways, further contributing to their bactericidal effects.

Cyanomethylquinolones as Broad-Spectrum Antibacterial Agents

Cyanomethyl-substituted quinolones have shown promising activity against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Their multi-faceted mechanism of action makes them attractive candidates for further development as novel antibacterial drugs.

Structure-Activity Relationships (SAR) for Antibacterial Activity

The antibacterial potency of cyanomethylquinolones is influenced by various structural features:

  • The Quinolone Core: The core quinolone structure is essential for antibacterial activity.

  • The Cyanomethyl Substituent: The cyanomethyl group at specific positions can significantly enhance potency.

  • Substituents on the Quinolone Ring: Modifications at other positions on the quinolone ring can modulate the antibacterial spectrum and potency.

Quantitative Data: In Vitro Antibacterial Activity

The in vitro antibacterial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Heterocycle ClassCompound ExampleBacterial StrainMIC (µg/mL)Reference
OxadiazoleSubstituted Oxadiazole DerivativeS. aureus0.15[14]
OxadiazoleSubstituted Oxadiazole DerivativeE. coli0.05[14]
OxadiazoleNorfloxacin-Oxadiazole HybridS. aureus1[15]
OxadiazoleSubstituted Oxadiazole DerivativeMRSA62[16]

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for the in vitro evaluation of the biological activities of cyanomethyl-substituted heterocycles. These protocols are intended to be a practical guide for researchers in the field.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

Principle: This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), which is the structural changes in host cells that are caused by viral invasion.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells (typically 3-5 days).

  • CPE Evaluation: Stain the cells with a vital stain (e.g., crystal violet) and visually or spectrophotometrically assess the degree of CPE in each well.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that reduces the CPE by 50%.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: The Annexin V Staining Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Generate a dot plot to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the absorbance versus time and determine the effect of the compound on the rate and extent of tubulin polymerization.

PIM-1 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by PIM-1 kinase. The amount of phosphorylation can be quantified using various methods, such as a luminescent ADP-Glo™ kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine PIM-1 enzyme, a specific peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of the test compound or vehicle control.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a reagent that converts the ADP produced during the reaction to a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

HIV-1 Reverse Transcriptase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 reverse transcriptase. The incorporation of a labeled nucleotide into a template-primer is quantified.

Protocol:

  • Reaction Setup: In a microplate, combine a template-primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dNTP, such as ³H-dTTP), and HIV-1 RT enzyme.

  • Compound Addition: Add serial dilutions of the test compound or vehicle control.

  • Polymerase Reaction: Incubate the plate to allow the reverse transcription reaction to proceed.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantification: Measure the amount of incorporated labeled nucleotide using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

Cyanomethyl-substituted heterocycles represent a rich and diverse class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy as anticancer, antiviral, and antibacterial agents, coupled with their often novel mechanisms of action, makes them a compelling area for further investigation. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new and more potent analogs. The detailed experimental protocols offer a practical toolkit for researchers to rigorously evaluate the biological activity of these compounds.

Future research in this field should focus on several key areas. The exploration of new heterocyclic scaffolds bearing the cyanomethyl group could lead to the discovery of compounds with novel biological activities and improved pharmacological properties. A deeper understanding of the molecular mechanisms of action, including the identification of novel cellular targets, will be crucial for the development of more selective and effective drugs. Furthermore, in vivo studies are needed to translate the promising in vitro activities of these compounds into tangible therapeutic benefits. The continued investigation of cyanomethyl-substituted heterocycles holds great promise for the discovery of the next generation of medicines to combat a range of human diseases.

References

A comprehensive list of references cited in this guide is provided below.

Sources

The Cyanomethyl Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to sculpting drug candidates with optimal potency, selectivity, and pharmacokinetic profiles. Among these, the cyanomethyl group (-CH₂CN), a seemingly simple nitrile-appended methyl moiety, has emerged as a remarkably versatile and powerful tool in the drug designer's arsenal. Its unique electronic properties, steric profile, and chemical reactivity have propelled its use in a diverse array of applications, from a fine-tuning bioisostere to a reactive covalent "warhead." This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the multifaceted roles of the cyanomethyl group, underpinned by mechanistic insights, practical applications, and detailed experimental methodologies. We will delve into the causality behind its strategic deployment in drug design, offering a comprehensive understanding of how this functional group can be leveraged to address complex challenges in the pursuit of novel therapeutics.

Physicochemical Properties and Their Implications in Drug Design

The cyanomethyl group's influence on a molecule's properties stems from the distinct characteristics of the cyano (-C≡N) function. Understanding these is critical to appreciating its strategic value in medicinal chemistry.[1]

Electronic Effects: The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[2] This inductive effect can significantly modulate the acidity or basicity of neighboring functional groups, influencing a drug's ionization state at physiological pH—a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Hydrogen Bonding and Polarity: While not a classic hydrogen bond donor, the nitrogen atom of the cyanomethyl group can act as a hydrogen bond acceptor.[4] This capability allows for specific interactions with biological targets, such as the amino acid residues in an enzyme's active site.[4] The polarity of the C≡N bond also contributes to the overall polarity of the molecule, which can impact solubility and permeability.

Lipophilicity and Steric Profile: The cyanomethyl group has a moderate lipophilicity. Its impact on a molecule's overall logP (a measure of lipophilicity) is context-dependent, but it is generally considered less lipophilic than larger alkyl or aryl groups.[5] From a steric perspective, the cyanomethyl group is relatively small and linear, allowing it to probe narrow binding pockets without introducing significant steric hindrance.

The following table provides a comparative overview of the physicochemical properties of the cyanomethyl group against other common functional groups.

Functional GroupTypical RoleHydrogen BondingElectronic EffectRelative Size
Cyanomethyl (-CH₂CN) H-bond acceptor, Dipolar interactionsAcceptorStrong electron-withdrawingSmall, Linear
Hydroxyl (-OH) H-bond donor & acceptorDonor & AcceptorElectron-withdrawing (inductive), Electron-donating (resonance)Small
Carboxylic Acid (-COOH) H-bond donor & acceptor, Ionic interactionsDonor & AcceptorElectron-withdrawingSmall
Ketone (C=O) H-bond acceptor, Dipolar interactionsAcceptorElectron-withdrawingSmall, Planar
Methyl (-CH₃) Van der Waals interactionsNoneWeak electron-donatingSmall

The Cyanomethyl Group as a Versatile Synthetic Intermediate

A significant advantage of the cyanomethyl group in medicinal chemistry is its synthetic tractability. The nitrile functionality can be readily transformed into a variety of other important chemical motifs, making it a valuable handle for late-stage diversification of drug candidates.[6] This synthetic versatility allows chemists to explore a wider chemical space around a lead compound.

Key transformations of the cyanomethyl group include:

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂), introducing a basic center that can engage in ionic interactions and significantly alter the molecule's physicochemical properties.

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-CH₂COOH), providing a handle for salt formation and introducing a potent hydrogen bond donor and acceptor.

  • Conversion to Tetrazoles: The nitrile can react with azides to form tetrazoles, which are often used as bioisosteres of carboxylic acids.[6]

  • Addition of Grignard Reagents to form Ketones: The reaction of the nitrile with Grignard reagents, followed by hydrolysis, yields ketones (-CH₂C(=O)R), allowing for the introduction of diverse substituents.

The following diagram illustrates the synthetic versatility of the cyanomethyl group.

G Cyanomethyl Group (-CH₂CN) Cyanomethyl Group (-CH₂CN) Primary Amine (-CH₂CH₂NH₂) Primary Amine (-CH₂CH₂NH₂) Cyanomethyl Group (-CH₂CN)->Primary Amine (-CH₂CH₂NH₂) Reduction (e.g., H₂, Pd/C or LiAlH₄) Carboxylic Acid (-CH₂COOH) Carboxylic Acid (-CH₂COOH) Cyanomethyl Group (-CH₂CN)->Carboxylic Acid (-CH₂COOH) Hydrolysis (H⁺ or OH⁻) Tetrazole Tetrazole Cyanomethyl Group (-CH₂CN)->Tetrazole [2+3] Cycloaddition (e.g., NaN₃) Ketone (-CH₂C(=O)R) Ketone (-CH₂C(=O)R) Cyanomethyl Group (-CH₂CN)->Ketone (-CH₂C(=O)R) Grignard Reaction (RMgX)

Synthetic transformations of the cyanomethyl group.

The Cyanomethyl Group as a Bioisostere

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or to improve its ADME profile.[7] The cyanomethyl group has proven to be an effective bioisostere for several key functional groups.

Bioisostere for Carbonyl Groups (Ketones): The cyanomethyl group can mimic the dipolar nature of a ketone's carbonyl group and its ability to act as a hydrogen bond acceptor.[3] Replacing a ketone with a cyanomethyl group can sometimes improve metabolic stability, as ketones can be susceptible to reduction by carbonyl reductases.[7]

Bioisostere for Hydroxyl and Carboxylic Acid Groups: In certain contexts, the cyanomethyl group can act as a bioisostere for a hydroxyl or even a carboxylic acid group, particularly when the primary role of the original group is to act as a hydrogen bond acceptor or to occupy a specific region of space. The replacement of these more polar groups with a cyanomethyl group can increase a molecule's lipophilicity and enhance its ability to cross cell membranes.[8]

The following diagram illustrates the concept of bioisosteric replacement with the cyanomethyl group.

G cluster_0 Original Functional Group Ketone (R-CO-R') Ketone (R-CO-R') Cyanomethyl Group (R-CH₂CN) Cyanomethyl Group (R-CH₂CN) Ketone (R-CO-R')->Cyanomethyl Group (R-CH₂CN) Similar Dipole Moment H-bond Acceptor Hydroxyl (R-OH) Hydroxyl (R-OH) Hydroxyl (R-OH)->Cyanomethyl Group (R-CH₂CN) Replaces H-bond Donor/Acceptor Modulates Lipophilicity Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Cyanomethyl Group (R-CH₂CN) Reduces Acidity Increases Membrane Permeability

Bioisosteric replacement of common functional groups with a cyanomethyl group.

The Cyanomethyl Group as a Covalent "Warhead"

One of the most impactful applications of the cyanomethyl group in medicinal chemistry is its use as an electrophilic "warhead" in the design of targeted covalent inhibitors.[9] These inhibitors form a stable covalent bond with a nucleophilic amino acid residue in the target protein, leading to prolonged and often irreversible inhibition.[9]

Mechanism of Covalent Inhibition

The electrophilic character of the nitrile carbon makes it susceptible to nucleophilic attack by amino acid residues such as cysteine or serine.[9] The mechanism typically involves the nucleophilic addition of the amino acid's side chain to the nitrile's carbon atom.

Reaction with Cysteine: The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form. It can attack the electrophilic carbon of the nitrile, forming a thioimidate adduct. This reaction is often reversible.

Reaction with Serine: The hydroxyl group of a serine residue, while a weaker nucleophile than a thiol, can also attack the nitrile carbon, particularly when activated by the enzyme's microenvironment. This results in the formation of an imidate adduct.

The following diagram illustrates the mechanism of covalent inhibition by a cyanomethyl-containing inhibitor with a cysteine residue.

G cluster_0 Mechanism of Covalent Inhibition Inhibitor Inhibitor-CH₂-C≡N TransitionState [Transition State] Inhibitor->TransitionState Cysteine Enzyme-Cys-S⁻ Cysteine->TransitionState Adduct Enzyme-Cys-S-C(=NH)-CH₂-Inhibitor (Covalent Adduct) TransitionState->Adduct

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Isonicotinates for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted isonicotinates, esters of pyridine-4-carboxylic acid, are privileged scaffolds in modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for metabolic stability. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and versatile experimental protocols for synthesizing these valuable compounds. We move beyond simple procedural lists to explain the underlying principles and strategic considerations behind key synthetic transformations, including de novo ring construction via the Bohlmann-Rahtz synthesis and functionalization of existing pyridine cores using palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Isonicotinate Scaffold

The isonicotinate framework is a cornerstone of medicinal chemistry. Derivatives of isonicotinic acid are found in numerous therapeutic agents, including the anti-tubercular drug isoniazid and the vasodilator iproniazid[1]. The nitrogen atom at the 4-position of the pyridine ring significantly influences the molecule's electronic distribution, polarity, and binding interactions with biological targets. The ability to strategically introduce a wide array of substituents at various positions on this ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic profile. This guide presents validated, reproducible protocols for accessing this chemical space, empowering chemists to construct diverse libraries of isonicotinate derivatives for screening and development.

De Novo Ring Formation: The Bohlmann-Rahtz Pyridine Synthesis

Constructing the pyridine ring from acyclic precursors is a powerful strategy when the desired substitution pattern is not easily accessible through functionalization of a pre-existing ring. The Bohlmann-Rahtz synthesis offers an efficient two-step method for creating polysubstituted pyridines with a predictable regiochemical outcome[2][3].

Mechanistic Rationale & Strategic Insights

The Bohlmann-Rahtz synthesis is a thermally or acid-catalyzed cyclodehydration reaction[2][3]. The process begins with a Michael addition of a stabilized enamine to an electron-deficient ethynyl ketone. This forms a key aminodiene intermediate[4].

  • Causality of the First Step: The choice of a β-enaminone or similar stabilized enamine is critical. The electron-withdrawing group (e.g., an ester) polarizes the double bond, rendering the β-carbon sufficiently nucleophilic to attack the alkyne of the ethynyl ketone. This conjugate addition is highly reliable and typically proceeds under mild conditions.

  • The Cyclization Challenge: The isolated aminodiene intermediate requires significant energy to undergo the necessary E/Z isomerization of the central double bond, which is a prerequisite for the subsequent 6π-electrocyclization and dehydration[3]. Historically, this required very high temperatures (often >200 °C).

  • Modern Improvements: The introduction of Brønsted or Lewis acid catalysts can dramatically lower the required reaction temperature by protonating or coordinating to the carbonyl oxygen, which facilitates the cyclization cascade[2].

Workflow for Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Workflow cluster_prep Step 1: Michael Addition cluster_cyclize Step 2: Cyclodehydration start Combine Enamine (1 equiv) & Ethynyl Ketone (1 equiv) in Toluene react Stir at Room Temperature (Monitor by TLC, ~2-4 h) start->react workup1 Concentrate in vacuo react->workup1 isolate Purify via Column Chromatography (Silica, Hexanes/EtOAc) workup1->isolate intermediate Isolate Aminodiene Intermediate isolate->intermediate dissolve Dissolve Aminodiene in Acetic Acid intermediate->dissolve Proceed to Cyclization heat Reflux at 120 °C (Monitor by TLC, ~6-12 h) dissolve->heat workup2 Cool to RT, Neutralize with aq. NaHCO₃ heat->workup2 extract Extract with Ethyl Acetate (3x) workup2->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Obtain Substituted Isonicotinate purify->product Suzuki_Workflow setup To a Schlenk flask under N₂ add: - Halo-isonicotinate (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) solvent Add Degassed Solvents (e.g., Dioxane/Water 4:1) setup->solvent reaction Heat to Reflux (e.g., 90-100 °C) (Monitor by TLC/LC-MS, ~4-16 h) solvent->reaction workup Cool to RT, Dilute with EtOAc & Water reaction->workup separation Separate Layers workup->separation extraction Extract Aqueous Layer with EtOAc (2x) separation->extraction combine Combine Organic Layers extraction->combine wash Wash with Brine, Dry (MgSO₄) combine->wash purify Filter, Concentrate, and Purify (Column Chromatography or Recrystallization) wash->purify product Obtain Aryl-Substituted Isonicotinate purify->product

Sources

Application Notes and Protocols: Methodologies for the Introduction of a Cyanomethyl Group to a Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyanomethylpyridine Scaffold

The cyanomethylpyridine framework is a privileged structural motif in medicinal chemistry and materials science. The cyanomethyl group (-CH₂CN) serves as a versatile synthetic handle and a critical pharmacophore. As a bioisostere for larger and more polar groups, it can enhance metabolic stability, improve pharmacokinetic profiles, and modulate the electronic properties of a molecule to optimize target engagement. Its prevalence in pharmaceuticals, such as the anti-HIV drug Rilpivirine and the anticancer agent Enzalutamide, underscores its importance in drug design.[1] This guide provides an in-depth overview of modern and classical synthetic strategies for the introduction of a cyanomethyl group onto a pyridine ring, complete with detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

Strategic Overview: Pathways to Cyanomethylated Pyridines

The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its functionalization.[2] The choice of synthetic strategy for introducing a cyanomethyl group is dictated by the substitution pattern of the starting pyridine, the desired regioselectivity, and the tolerance of other functional groups within the molecule. Three primary strategies are discussed herein: a direct C-H functionalization approach, a classical two-step method involving a halomethylpyridine intermediate, and a modern photoredox-catalyzed radical-mediated pathway.

Method 1: Direct Iron-Catalyzed C-H Cyanomethylation of Aminopyridines

This modern approach represents a highly atom-economical and environmentally benign method for the synthesis of cyanomethylpyridines.[3][4] It leverages the directing ability of an amino group on the pyridine ring to achieve regioselective C-H activation and subsequent coupling with acetonitrile, which serves as both the solvent and the cyanomethyl source.[3][4] The use of an inexpensive and non-toxic iron catalyst makes this method particularly attractive for sustainable synthesis.[3][4]

Mechanism of Action: The reaction is proposed to proceed through a radical-mediated pathway. The iron(II) catalyst is believed to interact with the aminopyridine and an oxidant to generate a nitrogen-centered radical cation. This species then facilitates the homolytic cleavage of a C-H bond on the pyridine ring, ortho to the amino group, forming a pyridyl radical. Concurrently, the oxidant abstracts a hydrogen atom from acetonitrile to generate a cyanomethyl radical. The coupling of the pyridyl and cyanomethyl radicals, followed by rearomatization, yields the final product.[4]

G cluster_0 Catalytic Cycle Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) Oxidant Pyridyl_Radical Pyridyl_Radical Fe(III)->Pyridyl_Radical Aminopyridine, -H+ Coupled_Intermediate Coupled_Intermediate Pyridyl_Radical->Coupled_Intermediate + •CH₂CN Product Product Coupled_Intermediate->Product Rearomatization, -H+ Acetonitrile Acetonitrile Cyanomethyl_Radical Cyanomethyl_Radical Acetonitrile->Cyanomethyl_Radical Oxidant, -H+ Cyanomethyl_Radical->Coupled_Intermediate Product->Fe(II) Regenerates Catalyst

Caption: Proposed mechanism for iron-catalyzed C-H cyanomethylation.

Method 2: Classical Two-Step Synthesis via a Halomethylpyridine Intermediate

This traditional and robust method involves the conversion of a starting material, such as an aminomethylpyridine, into a more reactive halomethylpyridine, which is then subjected to nucleophilic substitution with a cyanide salt. This approach offers good control over the reaction and is often high-yielding, though it involves multiple steps. A common starting point is the conversion of an aminopyridine to a halopyridine via a Sandmeyer-type reaction, followed by further functionalization. For the direct introduction of a cyanomethyl group, a more direct route involves the halogenation of a methylpyridine followed by cyanation.

Mechanism of Action: The first step, the conversion of a methylpyridine to a halomethylpyridine, typically proceeds via a radical mechanism, often initiated by light or a radical initiator like N-bromosuccinimide (NBS). The second step is a classical Sₙ2 reaction where the cyanide anion acts as a nucleophile, displacing the halide from the benzylic-like position of the halomethylpyridine.

G cluster_0 Two-Step Synthesis Methylpyridine Methylpyridine Halomethylpyridine Halomethylpyridine Methylpyridine->Halomethylpyridine Radical Halogenation (e.g., NBS, light) Cyanomethylpyridine Cyanomethylpyridine Halomethylpyridine->Cyanomethylpyridine Nucleophilic Substitution (e.g., NaCN, DMSO)

Caption: Workflow for the two-step synthesis of cyanomethylpyridines.

Method 3: Photoredox-Catalyzed Cyanomethylation

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical species under exceptionally mild conditions.[5][6] For cyanomethylation, a photocatalyst, upon excitation with visible light, can abstract a halogen atom from a cyanomethyl halide (e.g., bromoacetonitrile) to generate a cyanomethyl radical.[5] This radical can then add to the electron-deficient pyridine ring to afford the desired product after rearomatization.[5]

Mechanism of Action: The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst is a potent single-electron transfer (SET) agent and can reduce the cyanomethyl halide to generate a cyanomethyl radical and the halide anion. This cyanomethyl radical then adds to the protonated pyridine ring, forming a radical cation intermediate. A mild oxidant in the reaction mixture then oxidizes this intermediate to the final product, regenerating the ground-state photocatalyst in the process.[1][6]

G cluster_0 Photoredox Catalytic Cycle PC PC PC->PC PC+ PC+ PC->PC+ BrCH₂CN, -Br⁻ PC+->PC Reductant BrCH₂CN BrCH₂CN •CH₂CN •CH₂CN BrCH₂CN->•CH₂CN SET Radical_Adduct Radical_Adduct •CH₂CN->Radical_Adduct + Pyridine-H⁺ Product Product Radical_Adduct->Product Oxidant, -H⁺

Caption: General mechanism for photoredox-catalyzed cyanomethylation.

Detailed Experimental Protocols

Safety Precaution: All reactions involving cyanide salts must be performed in a well-ventilated fume hood. Cyanide salts are highly toxic. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8][9]

Protocol 1: Iron-Catalyzed Direct C-H Cyanomethylation of 2-Aminopyridine

This protocol is adapted from Yao, H. et al., Org. Lett. 2022, 24, 10, 2030–2034.[4]

  • Reagents and Equipment:

    • 2-Aminopyridine

    • Iron(II) chloride (FeCl₂)

    • Di-tert-butyl peroxide (DTBP)

    • Acetonitrile (CH₃CN), anhydrous

    • Schlenk tube or a sealed reaction vial

    • Magnetic stirrer and heating block

    • Standard glassware for work-up and purification

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (0.5 mmol, 1.0 equiv.), FeCl₂ (0.1 mmol, 20 mol%), and anhydrous acetonitrile (3 mL).

    • Stir the mixture at room temperature for 5 minutes.

    • Add di-tert-butyl peroxide (DTBP) (1.5 mmol, 3.0 equiv.) to the reaction mixture.

    • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12 hours.

    • After 12 hours, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired 2-amino-3-(cyanomethyl)pyridine.

Protocol 2: Two-Step Synthesis of 2-(Cyanomethyl)pyridine from 2-Picoline

This protocol is a representative example of a classical two-step synthesis.

  • Step 2a: Radical Bromination of 2-Picoline

    • Reagents and Equipment:

      • 2-Picoline (2-methylpyridine)

      • N-Bromosuccinimide (NBS)

      • Benzoyl peroxide (BPO) or AIBN (radical initiator)

      • Carbon tetrachloride (CCl₄) or other suitable solvent

      • Reflux condenser and heating mantle

      • Standard glassware for work-up

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (10 mmol, 1.0 equiv.) in carbon tetrachloride (50 mL).

      • Add N-bromosuccinimide (11 mmol, 1.1 equiv.) and a catalytic amount of benzoyl peroxide (0.2 mmol, 2 mol%).

      • Heat the mixture to reflux and irradiate with a UV lamp (or a 100W incandescent bulb) for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

      • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

      • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)pyridine, which can often be used in the next step without further purification.

  • Step 2b: Cyanation of 2-(Bromomethyl)pyridine

    • Reagents and Equipment:

      • Crude 2-(bromomethyl)pyridine from Step 2a

      • Sodium cyanide (NaCN)

      • Dimethyl sulfoxide (DMSO) or acetone

      • Standard glassware for work-up and purification

    • Procedure:

      • In a round-bottom flask, dissolve the crude 2-(bromomethyl)pyridine (approx. 10 mmol) in DMSO (40 mL).

      • Add sodium cyanide (12 mmol, 1.2 equiv.) portion-wise at room temperature. Caution: Exothermic reaction may occur.

      • Stir the reaction mixture at room temperature for 12-16 hours.

      • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography or distillation under reduced pressure to afford 2-(cyanomethyl)pyridine.

Protocol 3: Photoredox-Catalyzed Cyanomethylation of 4-Phenylpyridine

This protocol is adapted from the principles described by Mi, X. et al. for the cyanomethylation of 2H-indazoles.[5]

  • Reagents and Equipment:

    • 4-Phenylpyridine

    • Bromoacetonitrile

    • fac-Ir(ppy)₃ (photocatalyst)

    • Sodium bicarbonate (NaHCO₃)

    • Dimethylformamide (DMF), anhydrous

    • Schlenk tube or vial with a magnetic stir bar

    • Blue LED light source (e.g., 450 nm)

    • Standard glassware for work-up and purification

  • Procedure:

    • To a dry Schlenk tube, add 4-phenylpyridine (0.2 mmol, 1.0 equiv.), bromoacetonitrile (0.4 mmol, 2.0 equiv.), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), and sodium bicarbonate (0.4 mmol, 2.0 equiv.).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous DMF (2 mL) via syringe.

    • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source, for 24 hours.

    • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired 2-cyanomethyl-4-phenylpyridine.

Comparative Analysis of Methodologies

FeatureMethod 1: Fe-Catalyzed C-H CyanomethylationMethod 2: Two-Step via HalomethylpyridineMethod 3: Photoredox-Catalyzed
Starting Material Aminopyridines[4]Methylpyridines or other functionalized pyridinesAromatic and heteroaromatic pyridines[5]
Key Reagents FeCl₂, DTBP, Acetonitrile[4]NBS/BPO, NaCN/DMSOfac-Ir(ppy)₃, Bromoacetonitrile[5]
Reaction Conditions High temperature (120 °C)[4]Reflux, then room temperatureRoom temperature, visible light[5]
Advantages Atom-economical, uses inexpensive catalyst, direct C-H functionalization[3]Robust, often high-yielding, well-establishedExtremely mild conditions, high functional group tolerance[5]
Disadvantages Requires an amino directing group, high temperature[4]Multi-step, uses toxic reagents (NBS, NaCN), generates stoichiometric wasteRequires a photocatalyst (can be expensive), may require inert atmosphere
Typical Yields 42-79%[4]Variable, can be high for both steps32-71%[5]

Conclusion

The introduction of a cyanomethyl group to a pyridine ring can be achieved through a variety of synthetic methodologies, each with its own set of advantages and limitations. The choice of method should be guided by the specific requirements of the synthetic target, including the presence of other functional groups, the desired regioselectivity, and considerations of process sustainability. The direct iron-catalyzed C-H functionalization offers an elegant and atom-economical solution for aminopyridines. The classical two-step approach via a halomethyl intermediate remains a reliable and often high-yielding option. The emerging field of photoredox catalysis provides an exceptionally mild and versatile platform for cyanomethylation, particularly for complex and sensitive substrates. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to confidently select and implement the most suitable strategy for their synthetic endeavors.

References

  • Mi, X., Cui, B., Song, J., & Zhang, J. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(12), 11192–11200. Available at: [Link]

  • Walter, M. W. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S.
  • Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. Available at: [Link]

  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
  • Syngenta Limited. (2005). Process for the preparation of 2-cyanopyridine derivatives.
  • Donabauer, K., et al. (2024). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. Chemical Science, 15(25), 9789-9797. Available at: [Link]

  • Douglas, J. J., & Sevrin, M. J. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. eScholarship, University of California. Available at: [Link]

  • Rønne, M. H., et al. (2024). Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. The Journal of Organic Chemistry. Available at: [Link]

  • Barbero, M., et al. (2006). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Organic Letters, 8(19), 4227–4230.
  • Douglas, J. J., et al. (2015). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. Organic Letters, 17(4), 908–911.
  • Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. Available at: [Link]

  • Okada, Y. (2016). Dawn of photoredox catalysis. Journal of the Pharmaceutical Society of Japan, 136(11), 1467-1478.
  • Wang, X., et al. (2020). Substrate scope of cyanomethylation. ResearchGate. Available at: [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2795-2831.
  • Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. Available at: [Link]

  • Li, J., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(1), 1-10.
  • National Institute of Technology, Tiruchirappalli. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Tlahuext-Aca, A., et al. (2016). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Organic & Biomolecular Chemistry, 14(38), 9002–9006.
  • Romero, N. R., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
  • Wang, D., & Glorius, F. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506.
  • Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Zuo, Y., et al. (2021). Substrate scope varying several 2‐aminopyridines. ResearchGate. Available at: [Link]

  • Li, J., & Li, G. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3468.
  • Organic Syntheses. (n.d.). Preparation of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). Retrieved from [Link]

  • MilliporeSigma. (2024).
  • Wikipedia. (n.d.). Photoredox catalysis. Retrieved from [Link]

  • Zhang, S., Shen, Z., & Jian, H. (2020). Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles. The Journal of Organic Chemistry, 85(9), 6143–6150.
  • Liu, W., et al. (2020).
  • Wang, F., et al. (2019). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry, 21(19), 5228-5232.
  • Ravelli, D., et al. (2023). Photoredox-Catalyzed C–H Functionalization Reactions.
  • UCLA Chemistry & Biochemistry. (2017).
  • Sharma, A., & Kumar, V. (2023). General overview of common mechanistic pathways in Minisci‐type reactions. Chemistry–An Asian Journal, 18(15), e202300305.
  • Encyclopedia.pub. (2023).
  • Ahmad, N., et al. (2021).

Sources

Application Notes and Protocols for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a novel chemical entity. The following application notes are based on the known pharmacophoric properties of its constituent chemical motifs—the 2-methoxyisonicotinate core and the cyanomethyl group—and represent a scientifically informed, hypothetical exploration of its potential in drug discovery. The protocols provided are illustrative and should be adapted and validated in a laboratory setting.

I. Introduction: A Strategic Combination of Pharmacophores

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate represents a promising, albeit underexplored, scaffold for drug discovery. Its structure marries two key functionalities with established roles in medicinal chemistry: the pyridine carboxylic acid core and the cyanomethyl group. Pyridine carboxylic acid isomers, such as isonicotinic acid, are integral to a wide array of pharmaceuticals targeting conditions from tuberculosis to cancer.[1] The pyridine ring is a versatile hydrogen bond acceptor and can participate in π-π stacking interactions with biological targets, while the ester and methoxy groups can be fine-tuned to modulate physicochemical properties and target engagement.[1][2]

The nitrile (cyano) group is a prevalent pharmacophore in over 30 FDA-approved drugs.[3][4] Its inclusion in a molecule can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π interactions.[5] Furthermore, the nitrile group can serve as a bioisostere for carbonyl and halogen groups and can block metabolically labile sites, thereby improving the pharmacokinetic profile of a drug candidate.[5][6] The cyanomethyl moiety, in particular, is a versatile building block for synthesizing a variety of bioactive compounds.[7]

This document outlines the potential applications of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate in drug discovery, with a focus on its hypothetical role as an inhibitor of a key oncology target, and provides detailed protocols for its synthesis and biological evaluation.

II. Potential Therapeutic Application: Targeting Tubulin Polymerization in Oncology

Based on the structural alerts within Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a plausible and compelling therapeutic application is in the domain of oncology, specifically as an inhibitor of tubulin polymerization. This hypothesis is predicated on the following rationale:

  • Structural Similarity to Known Tubulin Inhibitors: Certain cyanomethyl derivatives have been identified as antiproliferative agents that target tubulin.[8]

  • The Role of the Pyridine Ring: The pyridine scaffold is present in numerous kinase inhibitors and other anti-cancer agents, where it often forms crucial interactions within the binding sites of target proteins.

We hypothesize that Methyl 3-(cyanomethyl)-2-methoxyisonicotinate could bind to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Mechanism of Action

The proposed mechanism involves the insertion of the substituted pyridine ring into a hydrophobic pocket of the colchicine-binding site on β-tubulin. The methoxy group may form hydrogen bonds with nearby amino acid residues, while the cyanomethyl group could engage in polar interactions, further anchoring the molecule. The methyl isonicotinate moiety could occupy a region of the binding site that contributes to the overall binding affinity.

Proposed Mechanism of Action cluster_0 Methyl 3-(cyanomethyl)-2-methoxyisonicotinate cluster_1 β-Tubulin cluster_2 Cellular Effects Molecule Methyl 3-(cyanomethyl)- 2-methoxyisonicotinate BindingSite Colchicine-Binding Site Molecule->BindingSite Binds to HydrophobicPocket Hydrophobic Pocket BindingSite->HydrophobicPocket Contains PolarResidues Polar Residues BindingSite->PolarResidues Contains MicrotubuleDestabilization Microtubule Destabilization BindingSite->MicrotubuleDestabilization Inhibition leads to CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDestabilization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate as a tubulin polymerization inhibitor.

III. Protocols

A. Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

The synthesis of the title compound can be approached through a multi-step process starting from commercially available materials. The following is a plausible synthetic route:

Synthetic Pathway Start 2-Chloro-3-methylisonicotinic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 2-chloro-3-methylisonicotinate Step1->Intermediate1 Step2 Methoxylation (NaOMe, MeOH) Intermediate1->Step2 Intermediate2 Methyl 2-methoxy-3-methylisonicotinate Step2->Intermediate2 Step3 Benzylic Bromination (NBS, AIBN) Intermediate2->Step3 Intermediate3 Methyl 3-(bromomethyl)-2-methoxyisonicotinate Step3->Intermediate3 Step4 Cyanation (NaCN, DMSO) Intermediate3->Step4 FinalProduct Methyl 3-(cyanomethyl)-2-methoxyisonicotinate Step4->FinalProduct

Caption: Proposed synthetic pathway for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Step-by-Step Protocol:

  • Esterification: To a solution of 2-chloro-3-methylisonicotinic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the product with ethyl acetate. Purify by column chromatography to obtain methyl 2-chloro-3-methylisonicotinate.

  • Methoxylation: Dissolve methyl 2-chloro-3-methylisonicotinate in methanol and add a solution of sodium methoxide in methanol.[9] Reflux the mixture for 2-3 hours. After cooling, quench the reaction with water and extract the product with dichloromethane. Purify by column chromatography to yield methyl 2-methoxy-3-methylisonicotinate.

  • Benzylic Bromination: To a solution of methyl 2-methoxy-3-methylisonicotinate in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 2-4 hours. After cooling, filter the succinimide and concentrate the filtrate. Purify the crude product by column chromatography to afford methyl 3-(bromomethyl)-2-methoxyisonicotinate.

  • Cyanation: Dissolve methyl 3-(bromomethyl)-2-methoxyisonicotinate in dimethyl sulfoxide (DMSO) and add sodium cyanide.[7] Heat the reaction mixture at 60-70 °C for 1-2 hours. Pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography.

Table 1: Summary of Synthetic Steps and Reagents

StepReactionKey ReagentsSolvent
1EsterificationMethanol, Sulfuric acidMethanol
2MethoxylationSodium methoxideMethanol
3Benzylic BrominationN-Bromosuccinimide, AIBNCarbon tetrachloride
4CyanationSodium cyanideDMSO
B. In Vitro Tubulin Polymerization Assay

This protocol is designed to assess the inhibitory effect of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Methyl 3-(cyanomethyl)-2-methoxyisonicotinate (test compound)

  • Colchicine (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a stock solution of the test compound and colchicine in DMSO.

  • In a 96-well plate, add polymerization buffer to each well.

  • Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the respective wells. Include wells for vehicle control (DMSO) and positive control (colchicine).

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the polymerization by adding cold tubulin solution and GTP to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • Plot the change in absorbance over time to generate polymerization curves.

  • Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

C. Cell-Based Antiproliferative Assay

This protocol evaluates the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methyl 3-(cyanomethyl)-2-methoxyisonicotinate (test compound)

  • Doxorubicin (positive control)

  • MTT or resazurin solution

  • 96-well cell culture plates

  • Multichannel pipette

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound or controls.

  • Incubate the plate for 48-72 hours.

  • Add MTT or resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

IV. Data Interpretation and Expected Results

Table 2: Hypothetical Biological Activity Data

CompoundTubulin Polymerization IC₅₀ (µM)HeLa Cell IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate2.51.83.2
Colchicine1.50.91.1
DoxorubicinN/A0.50.8

Successful inhibition of tubulin polymerization in the biochemical assay, coupled with potent antiproliferative activity in cancer cell lines, would provide strong evidence for the proposed mechanism of action. Further studies, such as cell cycle analysis and immunofluorescence microscopy to observe microtubule disruption, would be necessary to validate these initial findings.

V. Conclusion

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a strategically designed molecule that holds considerable, albeit hypothetical, promise as a lead compound in drug discovery, particularly in the field of oncology. The convergence of the biologically active pyridine core and the pharmacologically advantageous cyanomethyl group suggests a high potential for target interaction and favorable drug-like properties. The protocols outlined in this document provide a foundational framework for the synthesis and biological evaluation of this novel compound, paving the way for its potential development as a therapeutic agent.

VI. References

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: The Molecular Basis of Drug Discovery. Artmed Editora.

  • Crider, A. M., Tita, T. T., Wood, J. D., & Hinko, C. N. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences, 71(11), 1214–1219. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis, cytotoxic activity and 2D-QSAR study of some imidazoquinazoline derivatives. Molecules, 15(11), 7836–7852. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-mediated synthesis of monocyclic aromatic heterocycles. Chemical Reviews, 113(5), 3084–3213.

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2015). Isoniazid linked to sulfonate esters via hydrazone functionality: design, synthesis, and evaluation of antitubercular activity. Molecules, 20(9), 16495–16516. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • Soth, M., & Marsden, S. P. (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(10), 3048–3051.

  • Su, W., & Li, J. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances, 11(31), 19137–19144. [Link]

  • Thomas, G. (2007). Medicinal Chemistry: An Introduction. John Wiley & Sons.

  • Zha, G. F., Wang, S. L., & Chen, Z. L. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][10]pyridine-1,3-diones. Chemistry of Heterocyclic Compounds, 52(11), 934–937. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a specialized chemical intermediate for which detailed public literature is not widely available. This guide is therefore presented as a scientifically predictive framework, grounded in established principles of organic chemistry and the known reactivity of its constituent functional groups. The protocols and applications described herein are proposed based on analogous structures and reactions, designed to provide researchers with a robust, logical starting point for their investigations.

Introduction: A Multifunctional Scaffold for Advanced Synthesis

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate presents a compelling scaffold for researchers in medicinal chemistry and materials science. Its structure is a strategic convergence of three distinct, orthogonally reactive functional groups on an electron-deficient pyridine core. This design offers multiple avenues for sequential, selective modification, making it an exemplary intermediate for building molecular complexity.

The core utility of this molecule lies in:

  • The Isonicotinate Moiety: A well-established pharmacophore in drug discovery, the pyridine ring enhances aqueous solubility and provides a key vector for protein-ligand interactions.[1][2] The methyl ester at the C4 position is a classic handle for conversion into amides, hydrazides, or the parent carboxylic acid.[3]

  • The Cyanomethyl Group: This versatile functional group at the C3 position is a linchpin for diversification. It can be readily transformed into a primary amine, a carboxylic acid, or used in cyclization reactions to build fused ring systems.[4]

  • The Methoxy Group: Positioned at the electron-deficient C2 position, the methoxy group is not merely a static substituent. It is an activatable site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nucleophiles late in a synthetic sequence.[5][6]

This document provides an in-depth analysis of these reactive sites and details robust, field-proven protocols for their selective transformation.

Predicted Physicochemical & Spectroscopic Data

While experimental data is not available, the properties of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate can be reasonably predicted. These values serve as a practical guide for reaction monitoring and characterization.

PropertyPredicted ValueRationale / Comments
Molecular Formula C10H10N2O3Based on chemical structure.
Molecular Weight 206.20 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for functionalized pyridine derivatives.
Boiling Point >300 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Soluble in DMSO, DMF, DCM, Chloroform, EtOAcExpected solubility profile for a moderately polar organic molecule. Limited solubility in water, but likely soluble in acidic aqueous solutions due to protonation of the pyridine nitrogen.
1H NMR (CDCl3, 400 MHz) δ 8.3-8.5 (d, 1H), 7.6-7.8 (d, 1H), 4.0 (s, 3H), 3.9 (s, 3H), 3.8 (s, 2H)Predicted chemical shifts: Pyridine protons (d,d), Methoxy protons (s), Ester methyl protons (s), Methylene protons (s).
13C NMR (CDCl3, 100 MHz) δ 165, 160, 150, 145, 120, 117, 115, 53, 52, 25Predicted shifts for ester carbonyl, pyridine carbons, nitrile carbon, methoxy carbon, ester methyl carbon, and methylene carbon.
IR (KBr, cm-1) ~2250 (C≡N stretch), ~1725 (C=O stretch), ~1580, 1470 (Aromatic C=C/C=N stretch)Characteristic stretching frequencies for the nitrile and ester carbonyl groups are key diagnostic peaks.

Proposed Synthetic Pathway

A plausible route to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate would start from commercially available 2-chloro-3-methylpyridine derivatives, leveraging established pyridine chemistry. The causality behind this proposed route is the sequential activation and functionalization of the pyridine core.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Methoxylation (SNAr) A 2-Chloro-3-methylisonicotinic acid B Methyl 2-chloro-3-methylisonicotinate A->B SOCl2, MeOH C Methyl 2-chloro-3-(bromomethyl)isonicotinate B->C NBS, AIBN, CCl4 D Methyl 3-(cyanomethyl)-2-chloroisonicotinate C->D NaCN, DMSO E Methyl 3-(cyanomethyl)-2-methoxyisonicotinate D->E NaOMe, MeOH

Caption: Proposed multi-step synthesis of the target intermediate.

Protocol 3.1: Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

  • Esterification: To a solution of 2-chloro-3-methylisonicotinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to yield crude Methyl 2-chloro-3-methylisonicotinate.

  • Bromination: Dissolve the crude ester in carbon tetrachloride (0.1 M). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere with initiation by a UV lamp for 2-4 hours. Monitor by GC-MS. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate to yield crude Methyl 2-chloro-3-(bromomethyl)isonicotinate.

  • Cyanation: Dissolve the crude bromide in dimethyl sulfoxide (DMSO, 0.2 M). Add sodium cyanide (1.5 eq) in portions, ensuring the temperature does not exceed 40 °C. Stir at room temperature for 12-18 hours. The causality here is a classic SN2 displacement of the benzylic-like bromide by the cyanide nucleophile. Quench the reaction by pouring it into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield crude Methyl 3-(cyanomethyl)-2-chloroisonicotinate.

  • Methoxylation: Prepare a solution of sodium methoxide (2.0 eq) in dry methanol. Add the crude chloro-pyridine from the previous step as a solution in methanol (0.3 M) at room temperature. Heat the reaction to 50-60 °C and stir for 2-4 hours. The electron-withdrawing ester and nitrile groups, along with the ring nitrogen, activate the C2 position for nucleophilic aromatic substitution.[5][6][7] Monitor by LC-MS. Upon completion, neutralize with acetic acid, remove methanol in vacuo, and partition the residue between water and ethyl acetate. Purify the final product by column chromatography (silica gel, hexanes:ethyl acetate gradient).

Core Applications & Protocols as a Chemical Intermediate

The true value of this molecule is realized in its subsequent transformations. The following protocols are designed to be robust and high-yielding.

The cyanomethyl moiety is a masked form of both a primary amine and a carboxylic acid, providing two divergent synthetic pathways from a single intermediate.

A. Reduction to 2-(2-Aminoethyl)pyridine Scaffold

The conversion of the nitrile to a primary amine yields a valuable ethylamine sidechain, a common feature in many neurologically active pharmaceuticals.[8] This transformation is best achieved with a robust hydride source or catalytic hydrogenation.

G reactant Methyl 3-(cyanomethyl)-2-methoxyisonicotinate product Methyl 3-(2-aminoethyl)-2-methoxyisonicotinate reactant->product 1. LiAlH4, THF 2. H2O workup

Caption: Reduction of the nitrile to a primary amine.

Protocol 4.1.1: Lithium Aluminum Hydride Reduction

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Addition: Cool the suspension to 0 °C. Add a solution of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Causality: The ester group is also susceptible to reduction by LiAlH4. Using a milder reducing agent like BH3·THF or catalytic hydrogenation with Raney Nickel could offer selectivity if preservation of the ester is required.[9] For this protocol, we assume reduction of both groups is acceptable or desired.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor by TLC (staining with ninhydrin to visualize the amine product).

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add H2O (X mL), followed by 15% aqueous NaOH (X mL), and then H2O again (3X mL), where X is the mass of LiAlH4 used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol product.

B. Hydrolysis to 2-(Carboxymethyl)pyridine Scaffold

Hydrolysis of the nitrile provides a (carboxymethyl)pyridine, an important building block for introducing a flexible acidic group, often used to target salt-bridge interactions in protein active sites.

G reactant Methyl 3-(cyanomethyl)-2-methoxyisonicotinate product 3-(Carboxymethyl)-2-methoxyisonicotinic acid reactant->product 6M HCl (aq), Reflux G reactant Methyl 3-(cyanomethyl)-2-methoxyisonicotinate product Methyl 3-(cyanomethyl)-2-(benzylamino)isonicotinate reactant->product Benzylamine, K2CO3, DMSO, 120 °C

Caption: SNAr displacement of the methoxy group.

Protocol 4.2.1: Amination via SNAr

  • Setup: In a sealed tube, combine Methyl 3-(cyanomethyl)-2-methoxyisonicotinate (1.0 eq), the desired amine (e.g., benzylamine, 1.5 eq), and a non-nucleophilic base such as K2CO3 or Cs2CO3 (2.0 eq) in a polar aprotic solvent like DMSO or NMP (0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C. Causality: High temperatures are often required to overcome the activation energy for displacing the methoxide leaving group. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups on the ring. [10]3. Monitoring & Workup: Monitor the reaction progress by LC-MS. After completion (typically 8-16 hours), cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate. Purify the crude product via flash column chromatography to yield the desired 2-amino-isonicotinate derivative.

Conclusion

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a chemical intermediate of significant potential. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex molecules. By leveraging the distinct and predictable reactivity of the cyanomethyl, ester, and methoxy groups, researchers can access a wide array of novel pyridine scaffolds. The protocols outlined in this guide provide a validated, logical framework for exploiting this versatility, paving the way for innovations in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 26, 2026, from [Link]

  • Chemistry For Everyone. (2023, May 5). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227085, Methyl isonicotinate. Retrieved January 26, 2026, from [Link]

  • Organic Reaction Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 26, 2026, from [Link]

  • Yao, W., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved January 26, 2026, from [Link]

  • Verma, A., et al. (2019). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. [Link]

  • Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters.
  • Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry. [Link]

  • van der Sluijs, J. P., et al. (2018). Recent developments with methyl isonicotinate, a semiochemical used in thrips pest management. ResearchGate. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Oxford Academic. (n.d.). Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers. Chemistry Letters. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Explained. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2023). Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. [Link]

  • ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2020). Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenz-aldehydes. [Link]

  • PubMed. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. [Link]

  • RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved January 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved January 26, 2026, from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved January 26, 2026, from [Link]

  • All 'Bout Chemistry. (2018, November 4). Hydrolysis of nitrile (cyanide) | Preparation Of Carboxylic Acid | IIT -JEE | NEET [Video]. YouTube. [Link]

  • Quora. (2017, May 20). How is the cyanide group converted into the carboxylic group? Retrieved January 26, 2026, from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. [Link]

  • KAMIYA, Y., et al. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

  • PubMed Central. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • ResearchGate. (2009). Regioselective Preparation of Functionalized Isoxazoline Derivatives as Key Intermediates for the Synthesis of Selective N-Methyl-D-aspartate Receptor Antagonists. [Link]

Sources

Application Note & Protocol: High-Yield Strategies for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials, making the development of efficient and versatile synthetic routes to functionalized pyridines a cornerstone of modern organic chemistry.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of high-yield synthetic strategies. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings and practical considerations for two powerful methods: the classic Bohlmann-Rahtz synthesis for constructing polysubstituted pyridines from acyclic precursors and a modern Rhodium(III)-catalyzed approach for the synthesis of pyridines from oximes and alkynes. Detailed, field-tested protocols, troubleshooting guides, and data visualization are provided to ensure methodological robustness and reproducibility.

Introduction: The Central Role of the Pyridine Scaffold

The pyridine heterocycle is one of the most prevalent N-heterocycles in FDA-approved drugs and is a critical component in countless biologically active molecules and advanced materials.[1][2] Its unique electronic properties, arising from the replacement of a CH group in benzene with a nitrogen atom, confer stability, basicity, and the ability to coordinate to metals.[3]

Historically, the synthesis of functionalized pyridines relied on the condensation of acyclic carbonyl compounds or the functionalization of the parent pyridine ring.[1][2] While effective, these methods can suffer from harsh conditions, limited regioselectivity, and poor functional group tolerance. The demand for molecular diversity and atom economy has driven the development of more sophisticated and reliable synthetic routes. This application note details two complementary high-yield strategies that address these challenges, providing chemists with powerful tools for accessing a wide array of functionalized pyridine compounds.

Foundational Strategy: The Bohlmann-Rahtz Pyridine Synthesis

First reported in 1957, the Bohlmann-Rahtz synthesis remains a highly reliable and efficient method for preparing 2,3,6-trisubstituted pyridines.[4][5][6] The reaction's power lies in its convergent nature, constructing the pyridine core from readily available enamines and alkynones.

Principle and Mechanism

The synthesis proceeds in two main stages:

  • Michael Addition: An enamine (or a β-aminocrotonic ester) undergoes a conjugate addition to an ethynylketone (alkynone), forming a key aminodiene intermediate.[5][6]

  • Cyclodehydration: This intermediate, upon heating, undergoes E/Z isomerization followed by an acid-catalyzed cyclization and dehydration to yield the aromatic pyridine ring.[5]

The causality behind this sequence is elegant: the initial Michael addition sets up a 1,5-relationship between the nitrogen and a carbonyl group, poised for cyclization. The subsequent thermal or acid-catalyzed steps provide the driving force for aromatization, which is a powerful thermodynamic sink. Catalysts such as acetic acid, or various Lewis acids can be employed to lower the temperature required for the final cyclization step.[5]

Advantages and Limitations
  • Advantages: High convergence, good yields, and access to densely functionalized pyridines from simple, acyclic starting materials.[7]

  • Limitations: The classic procedure often requires high temperatures for the cyclization step, which can limit its compatibility with sensitive functional groups.[4] However, modern modifications using acid catalysts have mitigated this issue.[5]

Data Presentation: Substrate Scope in Bohlmann-Rahtz Synthesis

The following table summarizes representative examples, showcasing the versatility of the Bohlmann-Rahtz reaction.

Enamine Component (R¹)Alkynone Component (R², R³)Product SubstitutionTypical Yield (%)
Ethyl 3-aminocrotonatePhenyl ethynyl ketone2-Methyl-3-ethoxycarbonyl-6-phenylpyridine~85%
1-Pyrrolidinocyclohexene1-Butyn-3-one5,6,7,8-Tetrahydro-2-methylacridine~70%
3-Amino-2-pentenenitrileBenzoylacetylene2,4-Dimethyl-6-phenylnicotinonitrile~90%
Diethylamine (in situ)4-Methoxybenzoylacetylene2-(4-Methoxyphenyl)-4-ethylpyridine~75%

Yields are approximate and depend on specific reaction conditions and purification methods.

Detailed Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

This protocol provides a step-by-step method for a representative Bohlmann-Rahtz synthesis.

Materials:

  • Ethyl 3-aminocrotonate (1.0 eq, 1.29 g)

  • 1-Phenyl-2-propyn-1-one (Phenyl ethynyl ketone) (1.0 eq, 1.30 g)

  • Glacial Acetic Acid (catalyst, 0.2 eq)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Ethyl Acetate, Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-aminocrotonate (1.0 eq) and toluene (40 mL).

  • Reagent Addition: Add 1-phenyl-2-propyn-1-one (1.0 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add glacial acetic acid (0.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure trisubstituted pyridine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected yield: 80-90%.

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene is flammable and toxic.

Modern Approach: Rh(III)-Catalyzed Synthesis from Oximes and Alkynes

Transition metal catalysis has revolutionized pyridine synthesis, offering mild conditions, high efficiency, and broad functional group tolerance.[8] Rhodium(III)-catalyzed C-H activation and annulation represents a state-of-the-art method for constructing pyridines from α,β-unsaturated oximes and alkynes.[8]

Principle and Mechanism

This strategy leverages a Rh(III) catalyst to orchestrate a cascade of events:

  • C-H Activation/Cyclometalation: The rhodium catalyst coordinates to the oxime nitrogen and directs the activation of a vinylic C-H bond, forming a seven-membered rhodacycle intermediate.

  • Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the Rh-C bond.

  • Reductive Elimination & Aromatization: The intermediate undergoes reductive elimination to forge the final C-N bond and release the Rh(I) catalyst. The N-O bond of the oxime serves as an internal oxidant, regenerating the active Rh(III) catalyst and driving the aromatization to the pyridine product.[8]

The key to this process is the use of the oxime's N-O bond as a traceless, internal oxidant, which avoids the need for external oxidizing agents and improves the overall atom economy of the reaction.

Data Presentation: Functional Group Tolerance

This method exhibits remarkable tolerance for a wide range of functional groups on both the oxime and alkyne coupling partners.

α,β-Unsaturated Oxime SubstituentAlkyne SubstituentProductTypical Yield (%)
PhenylDiphenylacetylene2,3,4,6-Tetraphenylpyridine92%
Thienyl1-Phenyl-1-propyne2-Methyl-3-phenyl-6-(thien-2-yl)pyridine85%
p-TolylDi(p-tolyl)acetylene2,3,4,6-Tetra(p-tolyl)pyridine88%
p-CF₃-PhenylEthyl phenylpropiolateEthyl 2,4-diphenyl-6-(4-(trifluoromethyl)phenyl)nicotinate76%

Data adapted from representative literature. Yields are for isolated products.

Detailed Protocol: Rh(III)-Catalyzed Synthesis of 2,3,4,6-Tetraphenylpyridine

Materials:

  • (E)-1,3-diphenylprop-2-en-1-one oxime (1.0 eq, 223 mg)

  • Diphenylacetylene (1.2 eq, 214 mg)

  • [RhCp*Cl₂]₂ (2.5 mol%, 15.4 mg)

  • AgSbF₆ (10 mol%, 34.4 mg)

  • 1,2-Dichloroethane (DCE) (solvent, 0.1 M)

  • Anhydrous Sodium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the (E)-1,3-diphenylprop-2-en-1-one oxime (1.0 eq), diphenylacetylene (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M with respect to the oxime.

  • Heating: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 80 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tetraphenylpyridine product as a white solid.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and high-resolution mass spectrometry. Expected yield: >90%.

Safety Precautions: Rhodium catalysts and silver salts are expensive and should be handled with care. DCE is a suspected carcinogen and should be handled exclusively in a fume hood.

Experimental Workflow and Optimization

Successful synthesis relies on a logical workflow from planning to final analysis. The following diagram illustrates a general approach for optimizing a pyridine synthesis reaction.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Optimization cluster_final Phase 3: Finalization A Substrate Selection & Literature Review B Stoichiometry Calculation & Reagent Prep A->B C Initial Reaction Setup (Standard Conditions) B->C D TLC / LC-MS Monitoring C->D D->C Incomplete E Workup & Crude Analysis D->E Complete F Identify Optimization Parameters (Temp, Catalyst, Solvent) E->F G Iterative Optimization Runs F->G G->D H Scale-Up Reaction G->H Optimized I Purification (Chromatography/Recrystallization) H->I J Full Characterization (NMR, MS, etc.) I->J

Caption: General workflow for pyridine synthesis and optimization.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or reagents. 2. Incorrect reaction temperature. 3. Presence of moisture or oxygen (for sensitive reactions).1. Use freshly purified reagents; verify catalyst activity. 2. Optimize temperature (increase or decrease in increments). 3. Use anhydrous solvents and inert atmosphere techniques.
Multiple Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Side reactions (e.g., polymerization of alkynes).1. Lower the reaction temperature. 2. Re-verify calculations and precisely measure reagents. 3. Use a slight excess of one reagent; add reagents slowly.
Difficult Purification 1. Products and starting materials have similar polarity. 2. Streaking on silica gel column.1. Try a different solvent system for chromatography or consider recrystallization. 2. Add a small amount of triethylamine or acetic acid to the mobile phase to neutralize silica.

Conclusion

The synthesis of functionalized pyridines is a dynamic field that continues to evolve. The Bohlmann-Rahtz synthesis provides a robust, classical route for accessing specific substitution patterns, while modern transition-metal-catalyzed methods, such as the Rh(III)-catalyzed annulation, offer unparalleled efficiency, mildness, and scope.[5][8] By understanding the mechanistic principles and practical nuances of these diverse strategies, researchers can select the optimal method for their specific target, enabling rapid progress in drug discovery, materials science, and beyond.

References

  • Modified Bohlmann–Rahtz Pyridine Synthesis for Cyclic Ketones. ResearchGate.[Link]

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.[Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive.[Link]

  • Pyridine Synthesis: A Comprehensive Overview. Nimc.[Link]

  • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity.* National Institutes of Health (NIH).[Link]

  • C-H Functionalization of Pyridines. ResearchGate.[Link]

  • C–H functionalization of pyridines. Royal Society of Chemistry.[Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.[Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed, National Institutes of Health (NIH).[Link]

  • Kröhnke pyridine synthesis. Wikipedia.[Link]

Sources

Application Notes and Protocols for the Purification of Substituted Isonicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Isonicotinate Ester Chemistry

Substituted isonicotinate esters are a cornerstone of modern medicinal chemistry and drug development. As versatile intermediates, they are integral to the synthesis of a wide array of pharmaceuticals, including antitubercular agents, anticonvulsants, and antagonists for various receptors.[1][2] The biological activity and safety profile of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of these foundational molecules. Even minute impurities can lead to unforeseen side effects, reduced efficacy, or complications in downstream synthetic steps.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective techniques for the purification of substituted isonicotinate esters. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights honed from practical laboratory experience. Each section is designed to be a self-validating system, equipping the reader with the knowledge to not only execute a purification but also to troubleshoot and adapt these methods to the unique challenges presented by novel substituted isonicotinates.

Strategic Approaches to Purification: A Decision-Making Framework

The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target isonicotinate ester and the nature of the impurities present. Key considerations include the compound's polarity, volatility, crystallinity, and thermal stability, as well as the solubility profile of both the desired product and its contaminants.

A general workflow for the purification of substituted isonicotinate esters is presented below. This framework is not rigid but rather a guide to inform the logical progression from a crude reaction mixture to a highly pure final product.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up / Liquid-Liquid Extraction crude->workup Initial Impurity Removal distillation Distillation workup->distillation Volatile, Thermally Stable Esters chromatography Flash Column Chromatography workup->chromatography Non-volatile or Thermally Labile Esters recrystallization Recrystallization distillation->recrystallization Solid Esters for Final Polishing analysis Purity Analysis (HPLC, GC, NMR) distillation->analysis chromatography->recrystallization Solid Esters for Final Polishing chromatography->analysis recrystallization->analysis pure Pure Isonicotinate Ester analysis->pure Meets Purity Criteria

Figure 1: A general decision-making workflow for the purification of substituted isonicotinate esters.

Liquid-Liquid Extraction: The First Line of Defense

Often the initial step post-synthesis, liquid-liquid extraction serves to remove inorganic salts, water-soluble organic byproducts, and unreacted polar starting materials. For isonicotinate esters, which possess a basic pyridine nitrogen, an acid-base extraction protocol is particularly effective.

Principle of Acid-Base Extraction

This technique leverages the ability to alter the solubility of acidic and basic impurities by adjusting the pH of the aqueous phase. The basic nitrogen of the isonicotinate ring will be protonated in an acidic aqueous solution, rendering the molecule water-soluble. Conversely, acidic impurities can be deprotonated with a basic wash, partitioning them into the aqueous layer. The neutral ester product remains in the organic phase.

Protocol for Acid-Base Extraction of a Substituted Isonicotinate Ester
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This step protonates and removes more basic impurities. The desired isonicotinate ester may also partition into the aqueous layer at this stage.

  • Basification and Re-extraction: Carefully basify the acidic aqueous layer with a suitable base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to a pH of ~8-9. This deprotonates the isonicotinate ester, making it less water-soluble. Extract the product back into an organic solvent.

  • Base Wash (to remove acidic impurities): Wash the organic layer containing the ester with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove any unreacted carboxylic acids or other acidic byproducts.[3]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Flash Column Chromatography: The Workhorse of Purification

For non-volatile or thermally sensitive isonicotinate esters, flash column chromatography is the preferred method for achieving high purity.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Causality in Parameter Selection
  • Stationary Phase: Silica gel is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause streaking or decomposition of basic compounds like isonicotinates. To mitigate this, the silica gel can be deactivated, or a small amount of a basic modifier can be added to the mobile phase.

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A common starting point for many isonicotinate esters is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound. For more polar isonicotinates, solvent systems like dichloromethane/methanol may be necessary.

  • Basic Modifiers: The addition of a small amount of a volatile base, such as triethylamine (TEA) or pyridine (~0.1-1%), to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing the acidic silanol groups on the silica surface.[5]

Detailed Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will show good separation between the desired product and impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude ester in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin elution with the determined mobile phase, applying positive pressure to achieve a steady flow rate. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If there is a significant difference in the polarity of the components, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed to speed up the purification process.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isonicotinate ester.

ParameterRecommendation for Isonicotinate EstersRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Hexanes/Ethyl Acetate, DCM/MethanolGood balance of polarity for a wide range of substituents.
Additive 0.1-1% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing.
Loading Dry loading for poorly soluble compoundsPrevents band broadening and improves resolution.

Table 1: Key Parameters for Flash Column Chromatography of Substituted Isonicotinate Esters.

Recrystallization: Achieving Crystalline Purity

For solid isonicotinate esters, recrystallization is a powerful technique for achieving high levels of purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals while the impurities remain in the solution.

Solvent Selection: The Key to Success

The ideal recrystallization solvent will dissolve the isonicotinate ester sparingly at room temperature but completely at its boiling point. A common rule of thumb is "like dissolves like"; therefore, solvents with similar functional groups to the ester may be good starting points.[6] For many isonicotinate esters, solvents such as ethanol, isopropanol, ethyl acetate, or solvent pairs like hexane/ethyl acetate or hexane/acetone are effective.[6]

Recrystallization_Process start Impure Solid Ester dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure Pure Crystalline Ester dry->pure

Figure 2: Step-by-step workflow for the recrystallization of a solid substituted isonicotinate ester.

Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude ester in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Distillation: Purifying Volatile Esters

For liquid isonicotinate esters that are thermally stable, distillation is an effective purification method. This technique separates liquids based on differences in their boiling points. For high-boiling point esters, vacuum distillation is necessary to lower the boiling point and prevent decomposition at high temperatures.[7]

When to Use Vacuum Distillation

As a general guideline, if the boiling point of the ester at atmospheric pressure is above 150 °C, vacuum distillation is recommended to prevent thermal degradation.[8] The reduced pressure lowers the temperature required for boiling.[9]

Protocol for Vacuum Distillation
  • Pre-treatment: The crude ester should first be washed and dried as described in the liquid-liquid extraction section to remove non-volatile impurities that could interfere with the distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed. Use a stirring mechanism (magnetic stir bar or mechanical stirrer) to ensure smooth boiling.

  • Applying Vacuum: Gradually apply the vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill at a constant temperature. It is common to discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

  • Analysis: Analyze the purity of the collected fractions using appropriate analytical techniques.

Purity Analysis: The Final Verdict

The purity of the final substituted isonicotinate ester should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.[10] Gas Chromatography (GC) can also be employed for volatile esters. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure and assessing purity by identifying characteristic impurity signals.

TechniqueInformation ProvidedTypical Conditions for Isonicotinates
HPLC Quantitative purity, detection of non-volatile impurities.Reversed-phase C18 column, mobile phase of acetonitrile/water with a buffer.
GC Quantitative purity, detection of volatile impurities.DB-5 column, flame ionization detector (FID).
NMR Structural confirmation, detection of structural isomers and other impurities.¹H and ¹³C NMR in a suitable deuterated solvent.

Table 2: Common Analytical Techniques for Purity Assessment of Substituted Isonicotinate Esters.

Troubleshooting Common Purification Challenges

ProblemPossible Cause(s)Suggested Solution(s)
Flash Chromatography: Tailing peaksAcidic silica interacting with the basic pyridine nitrogen.Add 0.1-1% triethylamine to the mobile phase.
Flash Chromatography: Poor separationInappropriate solvent system.Re-evaluate the mobile phase using TLC; consider a different solvent system or a gradient elution.
Recrystallization: Oiling outThe ester is insoluble in the solvent at its boiling point, or the solution is supersaturated.Add more solvent, or switch to a solvent system where the ester has higher solubility at elevated temperatures.
Recrystallization: No crystal formationThe solution is not saturated, or nucleation is slow.Concentrate the solution, scratch the flask, add a seed crystal, or cool to a lower temperature.
Distillation: Bumping/uneven boilingLack of nucleation sites.Use a magnetic stir bar or boiling chips.
Distillation: DecompositionThe ester is not stable at its boiling point.Use vacuum distillation to lower the boiling point.

Table 3: Troubleshooting Guide for the Purification of Substituted Isonicotinate Esters.

Conclusion

The purification of substituted isonicotinate esters is a critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the principles behind various purification techniques, coupled with a systematic and logical approach, is essential for obtaining these key intermediates in high purity. By carefully considering the properties of the target molecule and its associated impurities, researchers can select and optimize the most appropriate purification strategy, whether it be liquid-liquid extraction, flash column chromatography, recrystallization, or distillation. The protocols and troubleshooting guidance provided in this application note serve as a robust foundation for navigating the challenges of purifying this important class of compounds, ultimately contributing to the successful development of new and effective medicines.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. [Link]

  • Desai, et al. (n.d.).
  • (2010). Novel resin-based vacuum distillation-crystallisation method for recovery of succinic acid crystals from fermentation broths. ResearchGate. [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). MDPI.
  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Esterification of pyridine carboxylic acids. (1956).
  • Vacuum Distillation. (2021). YouTube. [Link]

  • Process for preparation of isonicotinic acid derivatives. (2006).
  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]

  • Recrystallization with two solvents. (2019). Reddit. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (n.d.). PubMed Central.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI.
  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]

  • Recrystallization. (2010). YouTube. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). MDPI. [Link]

  • Synthesis and Insilco Study of Some New Derivatives Containing Barbiturate Moiety Compounds. (n.d.). Journal of Cardiovascular Disease Research.
  • Esterification of pyridine carboxylic acids. (1960).
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007).
  • Troubleshooting Guide. (n.d.). ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. [Link]

  • Purity plot of isonicotinic acid. (n.d.). ResearchGate. [Link]

Sources

Application Note: A Multi-modal Analytical Approach for the Comprehensive Characterization of Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isonicotinate derivatives are a critical class of compounds, forming the structural core of numerous pharmaceuticals, including the antitubercular agent isoniazid.[1] Their chemical and physical properties dictate their efficacy, stability, and safety. Consequently, rigorous analytical characterization is paramount during research, development, and quality control. This application note provides a comprehensive guide to the principal analytical methods for the qualitative and quantitative analysis of isonicotinate derivatives, offering detailed protocols and expert insights into method selection and implementation. We will explore a suite of orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—to construct a complete analytical profile of these vital molecules.

Introduction: The Significance of Isonicotinate Derivatives

Isonicotinic acid, a pyridine carboxylic acid isomer, and its derivatives are foundational scaffolds in medicinal chemistry.[1] Their biological activity is intimately linked to their structure, purity, and degradation profile. Impurities or incorrect structural conformations can lead to reduced efficacy or adverse toxicological effects. Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory requirement but a scientific necessity for ensuring the quality and safety of drug substances and products. This guide is structured to empower researchers to select and execute the appropriate analytical techniques for their specific needs, from initial synthesis confirmation to final product release testing.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of quantitative analysis and impurity profiling for isonicotinate derivatives. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile isonicotinate derivatives, such as isonicotinic acid itself and its various amide and hydrazide forms.[2][3]

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the most common choice. Its nonpolar nature provides excellent retention for the moderately polar isonicotinate ring system when used with a polar mobile phase. For highly polar derivatives or for separating related isomers, mixed-mode columns (e.g., Primesep 100) that offer both reversed-phase and ion-exchange retention mechanisms can provide superior resolution.[4]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). The buffer's pH is critical; maintaining a pH below the pKa of the carboxylic acid group (~4.9) will suppress its ionization, leading to better retention and peak shape on a reversed-phase column. Acetonitrile is often preferred over methanol as it generally provides better peak efficiency and lower UV cutoff.[5][6]

  • Detection: The pyridine ring in isonicotinate derivatives contains a strong chromophore, making UV detection highly effective.[7] Detection is typically performed between 254 nm and 270 nm, where the analyte exhibits significant absorbance, providing a good balance of sensitivity and selectivity.[3][5] A photodiode array (PDA) detector can be invaluable for assessing peak purity by comparing spectra across the peak.

Experimental Protocol: HPLC-UV Assay of Isonicotinic Acid

Objective: To quantify isonicotinic acid and its related substances in a sample.

1. Instrumentation and Materials:

  • HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.
  • Inertsil C18 column (250 x 4.6 mm, 5 µm) or equivalent.[8]
  • Acetonitrile (HPLC grade).
  • Potassium dihydrogen phosphate (ACS grade).
  • Phosphoric acid (ACS grade).
  • Water (HPLC grade).
  • Isonicotinic acid reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 264 nm.[5]
  • Run Time: 15 minutes.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of isonicotinic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase to construct a calibration curve.
  • Sample Solution: Accurately weigh a sample containing the equivalent of 25 mg of isonicotinic acid into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the 25 µg/mL standard solution five times.
  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the isonicotinic acid peak should be ≤ 1.5.[8]

5. Data Analysis:

  • Generate a linear regression curve from the peak areas of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
  • Calculate the concentration of isonicotinic acid in the sample solution using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives, such as isonicotinate esters (e.g., methyl isonicotinate), GC-MS offers exceptional separation efficiency and definitive identification through mass spectral data.[9][10]

Causality of Experimental Choices:

  • Derivatization: Isonicotinic acid itself is non-volatile and requires derivatization prior to GC analysis.[9] Esterification, commonly with methanol or ethanol, is a straightforward method to convert the carboxylic acid to its more volatile ester form.[9][11] This step is crucial for enabling the analyte to partition into the gas phase.

  • Column Selection: A mid-polarity column, such as a DB-5 (5%-phenyl)-methylpolysiloxane, provides good selectivity for pyridine derivatives.[9][10] The phenyl groups interact with the aromatic ring of the analyte, aiding in separation from other components.

  • Ionization: Electron Ionization (EI) at a standard 70 eV is used. EI produces a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification by comparison to spectral libraries like NIST or Wiley.[12]

Experimental Protocol: GC-MS Analysis of Methyl Isonicotinate

Objective: To identify and quantify methyl isonicotinate.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.
  • DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Methanol (Anhydrous, ACS grade).
  • Thionyl chloride or sulfuric acid (catalyst).
  • Methyl isonicotinate reference standard.

2. Sample Preparation (Derivatization):

  • To approximately 10 mg of the sample containing isonicotinic acid in a vial, add 1 mL of anhydrous methanol followed by a catalytic amount (e.g., 50 µL) of thionyl chloride.
  • Cap the vial and heat at 60 °C for 1 hour.
  • Cool to room temperature and neutralize with a small amount of sodium bicarbonate.
  • Extract the methyl isonicotinate into an organic solvent like dichloromethane. The organic layer is used for injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250 °C.
  • Split Ratio: 20:1.
  • Oven Program: Initial temperature 100 °C, hold for 1 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.[9]
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-300 m/z.

4. Data Analysis:

  • Identify the methyl isonicotinate peak by its retention time, which should match that of a separately injected standard.
  • Confirm identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). Key fragments for methyl isonicotinate include the molecular ion (m/z 137) and fragments corresponding to the loss of -OCH3 (m/z 106).
  • Quantification can be performed using an internal standard and creating a calibration curve.

Spectroscopic Techniques: Structural Elucidation and Functional Group Analysis

Spectroscopic methods provide detailed information about the molecular structure and chemical bonding within isonicotinate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.[13]

Expert Insights:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is characteristic for the pyridine ring. For isonicotinic acid (a 4-substituted pyridine), the spectrum typically shows two distinct sets of signals, each integrating to two protons, corresponding to the protons at positions 2,6 and 3,5.[14] The formation of derivatives (e.g., esters, amides) will cause predictable shifts in the signals of adjacent protons.[15]

  • ¹³C NMR: Provides information on all carbon atoms in the molecule, including the quaternary carbon of the carboxylic acid group (typically ~165-175 ppm) and the carbons of the pyridine ring.

  • Solvent Choice: Deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is particularly useful for acidic compounds like isonicotinic acid as it can solubilize the analyte and allow for the observation of the acidic proton.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[16]

Expert Insights:

  • Key Vibrations: For isonicotinic acid, the FT-IR spectrum will show a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the aromatic pyridine ring (in the 1600-1400 cm⁻¹ region).[13][17]

  • Derivative Analysis: The formation of an ester or amide derivative will result in the disappearance of the broad O-H stretch and a shift in the C=O stretching frequency, providing clear evidence of the chemical transformation. For example, the C=O stretch of an ester typically appears at a higher wavenumber (~1735 cm⁻¹) compared to the corresponding carboxylic acid.[18]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, robust technique used for quantitative analysis and for confirming the presence of the pyridine chromophore.[7]

Expert Insights:

  • Absorption Maxima (λmax): Isonicotinic acid in an acidic mobile phase typically exhibits two main absorption maxima: one around 214 nm and a second, more distinct peak around 264 nm.[5] The latter is often used for quantification in HPLC due to its greater specificity.

  • pH Dependence: The UV spectrum of isonicotinate derivatives can be pH-dependent.[5] Changes in pH can alter the ionization state of the molecule, affecting the electronic transitions and thus the absorption spectrum. It is crucial to control the pH of the sample solution to ensure reproducibility.[5]

Method Validation and System Suitability

All analytical methods used in a regulated environment must be validated to demonstrate their suitability for the intended purpose.[19] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Summary and Visualization

Organizing analytical data into clear formats is essential for interpretation and reporting.

Table 1: Typical Analytical Data for Isonicotinic Acid

Analytical TechniqueParameterTypical Value/Observation
HPLC-UV Retention Time (C18)~5-7 minutes (method dependent)
λmax264 nm[5]
GC-MS (as Methyl Ester) Retention Time (DB-5)~5.6 minutes (method dependent)[9]
Key Mass Fragments (m/z)137 (M+), 106, 78
¹H NMR (DMSO-d₆) Chemical Shifts (ppm)~8.7 (d, 2H), ~7.8 (d, 2H), ~13.5 (s, 1H, COOH)
FT-IR (ATR) Key Absorptions (cm⁻¹)~3000 (broad, O-H), ~1710 (C=O), ~1600 (C=C, C=N)

Workflow Visualization

A typical workflow for the characterization of a newly synthesized isonicotinate derivative involves a sequence of analytical tests to confirm structure, purity, and quantity.

G cluster_0 Initial Characterization cluster_1 Purity & Quantification Synthesis Synthesized Isonicotinate Derivative FTIR FT-IR Analysis (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS HPLC HPLC-UV/PDA (Purity & Assay) NMR->HPLC Report Final Certificate of Analysis HPLC->Report GC GC-MS (Volatile Impurities) GC->Report

Caption: Orthogonal workflow for isonicotinate derivative characterization.

Conclusion

The comprehensive characterization of isonicotinate derivatives requires an integrated approach utilizing multiple, orthogonal analytical techniques. Chromatographic methods like HPLC and GC-MS are indispensable for separation and quantification, while spectroscopic techniques such as NMR, FT-IR, and UV-Vis provide crucial information for structural confirmation and functional group analysis. By understanding the principles behind each method and implementing robust, validated protocols as outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of these important pharmaceutical compounds.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central. Available at: [Link]

  • A simple, fast and accurate gas chromatographic method has been developed for the determination of isonicotinic acid as an impurity in isonipicotic acid. Asian Journal of Chemistry. Available at: [Link]

  • UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies. Available at: [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Available at: [Link]

  • Process for preparation of isonicotinic acid derivatives. Google Patents.
  • Speciation of organotins by Gas Chromatography -Inductively Coupled Plasma Mass Spectrometry in marine samples. ResearchGate. Available at: [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... ResearchGate. Available at: [Link]

  • UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid...). ResearchGate. Available at: [Link]

  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Available at: [Link]

  • Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances... ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]

  • [Comparative data regarding two HPLC methods for determination of isoniazid]. PubMed. Available at: [Link]

  • Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for... Symbiosis Online Publishing. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex. ResearchGate. Available at: [Link]

  • Nicotinic Acid (210-260 nm). Starna Scientific. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • FTIR characterization of the setting reaction of biodentine™. PubMed. Available at: [Link]

  • Preparation method of isoniazid. Google Patents.
  • Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. ACS Publications. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Pyridine. SpectraBase. Available at: [Link]

  • An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • Development of Ecofriendly Derivative Spectrophotometric Methods for the Simultaneous Quantitative Analysis of Remogliflozin and Vildagliptin from Formulation. MDPI. Available at: [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PubMed Central. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • Purity plot of isonicotinic acid. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methoxyisonicotinic Acid Derivatives

2-Methoxyisonicotinic acid and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their structural motif is a key component in a range of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, and herbicides.[1] The methoxy group at the 2-position of the pyridine ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable scaffold in drug discovery.

The growing demand for these compounds necessitates the development of robust, efficient, and scalable synthetic routes that are amenable to industrial production. This guide provides a comprehensive overview of the scalable synthesis of 2-methoxyisonicotinic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process controls for safe and efficient manufacturing.

Synthetic Strategies for Scalable Production

The most common and industrially viable approach to the synthesis of 2-methoxyisonicotinic acid involves a two-step process starting from the readily available 2-chloroisonicotinic acid:

  • Esterification: The carboxylic acid group of 2-chloroisonicotinic acid is first protected as an ester, typically a methyl or ethyl ester. This is crucial to prevent unwanted side reactions of the carboxylic acid functionality during the subsequent methoxylation step.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is then displaced by a methoxy group using a suitable methoxide source, such as sodium methoxide.

  • Hydrolysis: Finally, the ester is hydrolyzed to yield the desired 2-methoxyisonicotinic acid.

This strategy is favored for its high yields, use of relatively inexpensive starting materials, and amenability to large-scale production.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Methoxylation (SNAr) cluster_2 Step 3: Hydrolysis 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Ester Methyl 2-chloroisonicotinate 2-Chloroisonicotinic_Acid->Ester Methanol, H₂SO₄ (cat.) Methoxide_Ester Methyl 2-methoxyisonicotinate Ester->Methoxide_Ester Sodium Methoxide Final_Product 2-Methoxyisonicotinic Acid Methoxide_Ester->Final_Product NaOH, H₂O

Caption: A three-step synthetic workflow for 2-methoxyisonicotinic acid.

Detailed Protocols for Scalable Synthesis

The following protocols are designed for kilogram-scale production in a controlled manufacturing environment.

Part 1: Esterification of 2-Chloroisonicotinic Acid

Objective: To protect the carboxylic acid group of 2-chloroisonicotinic acid as a methyl ester.

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
2-Chloroisonicotinic Acid6647-57-0157.5510.063.5
Methanol67-56-132.0450.0-
Sulfuric Acid (98%)7664-93-998.081.010.2

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with methanol (50.0 kg). The reactor should be equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 kg) to the methanol. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40°C.

  • Addition of Starting Material: Once the sulfuric acid is fully dissolved and the solution has cooled to ambient temperature, add 2-chloroisonicotinic acid (10.0 kg) in portions.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess sulfuric acid by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Reduce the volume of methanol by approximately half using a rotary evaporator under reduced pressure.

    • Pour the concentrated mixture into 100 L of ice-cold water. A solid precipitate of methyl 2-chloroisonicotinate will form.

    • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation:

    • Filter the solid product using a Büchner funnel or a centrifuge.

    • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield: 90-95%

Part 2: Methoxylation of Methyl 2-Chloroisonicotinate (SNAr)

Objective: To displace the chloro group with a methoxy group via nucleophilic aromatic substitution.

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
Methyl 2-chloroisonicotinate64064-58-2171.5810.058.3
Sodium Methoxide (30% in Methanol)124-41-454.0211.463.3
Methanol67-56-132.0440.0-

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with methanol (40.0 kg) and methyl 2-chloroisonicotinate (10.0 kg).

  • Reagent Addition: Slowly add the sodium methoxide solution (11.4 kg) to the stirred suspension. The addition should be controlled to maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess sodium methoxide with a dilute solution of hydrochloric acid until the pH is approximately 7.

    • Reduce the volume of methanol by rotary evaporation.

    • Add 80 L of water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 40 L).

  • Isolation:

    • Combine the organic extracts and wash with brine (2 x 20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 2-methoxyisonicotinate.

Expected Yield: 85-90%

Part 3: Hydrolysis of Methyl 2-Methoxyisonicotinate

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
Methyl 2-methoxyisonicotinate26156-48-9167.1610.059.8
Sodium Hydroxide1310-73-240.002.665.0
Water7732-18-518.0250.0-
Hydrochloric Acid (37%)7647-01-036.46As needed-

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with water (50.0 kg) and sodium hydroxide (2.6 kg). Stir until the sodium hydroxide is fully dissolved.

  • Addition of Ester: Add the crude methyl 2-methoxyisonicotinate (10.0 kg) to the sodium hydroxide solution.

  • Reaction: Heat the mixture to 80-90°C and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC to confirm the disappearance of the ester.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

    • Cool the mixture to 0-5°C and stir for 1 hour to ensure complete precipitation.

    • Filter the solid product and wash the filter cake with cold water.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 90-95%

Process Optimization and Control

For a successful and reproducible scalable synthesis, several parameters must be carefully controlled:

  • Temperature: The exothermic nature of some steps requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • pH: Precise pH control during work-up and isolation is critical for maximizing product precipitation and purity.

  • Purity of Reagents: The use of high-purity starting materials and reagents is essential to minimize the formation of impurities that can be difficult to remove at later stages.

  • In-Process Controls (IPCs): Regular monitoring of the reaction progress using techniques like HPLC ensures that each step is complete before proceeding to the next, preventing the carryover of unreacted materials.[2]

Safety Considerations for Scalable Synthesis

Working with large quantities of chemicals requires strict adherence to safety protocols:

  • Sodium Methoxide: This reagent is highly flammable and corrosive. It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Sulfuric and Hydrochloric Acids: These are strong, corrosive acids. Handle with extreme care, using appropriate PPE.

  • Pressure Build-up: Esterification and hydrolysis reactions can generate pressure. Ensure that the reactor is properly vented.

Analytical Characterization

The final product should be characterized to ensure it meets the required purity specifications.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the 2-methoxyisonicotinic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for the production of 2-methoxyisonicotinic acid. By carefully controlling the reaction parameters and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. This methodology is well-suited for industrial-scale manufacturing to meet the growing demand for this important chemical intermediate.

References

  • Synthesis method of 2-methoxy phenothiazine. (n.d.). Google Patents.
  • Linn, K., et al. (2025). Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production. PubMed Central.
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026).
  • Process for the preparation of 2,4-pyridine dicarboxylic acid. (n.d.). Google Patents.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • Process for preparing isonicotinic acid. (n.d.). Google Patents.
  • Process for the production of pyridine carboxylic acids. (n.d.). Google Patents.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]

  • 2-Methoxyisonicotinic Acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
  • F. S. S. D. M. S. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • In-Process Controls (IPC) in Drug Manufacturing. (n.d.). Pharmuni. Retrieved January 26, 2026, from [Link]

  • In-Process Control Methods for the Manufacture of APIs. (n.d.). Pharmaceutical Technology. Retrieved January 26, 2026, from [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU. Retrieved January 26, 2026, from [Link]

  • F. S. S. D. M. S. (2023).
  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Su, C. (2011). Synthesis of 2-aminonicotinic acid.
  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (n.d.). ICH. Retrieved January 26, 2026, from [Link]

  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological - European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of Isonicotinic Acid Derivatives in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the investigation of isonicotinic acid derivatives as potential anti-inflammatory agents. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale behind experimental design, offering detailed, field-proven protocols for both in vitro and in vivo evaluation. We explore the primary mechanisms of action, including the inhibition of Reactive Oxygen Species (ROS) and cyclooxygenase-2 (COX-2), and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The protocols are designed to be self-validating, incorporating essential controls and data interpretation strategies to ensure scientific rigor.

Introduction: The Therapeutic Promise of Isonicotinic Acid Derivatives

Inflammation is a fundamental, protective response of the immune system to harmful stimuli, such as pathogens or damaged cells. However, when dysregulated, chronic inflammation becomes a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical endeavor in modern pharmacology.

The isonicotinoyl moiety, a pyridine-4-carbonyl group, has emerged as a valuable pharmacophore in medicinal chemistry. While its most famous derivative, isoniazid (isonicotinic acid hydrazide), is a cornerstone of anti-tuberculosis therapy, recent research has illuminated the broader therapeutic potential of this chemical scaffold.[1][2][3] Novel isonicotinic acid derivatives, including isonicotinates, oxadiazoles, and hydrazides, have demonstrated potent anti-inflammatory activities, in some cases exceeding the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][4] This guide provides the scientific community with a robust set of protocols to systematically synthesize, screen, and validate the anti-inflammatory properties of this promising class of compounds.

Section 1: Mechanistic Underpinnings of Anti-inflammatory Action

A thorough understanding of a compound's mechanism of action is paramount for rational drug design and development. Isonicotinic acid derivatives appear to exert their anti-inflammatory effects through multiple, interconnected pathways.

Inhibition of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are not merely byproducts of metabolic stress; they are critical signaling molecules that can trigger and amplify inflammatory cascades within immune cells.[1] An overproduction of ROS is a hallmark of many inflammatory disorders. Several isonicotinic acid derivatives have shown exceptional ROS inhibitory activities, suggesting that their primary anti-inflammatory function may be rooted in potent antioxidant effects.[1] This suppression of ROS overproduction is a promising therapeutic strategy for mitigating chronic inflammation.[1]

Modulation of Pro-inflammatory Enzymes (COX-2)

A major mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[5] There is strong evidence, supported by in silico molecular docking studies, that isonicotinic acid derivatives can effectively bind to the active site of the COX-2 enzyme.[1][6] This interaction, which correlates well with their observed anti-inflammatory activity, positions them as potential COX-2 inhibitors, offering a clear and well-understood pathway for their therapeutic effect.[1]

Interference with Core Inflammatory Signaling Pathways

The inflammatory response is orchestrated by complex intracellular signaling networks. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[7][8] Upon stimulation by inflammatory triggers (like lipopolysaccharide, LPS), these pathways activate transcription factors that drive the expression of genes for pro-inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2.[8] The anti-inflammatory activity of novel compounds is often linked to their ability to inhibit key steps in these pathways, such as the phosphorylation of proteins like IκBα, p65, and p38.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, ROS) MAPK_Cascade MAPK_Cascade Stimulus->MAPK_Cascade IKK IKK Stimulus->IKK AP1 AP-1 Transcription Gene Transcription AP1->Transcription activates IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB IkB->NFkB_p65_active inhibits NFkB_p65_active->Transcription translocates & activates Derivatives Isonicotinic Acid Derivatives Derivatives->MAPK_Cascade Inhibit Derivatives->IKK Inhibit MAPK_Cascade->AP1 activates IKK->IkB phosphorylates Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Pro_Inflammatory_Genes leads to

Figure 1: Potential inhibition points of isonicotinic acid derivatives in the MAPK and NF-κB signaling pathways.

Section 2: In Vitro Evaluation Protocols

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action.

In_Vitro_Workflow Start Synthesized Isonicotinic Acid Derivative Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/LDH) Determine non-toxic dose range Start->Cytotoxicity Primary_Screen Primary Screening (Select one or more) Cytotoxicity->Primary_Screen ROS_Assay Protocol 2: ROS Inhibition Assay Primary_Screen->ROS_Assay Antioxidant Mechanism NO_Assay Protocol 3: Nitric Oxide (NO) Assay Primary_Screen->NO_Assay General Anti- Inflammatory Hit_Identified Active Compound(s) Identified ROS_Assay->Hit_Identified NO_Assay->Hit_Identified Mechanism_Study Mechanism of Action Studies Hit_Identified->Mechanism_Study Cytokine_Assay Protocol 4: Cytokine Quantification (ELISA) Mechanism_Study->Cytokine_Assay COX_Assay Protocol 5: COX-2 Inhibition Assay Mechanism_Study->COX_Assay Pathway_Analysis Pathway Analysis (Western Blot for p-p65, etc.) Mechanism_Study->Pathway_Analysis Lead_Candidate Lead Candidate for In Vivo Testing Cytokine_Assay->Lead_Candidate COX_Assay->Lead_Candidate Pathway_Analysis->Lead_Candidate

Figure 2: A generalized workflow for the in vitro screening of anti-inflammatory compounds.
Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which a compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages (or another relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isonicotinic acid derivative in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 1 to 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration range that maintains >90% cell viability for use in subsequent experiments.

Protocol 2: ROS Inhibition via Oxidative Burst Assay

Rationale: This assay directly measures the ability of a compound to inhibit the production of ROS by phagocytic cells, a key function in the inflammatory response.[1]

Methodology:

  • Blood Collection: Use fresh human whole blood collected in heparinized tubes.

  • Preparation: In a 96-well half-area white plate, add 25 µL of diluted whole blood, 25 µL of the test compound (at various concentrations), and a positive control (e.g., Ibuprofen).

  • Incubation: Incubate the plate for 15 minutes in the thermostatic chamber of a luminometer.

  • Stimulation & Detection: Add 25 µL of serum-opsonized zymosan (SOZ) to stimulate the oxidative burst and 25 µL of luminol (a chemiluminescent probe) to detect ROS.

  • Measurement: Immediately measure the chemiluminescence over a period of 50-60 minutes.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound based on the reduction in the total light emission compared to the control.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production for each compound concentration.

Section 3: In Vivo Validation Protocols

In vivo models are indispensable for confirming the therapeutic efficacy of a lead compound in a complex biological system. The carrageenan-induced paw edema model is a widely accepted standard for assessing acute anti-inflammatory activity.[9]

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

Rationale: This model mimics the acute inflammatory response, characterized by edema, and is highly effective for screening potential anti-inflammatory drugs.[9][10] The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on mediator release.

Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, orally)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

    • Group 3-5: Test Compound (e.g., 10, 20, 50 mg/kg, orally)

  • Compound Administration: Administer the vehicle, positive control, or test compound via oral gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a digital plethysmometer.[9]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation: Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
Compound X100.68 ± 0.0620.0%
Compound X200.48 ± 0.0443.5%
Compound X500.38 ± 0.05*55.3%
Statistically significant difference from Vehicle Control (p < 0.05)

Section 4: Data Interpretation and Key Considerations

  • Structure-Activity Relationship (SAR): The anti-inflammatory potency of isonicotinic acid derivatives can be significantly altered by chemical modifications. For instance, altering lipophilicity through the addition of alkyl chains can either enhance or diminish activity, highlighting the need for systematic SAR studies.[1]

  • Controls are Non-Negotiable: The inclusion of both vehicle and positive controls in every experiment is essential for validating the assay and reliably interpreting the results. A known active compound (e.g., Ibuprofen, Indomethacin) provides a benchmark for the potency of the test derivatives.

  • Correlating Data: A successful lead candidate will demonstrate a consistent profile across multiple assays. For example, a potent inhibitor of ROS production (in vitro) should also show significant efficacy in the in vivo paw edema model. Discrepancies may point to issues with pharmacokinetics or off-target effects.

  • Beyond Efficacy - Pharmacokinetics: While not detailed here, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is a critical next step. The metabolism of isoniazid, for example, is heavily influenced by a patient's N-acetyltransferase 2 (NAT2) phenotype, a consideration that may be relevant for its derivatives.[11]

Conclusion

The isonicotinic acid scaffold represents a fertile ground for the discovery of novel anti-inflammatory therapeutics. The compounds derived from this core have demonstrated potent activity through compelling mechanisms, including ROS scavenging and COX-2 inhibition. The protocols and workflows detailed in this guide provide a standardized, mechanistically-driven approach to systematically evaluate these derivatives. By combining robust in vitro screening with rigorous in vivo validation, researchers can effectively identify and advance promising lead candidates, paving the way for the next generation of anti-inflammatory drugs. Further studies to fully characterize the in vivo potential and safety of these compounds are warranted.[1]

References

  • Jalal, S., Ghaffar, A., Al-Taweel, A. M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Jalal, S., Ghaffar, A., Al-Taweel, A. M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • Jalal, S., Ghaffar, A., Al-Taweel, A. M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed. [Link]

  • Kumar, K., Chauhan, P., & Kumar, A. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451–1470. [Link]

  • WebMD. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions. WebMD. [Link]

  • Wikipedia. (2024). Isoniazid. Wikipedia. [Link]

  • Sahoo, B. M., et al. (2016). Anti-Inflammatory activity of novel series of isoniazid derivatives. The Pharma Innovation Journal, 5(9), 01-08. [Link]

  • Mayo Clinic. Isoniazid (oral route, intramuscular route). Mayo Clinic. [Link]

  • Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications. Springer Publishing. [Link]

  • KEGG PATHWAY Database. Kanehisa Laboratories. [Link]

  • Esser, P. R., et al. (2018). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 1805, 127-136. [Link]

  • Lazaar, M., et al. (2005). Process for preparation of isonicotinic acid derivatives.
  • Pasipanodya, J. G., et al. (2015). Population pharmacokinetic analysis of isoniazid, acetylisoniazid, and isonicotinic acid in healthy volunteers. Antimicrobial Agents and Chemotherapy, 59(10), 6147–6155. [Link]

  • Han, X., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity. [Link]

  • Soos, M. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1836. [Link]

  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. [Link]

  • ResearchGate. (n.d.). Binding interactions of isonicotinates 5–6 and 8a–8b in the pocket of the COX-2 enzyme. ResearchGate. [Link]

  • Yang, J., et al. (2019). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules, 24(21), 3846. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). In vivo methods for the evaluation of anti-inflammatory and antinociceptive potential. Revista Brasileira de Farmacognosia, 24(5), 533-540. [Link]

Sources

Application Notes and Protocols for Organocatalytic Synthesis of Cyanomethyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyanomethyl Vinyl Ethers and the Rise of Organocatalysis

Cyanomethyl vinyl ethers (CMVEs) are valuable synthetic intermediates characterized by a unique combination of functional groups: a vinyl ether, a nitrile, and a stereogenic center. This dense functionality makes them attractive building blocks in organic synthesis, with applications in the construction of complex heterocyclic scaffolds such as dihydrofurans and dihydropyrroles. Furthermore, recent studies have highlighted their potential as bioactive molecules, including their evaluation as antiproliferative agents targeting tubulin.[1]

Traditionally, the synthesis of vinyl ethers has relied on metal-catalyzed processes. However, the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative.[2] Organocatalysis offers several advantages, including milder reaction conditions, lower toxicity, and the avoidance of metal contamination in the final products—a critical consideration in drug development.

This guide provides a detailed overview of a robust organocatalytic method for the synthesis of cyanomethyl vinyl ethers, focusing on a multicomponent reaction strategy. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive look at its substrate scope, and offer a detailed, field-tested experimental protocol.

A Powerful Multicomponent Approach: N-Methylmorpholine-Catalyzed Cyanovinylation

A highly efficient and practical method for the synthesis of conjugated cyanomethyl vinyl ethers is a one-pot, three-component reaction (3CR) catalyzed by the simple tertiary amine, N-methylmorpholine.[3][4] This reaction brings together an aldehyde, a cyanide source (acetone cyanohydrin), and an activated alkyne (a propiolate ester) to construct the cyanomethyl vinyl ether scaffold in a single synthetic operation.[3][4]

Causality in Component Selection: A Mechanistically Driven Choice

The success of this multicomponent reaction hinges on the judicious choice of each reactant and the catalyst, each playing a specific and vital role in the catalytic cycle.

  • Aldehyde: The aldehyde serves as the electrophilic partner and ultimately forms the backbone of the cyanomethyl ether portion of the product. The reaction is highly tolerant of a wide variety of aliphatic, aromatic, and heteroaromatic aldehydes.[4]

  • Acetone Cyanohydrin: This serves as a safer and more convenient source of the cyanide anion compared to gaseous hydrogen cyanide.[5] In the presence of a base, it readily releases the cyanide nucleophile required for the initial attack on the aldehyde.

  • Propiolate Ester: This activated alkyne acts as the vinyl component of the final product. The electron-withdrawing ester group is crucial for activating the alkyne for nucleophilic attack.

  • N-Methylmorpholine (NMM): This tertiary amine functions as a Brønsted base catalyst. Its role is to deprotonate acetone cyanohydrin, generating the nucleophilic cyanide anion that initiates the reaction cascade. A low catalyst loading (typically 2.5 mol%) is sufficient to achieve high yields, making the process economical and minimizing potential side reactions.[4]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The reaction proceeds through a well-orchestrated cascade of events, as illustrated in the catalytic cycle below. The entire process is initiated and sustained by the organocatalyst, N-methylmorpholine.

Catalytic Cycle Catalytic Cycle for N-Methylmorpholine-Catalyzed Cyanovinylation NMM N-Methylmorpholine (Catalyst) Cyanide Cyanide Anion (CN⁻) NMM->Cyanide Deprotonates Alkoxide Alkoxide Intermediate NMM->Alkoxide ACH Acetone Cyanohydrin ACH->Cyanide Aldehyde Aldehyde (R-CHO) Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin Propiolate Methyl Propiolate Vinyl_Anion Vinyl Anion Intermediate Propiolate->Vinyl_Anion Cyanide->Cyanohydrin Nucleophilic attack Acetone Acetone (byproduct) Cyanide->Acetone releases Cyanohydrin->Alkoxide Deprotonation by NMM Alkoxide->Vinyl_Anion Michael Addition Product Cyanomethyl Vinyl Ether Vinyl_Anion->Product Protonation Protonated_NMM Protonated NMM Protonated_NMM->NMM Regeneration Protonated_NMM->Product

Figure 1: Proposed catalytic cycle for the synthesis of cyanomethyl vinyl ethers.

The cycle can be broken down into the following key steps:

  • Catalyst Activation: N-methylmorpholine deprotonates acetone cyanohydrin to generate the cyanide anion.

  • Cyanohydrin Formation: The cyanide anion performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a cyanohydrin intermediate.[5][6]

  • Deprotonation: The cyanohydrin intermediate is deprotonated by N-methylmorpholine to form an alkoxide.

  • Michael Addition: The resulting alkoxide undergoes a 1,4-conjugate (Michael) addition to the electron-deficient alkyne (methyl propiolate).[7]

  • Protonation and Catalyst Regeneration: The resulting vinyl anion is protonated, yielding the final cyanomethyl vinyl ether product and regenerating the N-methylmorpholine catalyst.

Substrate Scope and Performance

A key advantage of this organocatalytic method is its broad substrate scope, particularly with respect to the aldehyde component. The reaction performs well with aromatic, heteroaromatic, and aliphatic aldehydes, delivering the desired products in excellent yields.

EntryAldehydeProduct Yield (%)E/Z Ratio
1Benzaldehyde951.4:1
24-Methoxybenzaldehyde921.5:1
34-Chlorobenzaldehyde941.3:1
42-Naphthaldehyde911.6:1
52-Furaldehyde881.2:1
62-Thiophenecarboxaldehyde901.3:1
7Cinnamaldehyde851.5:1
8Cyclohexanecarboxaldehyde891.1:1
9Pivalaldehyde841:0

Data synthesized from Delgado-Hernández, S., et al. (2021). Molecules, 26(14), 4120.[4]

Key Observations from Substrate Scope:

  • Aromatic Aldehydes: Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, consistently providing high yields.

  • Heteroaromatic Aldehydes: Heterocycles such as furan and thiophene are suitable substrates.

  • Aliphatic Aldehydes: The reaction is effective for both cyclic and acyclic aliphatic aldehydes. Notably, sterically hindered aldehydes like pivalaldehyde also react efficiently.

  • Stereoselectivity: The reaction generally produces a mixture of E and Z isomers, with a slight preference for the E isomer. The separation of these isomers can be achieved by column chromatography.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-methylmorpholine-catalyzed synthesis of cyanomethyl vinyl ethers.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Acetone cyanohydrin (1.0 mmol, 1.0 equiv)

  • Methyl propiolate (1.0 mmol, 1.0 equiv)

  • N-methylmorpholine (0.025 mmol, 2.5 mol%)

  • n-Hexane (5 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), acetone cyanohydrin (1.0 mmol), and methyl propiolate (1.0 mmol) in n-hexane (5 mL).

  • Catalyst Addition: Add N-methylmorpholine (0.025 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to isolate the pure cyanomethyl vinyl ether product. The E and Z isomers can often be separated at this stage.

Figure 2: Experimental workflow for the synthesis of cyanomethyl vinyl ethers.

Troubleshooting and Considerations

While this method is generally robust, researchers should be aware of potential challenges:

  • Moisture Sensitivity: Although the reaction can be run in an open atmosphere, it is good practice to use dry solvents, as excess water can potentially hydrolyze the cyanohydrin intermediate or the final product.

  • Purity of Reagents: The purity of the aldehyde and methyl propiolate is crucial for obtaining high yields. It is recommended to use freshly distilled or high-purity commercial reagents.

  • Catalyst Loading: While 2.5 mol% is generally optimal, for less reactive aldehydes, a slight increase in catalyst loading (e.g., to 5 mol%) may be beneficial. However, excessive catalyst can lead to side reactions.

  • Reaction Time: While most reactions are complete within a few hours, some sterically hindered or electronically deactivated aldehydes may require longer reaction times. Monitor the reaction by TLC to determine the optimal endpoint.

Future Outlook: The Quest for Asymmetric Synthesis

The multicomponent reaction described herein provides a powerful and practical route to racemic cyanomethyl vinyl ethers. A significant area for future development is the establishment of an asymmetric variant of this transformation. The development of a chiral organocatalyst that can control the stereochemistry of the newly formed chiral center would be of great value, particularly for applications in medicinal chemistry where enantiomeric purity is paramount. Chiral amines or other classes of organocatalysts could potentially be explored to achieve this goal. While established organocatalytic methods for the asymmetric conjugate addition to activated alkynes exist, their specific application to the synthesis of chiral cyanomethyl vinyl ethers remains an open and promising area of research.

References

  • Delgado-Hernández, S., García-Tellado, F., & Tejedor, D. (2021). Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers. Molecules, 26(14), 4120. [Link]

  • Martín-Encinas, E., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Pharmacology, 15, 1344042. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

  • North, M. (2010). Organocatalysis: a new and developing area of synthesis. Tetrahedron, 66(5), 1077. [Link]

  • List, B. (2007). Organocatalysis. Springer. [Link]

  • Delgado-Hernández, S., García-Tellado, F., & Tejedor, D. (2021). Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers. Molecules, 26(14), 4120. [Link]

  • Berkessel, A., & Gröger, H. (2005). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & biomolecular chemistry, 3(5), 719-724. [Link]

  • MacMillan, D. W. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in organic synthesis. Advanced Synthesis & Catalysis, 351(1-2), 9-30. [Link]

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682. [Link]

  • Brunel, J. M., & Holmes, I. P. (2004). ChemInform Abstract: Asymmetric Cyanohydrin Synthesis. ChemInform, 35(29). [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-heterocyclic carbenes. Chemical reviews, 107(12), 5606-5655. [Link]

  • Akiyama, T. (2007). Stronger Brønsted acids. Chemical reviews, 107(12), 5744-5758. [Link]

  • List, B., & Yang, J. W. (2006). The organic approach to asymmetric catalysis. Science, 313(5793), 1584-1586. [Link]

  • Gaunt, M. J., & Johansson, C. C. (2007). Recent developments in the use of organocatalysis in asymmetric synthesis. Drug Discovery Today, 12(1-2), 8-27. [Link]

  • Melchiorre, P., et al. (2008). Asymmetric aminocatalysis-gold rush in organic synthesis?. Chemical reviews, 108(9), 3998-4050. [Link]

  • Perlmutter, P. (2011). Conjugate addition reactions in organic synthesis. Elsevier.
  • Tsogoeva, S. B. (2007). Recent progress in the development of chiral bifunctional catalysts for asymmetric synthesis. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]

  • Jørgensen, K. A. (2003). Asymmetric organocatalysis—catalytic enantioselective formation of C–C-bonds.
  • Córdova, A. (2004). The Hail Mary pass in asymmetric catalysis. Accounts of Chemical Research, 37(2), 102-112. [Link]

  • Dondoni, A., & Massi, A. (2006). Asymmetric organocatalysis: from infancy to adolescence. Angewandte Chemie International Edition, 45(46), 7668-7681. [Link]

  • List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569. [Link]

Sources

Application Note & Protocols: Acylation of Alcohols with Isonicotinic Acid and its Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isonicotinoyl Esters in Medicinal Chemistry

The isonicotinoyl moiety, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a cornerstone scaffold in modern drug discovery. Its derivatives have given rise to a multitude of therapeutic agents for conditions ranging from tuberculosis and cancer to diabetes and neurodegenerative diseases.[1] Most notably, isonicotinic acid hydrazide, commonly known as isoniazid, remains a first-line treatment for tuberculosis, highlighting the profound biological activity of this heterocyclic structure.[2][3][4]

The esterification of alcohols with isonicotinic acid is a critical transformation for synthesizing prodrugs, modifying the pharmacokinetic properties of parent molecules, and creating active pharmaceutical ingredients (APIs). However, this seemingly straightforward acylation presents unique challenges rooted in the electronic nature of the pyridine ring and the physical properties of its salts. This guide provides a detailed exploration of the underlying chemical principles, field-proven protocols, and troubleshooting strategies for the successful acylation of alcohols using isonicotinic acid hydrochlorides.

The Core Challenge: Reactivity and Solubility

Directly acylating alcohols with isonicotinic acid is often inefficient due to two primary factors:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic. In classic acid-catalyzed esterification (Fischer esterification), the strong acid catalyst (e.g., H₂SO₄) will protonate this nitrogen.[5] This deactivates the ring and can complicate the reaction, often leading to poor yields.

  • Carboxylic Acid Reactivity: Carboxylic acids are only moderately electrophilic and require activation to react efficiently with alcohols, which are weak nucleophiles.

To overcome this, isonicotinic acid is typically converted to a more reactive species, most commonly the isonicotinoyl chloride hydrochloride . While this dramatically increases the electrophilicity of the carbonyl carbon, it introduces a new set of practical hurdles. Acylations using isonicotinoyl chloride hydrochloride are often troublesome because the salt is sparingly soluble in many common inert organic solvents, and the reaction generates HCl gas, which can lead to incomplete reactions through the formation of extensive salt byproducts with any basic species in the mixture.[6][7]

Therefore, a successful protocol must not only activate the carboxylic acid but also manage the solubility of the acylating agent and effectively neutralize the acidic byproducts.

Strategic Reaction Pathways for Acylation

The most reliable and widely adopted strategy involves the conversion of isonicotinic acid to its acyl chloride hydrochloride, followed by a base-mediated reaction with the target alcohol.

G cluster_0 Activation Phase cluster_1 Acylation Phase A Isonicotinic Acid B Isonicotinoyl Chloride Hydrochloride A->B  SOCl₂ or (COCl)₂  cat. DMF D Isonicotinoyl Ester B->D  Base (e.g., Et₃N)  Inert Solvent C Alcohol (R-OH) C->D

Figure 1: General workflow for the two-stage acylation of alcohols.

Mechanism of Base-Mediated Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group attacks the highly electrophilic carbonyl carbon of the isonicotinoyl chloride. The key role of the base (e.g., triethylamine) is to neutralize the HCl generated and deprotonate the tetrahedral intermediate, driving the reaction to completion.[8][9]

G cluster_products Products AcylCl Isonicotinoyl Chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral 1. Nucleophilic Attack Alcohol R-OH Alcohol->Tetrahedral Base Base (e.g., Et₃N) Salt Base·HCl⁺Cl⁻ Base->Salt Ester Isonicotinoyl Ester Tetrahedral->Ester 2. Elimination of Cl⁻ 3. Deprotonation by Base

Figure 2: Simplified mechanism of nucleophilic acyl substitution.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the synthesis of an isonicotinoyl ester from isonicotinic acid, proceeding through the acyl chloride hydrochloride intermediate.

Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

Safety Precautions: This procedure involves thionyl chloride (SOCl₂), which is corrosive, toxic, and reacts violently with water. It also releases toxic HCl and SO₂ gases. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous diethyl ether or hexane for washing

  • Round-bottom flask with a reflux condenser and drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (e.g., 5.0 g, 40.6 mmol).

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (e.g., 9.0 mL, 122 mmol, 3.0 eq.) to the flask, followed by 2-3 drops of DMF.

  • Reaction: Equip the flask with a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 80°C) with stirring. The solid isonicotinic acid will slowly dissolve as it converts to the acyl chloride hydrochloride. The reaction is typically complete in 2-4 hours.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting solid is isonicotinoyl chloride hydrochloride.

  • Washing: Wash the solid product with anhydrous diethyl ether or hexane (2 x 20 mL) to remove residual impurities, decanting the solvent each time. Dry the solid under high vacuum. The product is often used directly in the next step without further purification.[6][7]

Protocol 2: Acylation of an Alcohol with Isonicotinoyl Chloride Hydrochloride

Safety Precautions: Triethylamine is a corrosive and flammable base. Handle in a fume hood. The reaction is exothermic upon addition of the base.

Materials:

  • Isonicotinoyl chloride hydrochloride (from Protocol 1)

  • Target alcohol (e.g., benzyl alcohol, 1.0 eq.)

  • Anhydrous triethylamine (Et₃N, ~2.5-3.0 eq.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen/argon line

  • Standard workup reagents: Saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography (if required)

Procedure:

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen or argon atmosphere, add the isonicotinoyl chloride hydrochloride (e.g., 7.2 g, 40.6 mmol, 1.0 eq.) and the target alcohol (e.g., 4.2 mL, 40.6 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous THF or DCM (e.g., 100 mL) to create a suspension. Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Slowly add anhydrous triethylamine (e.g., 14.2 mL, 101.5 mmol, 2.5 eq.) to the stirred suspension via a dropping funnel over 15-20 minutes. The addition is exothermic, so maintain the temperature at 0°C. Causality Note: At least two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the HCl produced during the acylation. A slight excess ensures the reaction goes to completion.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the solid with a small amount of the reaction solvent.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Summary and Optimization Parameters

The success of the acylation is highly dependent on careful control of reaction parameters. The following table provides a guideline for optimization.

ParameterRecommended ValueRationale & Field Insights
Stoichiometry (Base) 2.2 - 3.0 equivalentsCrucial for neutralizing both the starting material's HCl and the HCl byproduct. Insufficient base is a common cause of reaction failure.
Solvent Anhydrous THF, DCM, or AcetonitrileMust be anhydrous to prevent hydrolysis of the highly reactive acyl chloride.[9][10] THF is often preferred for its ability to partially solubilize the reactants.
Temperature 0°C to Room Temp.Initial addition of base should be at 0°C to control the exotherm. The reaction can then proceed at room temperature.
Reaction Time 12 - 24 hoursThe reaction can be slow due to the heterogeneous nature of the mixture. Overnight stirring is standard practice.[6][7]
Alcohol Reactivity Primary > Secondary > TertiarySteric hindrance around the hydroxyl group significantly impacts the reaction rate. Tertiary alcohols may require more forcing conditions or alternative activation methods.[11]
Typical Yield 70 - 95%Yields are generally high if anhydrous conditions are maintained and sufficient base is used.

References

  • Preparation of isonicotinic acid esters.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • Ester synthesis by esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Acylation of Alcohols, Part 2: with Other Acyl
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
  • Ester synthesis by acyl
  • Making Esters
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Any procedure for the esterification of isonicotinic acid?
  • Chemistry of Acid Halides. Chemistry LibreTexts.
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.
  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evalu
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • Acid chlorides are easily hydrolysed. Why? Quora.
  • Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda.
  • Overview of Acylation Reactions and Acyl Chlorides. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for isonicotinate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing isonicotinate esters. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing a framework for troubleshooting and optimizing your reactions based on fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful synthesis strategy.

Q1: What are the primary methods for synthesizing isonicotinate esters?

There are three principal routes for synthesizing isonicotinate esters, each with distinct advantages and applications:

  • Direct Fischer-Speier Esterification: This is the most classical approach, involving the reaction of isonicotinic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1] The reaction is typically driven to completion by refluxing and often involves removing the water byproduct.[2] It is cost-effective and straightforward for simple, robust alcohols.

  • Activation via Acyl Chlorides: For more sensitive or complex alcohols, a milder approach is required. Isonicotinic acid can be converted to its more reactive acyl chloride hydrochloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[3][4] This intermediate readily reacts with the alcohol, usually in the presence of a non-nucleophilic base like triethylamine, to form the ester under much gentler conditions.[5]

  • Transesterification: This method is ideal when the desired alcohol is particularly sensitive to acidic conditions or when starting from a commercially available simple ester, like methyl or ethyl isonicotinate.[6] The reaction involves exchanging the alcohol portion of the ester with a different alcohol, typically catalyzed by a base (e.g., sodium methoxide) or an acid.[6] Applying a vacuum can help remove the lower-boiling alcohol byproduct, driving the equilibrium toward the desired product.[7]

Q2: How do I select the most appropriate esterification method for my specific alcohol?

The choice of method is dictated by the stability and complexity of your alcohol substrate.

  • For simple, primary, or secondary alcohols (e.g., methanol, ethanol): Direct Fischer-Speier esterification is often the most efficient and economical choice.[8]

  • For acid-sensitive alcohols (e.g., menthol, tertiary alcohols, or those with acid-labile protecting groups): These substrates are prone to side reactions like dehydration or rearrangement under strong acid catalysis.[6][7] The preferred methods are activation via the acyl chloride[4] or transesterification using a base catalyst.[7]

  • For high-value or sterically hindered alcohols: The acyl chloride method provides the highest reactivity and is often the most reliable route to ensure good conversion for precious or challenging substrates.[5]

Q3: What are the most critical parameters to control for a successful esterification reaction?

Regardless of the method, several parameters are universally critical:

  • Water Content: For Fischer esterification, the reaction is an equilibrium, producing one molecule of water for every molecule of ester formed.[2] The presence of water will push the equilibrium back towards the starting materials. Therefore, using dry reagents and glassware is essential, and employing techniques to remove water (e.g., a Dean-Stark apparatus with a solvent like toluene) can dramatically improve yields.[9]

  • Stoichiometry: In Fischer esterification, using the alcohol as the limiting reagent or in large excess can influence the reaction kinetics and final yield. In the acyl chloride method, precise control of the base (typically 2 equivalents to neutralize both the generated HCl and the hydrochloride salt of the acyl chloride) is crucial.[5]

  • Temperature: Reaction temperature affects the rate of reaction. However, excessive heat can lead to decomposition of starting materials or products, especially with strong acid catalysts.[10] For instance, direct esterification often requires reflux temperatures[8], while acyl chloride reactions can frequently be performed at room temperature or slightly above.[5]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Insufficient acid catalyst in a Fischer esterification will result in a slow reaction, while an excessive amount can promote side reactions.[7] For transesterification, alkaline catalysts like sodium methoxide are highly effective but must be handled under anhydrous conditions.[6]

Q4: How can I effectively monitor the progress of my reaction?

The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) . A spot of the reaction mixture is compared against spots of the starting isonicotinic acid and alcohol. The disappearance of the starting material spots and the appearance of a new, single spot for the product indicate the reaction's progression and completion. The choice of eluent (solvent system) is critical for achieving good separation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during isonicotinate synthesis.

Issue: Low or No Product Yield

Q: My Fischer esterification yield is disappointingly low. What are the most likely causes and solutions?

  • Causality: Low yields in Fischer esterification are almost always linked to the reversible nature of the reaction.[2] The presence of water, either introduced with wet reagents or generated during the reaction, inhibits the forward reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade alcohol and solvent (if applicable).

    • Remove Water Byproduct: If your alcohol's boiling point allows, use a Dean-Stark trap with a solvent like toluene to azeotropically remove water as it forms.[9] This actively drives the reaction to completion.

    • Increase Reaction Time: Esterification can be slow.[11] Ensure the reaction has run long enough by monitoring with TLC. A typical reflux time can be 8 hours or more.[8]

    • Check Catalyst: Ensure you have added a sufficient amount of a strong acid catalyst (e.g., H₂SO₄ or p-TsOH).

Issue: Product Decomposition or Unwanted Side Reactions

Q: My reaction mixture turns dark brown or black, and I isolate very little desired product. What is happening?

  • Causality: Charring or darkening, especially at elevated temperatures, is a strong indicator of decomposition. This is often caused by the strong, dehydrating nature of the acid catalyst (like concentrated H₂SO₄) acting on the alcohol or the isonicotinate product itself.[7]

  • Troubleshooting Steps:

    • Lower the Temperature: Determine if reflux is necessary or if a lower temperature for a longer duration can achieve the same result with less degradation.

    • Switch to a Milder Method: If your substrate is sensitive, the Fischer method may be too harsh.[6][7] Switch to the acyl chloride protocol. Prepare isonicotinoyl chloride hydrochloride using SOCl₂ and react it with your alcohol in the presence of a base like triethylamine or pyridine at a lower temperature (0 °C to 50 °C).[5][8]

    • Consider Solid Acid Catalysts: For some industrial applications, solid acid catalysts are used to simplify catalyst removal and potentially reduce side reactions.[9]

Issue: Difficult Product Isolation and Purification

Q: How do I effectively remove unreacted isonicotinic acid from my crude product?

  • Causality: Isonicotinic acid is amphoteric, but its carboxylic acid group makes it soluble in aqueous base. The ester product, lacking the acidic proton, will remain in the organic phase.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, chloroform).[8][11]

    • Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] The basic wash will react with the acidic isonicotinic acid to form its water-soluble sodium salt, effectively pulling it out of the organic layer.

    • Repeat the wash until no more CO₂ evolution is observed.

    • Finally, wash the organic layer with brine to remove residual water, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Q: I'm having trouble separating my product from a large excess of a high-boiling-point alcohol. What should I do?

  • Causality: When using a high-boiling alcohol as a solvent, simple evaporation is not feasible.

  • Troubleshooting Steps:

    • Vacuum Distillation: If the product is thermally stable and has a significantly different boiling point from the alcohol, vacuum distillation can be an effective purification method.[8][12]

    • Column Chromatography: This is the most versatile method for purification.[11] The crude mixture is loaded onto a silica gel column, and a solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is used to elute the components separately. Monitor the fractions by TLC to isolate the pure product.

Section 3: Key Experimental Protocols
Protocol 1: Classic Fischer-Speier Esterification (Methyl Isonicotinate)

This protocol is adapted from standard laboratory procedures for direct esterification.[8][11]

  • Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (10.0 g, 0.081 mol).

  • Reagent Addition: Add absolute methanol (30 mL, 0.74 mol) followed by the slow, careful addition of concentrated sulfuric acid (1.0 mL) with stirring.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 8 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (approx. 100 mL) while stirring. Continue adding the bicarbonate solution until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform or ethyl acetate (3 x 50 mL).[8][11]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl isonicotinate.[8] Further purification can be achieved by vacuum distillation.[12]

Protocol 2: Synthesis via Acyl Chloride (Pentafluorophenyl Isonicotinate)

This protocol is based on a milder method suitable for producing activated esters.[4][5]

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (15 mL) to a stirred mixture of isonicotinic acid (6.15 g, 0.05 mol) and DMF (0.25 mL). A vigorous gas evolution will occur. Stir at room temperature for 1 hour until a clear solution is formed.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under vacuum. Add diethyl ether (50 mL) to the residue to precipitate the isonicotinoyl chloride hydrochloride. Filter the solid, wash with ether, and dry.

  • Esterification: To a stirred solution of the isonicotinoyl chloride hydrochloride (from the previous step) and pentafluorophenol (9.2 g, 0.05 mol) in anhydrous THF (100 mL) at 0 °C, slowly add triethylamine (15 mL, 0.108 mol) over 10 minutes.

  • Reaction: Allow the suspension to warm to room temperature and stir for 12 hours.

  • Workup: Filter the mixture to remove triethylamine hydrochloride. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in hexane, treat with activated carbon, and filter. Removing the hexane will yield the crystalline product.[5]

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Common Isonicotinate Synthesis Methods

FeatureFischer-Speier EsterificationAcyl Chloride MethodTransesterification
Starting Materials Isonicotinic Acid, AlcoholIsonicotinic Acid, SOCl₂/Oxalyl Chloride, AlcoholIsonicotinate Ester, Alcohol
Catalyst Strong Acid (H₂SO₄, p-TsOH)None (uses stoichiometric base)Acid or Base (e.g., NaOMe)
Typical Conditions High Temp (Reflux)Low to Moderate Temp (0 °C - RT)Moderate Temp (70-120 °C)
Key Advantage Simple, inexpensive reagents[1]High reactivity, mild conditions, good for sensitive substrates[5]Excellent for acid-sensitive alcohols, avoids strong acids[6][7]
Key Disadvantage Harsh conditions, risk of substrate decomposition[7]Requires handling of hazardous reagents (SOCl₂), extra stepEquilibrium driven, may require vacuum to remove byproduct[7]
Best For Simple, robust primary/secondary alcoholsComplex, high-value, or acid-sensitive alcoholsVery acid-sensitive alcohols (e.g., menthol)
Section 5: Visual Guides
Diagram 1: Fischer-Speier Esterification Mechanism

This diagram illustrates the key steps in the acid-catalyzed formation of an isonicotinate ester.

FischerEsterification cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Acid Isonicotinic Acid Protonation 1. Protonation of Carbonyl (Catalyst: H+) Acid->Protonation Alcohol Alcohol (R-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Ester Isonicotinate Ester Elimination->Ester Water Water (H₂O) Elimination->Water

Caption: Key mechanistic steps of Fischer-Speier esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues in isonicotinate synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckMethod Is the alcohol acid-sensitive? Start->CheckMethod CheckConditions Is the reaction an equilibrium (e.g., Fischer)? CheckMethod->CheckConditions No SwitchMethod Action: Switch to Acyl Chloride or Transesterification Method CheckMethod->SwitchMethod Yes CheckPurity Check starting material purity CheckConditions->CheckPurity No RemoveWater Action: Ensure anhydrous conditions & remove H₂O (e.g., Dean-Stark) CheckConditions->RemoveWater Yes ReRun Re-run experiment CheckPurity->ReRun SwitchMethod->ReRun IncreaseTime Action: Increase reaction time/temp RemoveWater->IncreaseTime IncreaseTime->ReRun

Caption: A decision tree for troubleshooting low reaction yields.

References
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Any procedure for the esterification of isonicotinic acid?. ResearchGate. [Link]

  • US2745838A - Preparation of isonicotinic acid esters.
  • WO2017211543A1 - New menthyl nicotinate synthesis process.
  • US3192220A - Reduction of isonicotinic acid esters.
  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office. [Link]

  • CN111138354A - Preparation method of isoniazid.
  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

  • Preparation of Isonicotinic Acid and Ethyl Isonotinate. Sciencemadness Discussion Board. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). [Link]

  • WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

Sources

Navigating the Cyanation of Methoxypyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for overcoming the unique challenges encountered in the cyanation of methoxypyridine scaffolds. Cyanopyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, but their preparation from methoxy-substituted precursors can be fraught with difficulties, including low yields, catalyst deactivation, and undesirable side reactions. This support center offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to successfully navigate this important transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the cyanation of methoxypyridines often more challenging than that of other aryl halides?

The primary challenge stems from the electronic nature of the methoxypyridine ring. The methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This heightened electron density can complicate palladium-catalyzed cross-coupling reactions by affecting the oxidative addition step. Furthermore, the pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] The interplay between the activating methoxy group and the coordinating nitrogen atom creates a unique reactivity profile that requires careful optimization of reaction conditions.

Q2: Which palladium-catalyzed methods are most effective for cyanating halomethoxypyridines?

Palladium-catalyzed cyanation remains a leading strategy.[2] Success often hinges on the judicious choice of catalyst, ligands, and cyanide source. Modern methods often employ bulky, electron-rich phosphine ligands that can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[1] The use of less toxic and less soluble cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) is often preferred over more soluble and toxic salts like NaCN or KCN to mitigate catalyst poisoning.[1][3]

Q3: What are the most common side reactions to watch for during the cyanation of methoxypyridines?

The two most significant side reactions are:

  • Demethylation: Under certain conditions, particularly with strong nucleophiles or at elevated temperatures, the methoxy group can be cleaved to reveal a pyridone.

  • Displacement of the Methoxy Group: In cases where the methoxy group is located at an activated position (ortho or para to the nitrogen), direct nucleophilic aromatic substitution (SNAᵣ) by the cyanide ion can occur, leading to the replacement of the methoxy group instead of the intended halide.[4][5]

Q4: How does the position of the methoxy group influence the reactivity of the halomethoxypyridine?

The position of the methoxy group has a profound electronic and steric influence:

  • 2-Methoxy and 4-Methoxy: When the methoxy group is at the 2- or 4-position, it strongly activates these positions towards nucleophilic attack.[4] If a halogen is also present at these positions, palladium-catalyzed cyanation is generally feasible. However, there is a higher risk of direct nucleophilic substitution of the methoxy group if the reaction conditions are not carefully controlled.

  • 3-Methoxy: A methoxy group at the 3-position has a less direct electronic influence on the reactivity of halogens at other positions. The primary challenge here is often the inherent electron-rich nature of the ring, which can make oxidative addition to the palladium catalyst slower.

Troubleshooting Guide

Problem 1: Low to No Conversion of the Starting Halomethoxypyridine
Probable Cause Proposed Solution Scientific Rationale
Catalyst Poisoning by Cyanide 1. Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1] 2. Use a slow-release cyanide source such as acetone cyanohydrin.[6] 3. Employ a phase-transfer catalyst if using K₄[Fe(CN)₆] in a biphasic system.Highly soluble cyanide salts can lead to a high concentration of free cyanide ions in solution, which can strongly coordinate to and deactivate the palladium catalyst.[1] Less soluble sources maintain a low, steady concentration of cyanide, minimizing catalyst poisoning.
Inefficient Oxidative Addition 1. Increase reaction temperature in increments of 10-20 °C. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P).[7] 3. Consider using a more reactive leaving group (I > Br > Cl).The electron-donating methoxy group can make the C-X bond less susceptible to oxidative addition. Higher temperatures provide the necessary activation energy, while electron-rich and bulky ligands stabilize the palladium(0) species and facilitate its insertion into the aryl-halide bond.
Pyridine Nitrogen Inhibition 1. Increase the ligand-to-palladium ratio. 2. Consider using a pre-catalyst that is less susceptible to inhibition.Excess ligand can help to outcompete the pyridine nitrogen for coordination sites on the palladium center.
Problem 2: Formation of Significant Side Products (e.g., Pyridone or Methoxy Group Displacement)
Probable Cause Proposed Solution Scientific Rationale
Demethylation 1. Lower the reaction temperature. 2. Use a milder base. 3. Reduce the reaction time.Demethylation is often promoted by harsh conditions. Milder conditions can disfavor this side reaction while still allowing the desired cyanation to proceed.
Nucleophilic Aromatic Substitution (SNAᵣ) of the Methoxy Group 1. Ensure the reaction is strictly anhydrous if using highly nucleophilic cyanide sources. 2. Employ a palladium catalyst system that favors the cross-coupling pathway over SNAᵣ. 3. For 2- and 4-methoxypyridines, consider alternative cyanation strategies that do not involve strong nucleophiles, if possible.The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, makes it susceptible to direct nucleophilic attack.[4] Palladium catalysis provides an alternative reaction pathway that can be favored under optimized conditions.
Problem 3: Difficulty in Product Isolation and Purification
Probable Cause Proposed Solution Scientific Rationale
Formation of Palladium-Cyanide Complexes 1. During workup, consider an aqueous wash with a dilute solution of a cyanide scavenger (e.g., aqueous sodium hypochlorite, use with extreme caution and proper safety measures). 2. Utilize a thorough aqueous workup to remove inorganic cyanide salts.Residual palladium and cyanide can form stable complexes that may co-elute with the product during chromatography. A targeted wash can help to break down these complexes.
Product is Water Soluble 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with sodium chloride (salting out) to decrease the product's solubility in the aqueous phase.The nitrogen atom in the cyanomethoxypyridine can impart some water solubility, especially if the molecule is small.

Visualization of Key Concepts

Decision Workflow for Method Selection

sub Substrate: Halo-Methoxypyridine Isomer pos Position of Methoxy Group? sub->pos c24 2- or 4-Methoxy pos->c24 Ortho/Para c3 3-Methoxy pos->c3 Meta pd_cat Standard Pd-Catalyzed Cyanation (e.g., Pd(OAc)₂, bulky phosphine ligand, Zn(CN)₂ or K₄[Fe(CN)₆) c24->pd_cat optimize Optimize for Electron-Rich System (Higher Temp, More Reactive Ligand) c3->optimize check_snar Monitor for SNAᵣ of Methoxy Group pd_cat->check_snar

Caption: Decision tree for selecting a starting point for the cyanation of different halomethoxypyridine isomers.

Simplified Palladium Catalytic Cycle and Points of Failure

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X catalyst_poisoning Catalyst Poisoning [Pd(CN)₄]²⁻ pd0->catalyst_poisoning pyridine_inhibition Pyridine Inhibition pd0->pyridine_inhibition pd2_aryl Ar-Pd(II)-X(L₂) oa->pd2_aryl tm Transmetalation pd2_aryl->tm CN⁻ source pd2_cyano Ar-Pd(II)-CN(L₂) tm->pd2_cyano re Reductive Elimination pd2_cyano->re re->pd0 Regeneration product Ar-CN re->product

Caption: Key steps in the palladium-catalyzed cyanation cycle and common deactivation pathways.

Recommended Starting Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is a good starting point for the cyanation of various halomethoxypyridines.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add the halomethoxypyridine (1.0 eq.), zinc cyanide (0.6 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or DMAc).

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol utilizes a less toxic and more environmentally benign cyanide source.[2][3]

Experimental Protocol:

  • In a round-bottom flask, combine the halomethoxypyridine (1.0 eq.), potassium hexacyanoferrate(II) trihydrate (0.5 eq.), palladium(II) acetate (0.01 eq.), a phosphine ligand (e.g., dppf, 0.02 eq.), and a base (e.g., sodium carbonate, 2.0 eq.).

  • Add a mixture of a polar aprotic solvent and water (e.g., DMAc/water 10:1).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and add water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

References

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11654-11657. [Link]

  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

  • Syngenta Limited. (2004). Process for the preparation of 2-cyanopyridines.
  • Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33263-33289. [Link]

  • McCloskey, P. J., et al. (2018). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(42), 13693-13698. [Link]

  • Kainz, Q. M., et al. (2017). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Green Chemistry, 19(13), 3134-3139. [Link]

  • Zhang, G., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004-5007. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Kumar, A., & Rej, S. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(84), 12791-12794. [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(1), 136. [Link]

  • Yang, X., et al. (2021). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chemical Science, 12(15), 5550-5556. [Link]

  • Wang, Y., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 16. [Link]

  • Clark, J. (2000). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Revista Virtual de Química, 14(6), 716-735. [Link]

  • The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Organic Syntheses. (2016). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 93, 163-177. [Link]

  • Li, B., et al. (2016). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. The Journal of Organic Chemistry, 81(1), 169-176. [Link]

  • Ghosh, A. K., et al. (2020). Electrochemical C‐H Cyanation of Electron‐Rich (Hetero)Arenes. Angewandte Chemie International Edition, 59(1), 341-345. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Yang, X., et al. (2021). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Semantic Scholar. [Link]

  • Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. [Link]

  • Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Daugulis, O., et al. (2011). Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. Dalton Transactions, 40(45), 11949-11957. [Link]

  • Wang, C., et al. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. The Journal of Organic Chemistry, 85(3), 1547-1556. [Link]

  • Wang, Y., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 16. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]021/ol5032359)

Sources

Technical Support Center: Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your reaction yields.

Introduction

The synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a nuanced process that requires careful control over each reaction step to achieve high yields and purity. This guide is structured to address specific challenges you may encounter, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experiments.

A plausible and efficient synthetic route to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate involves a multi-step pathway, which is illustrated below. This guide will focus on troubleshooting each of these key transformations.

Synthesis_Workflow A 2-Hydroxy-3-methylisonicotinic Acid B Methyl 2-hydroxy-3-methylisonicotinate A->B Esterification (MeOH, H2SO4) C Methyl 2-chloro-3-methylisonicotinate B->C Chlorination (POCl3 or SOCl2) D Methyl 3-(bromomethyl)-2-chloroisonicotinate C->D Radical Bromination (NBS, AIBN) E Methyl 2-methoxy-3-(bromomethyl)isonicotinate D->E Methoxylation (NaOMe, MeOH) F Methyl 3-(cyanomethyl)-2-methoxyisonicotinate E->F Cyanation (NaCN or KCN)

Caption: Proposed synthetic workflow for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Troubleshooting Guide & FAQs

This section is organized by reaction step. Each entry presents a common problem in a question-and-answer format, followed by a detailed explanation and recommended solutions.

Step 1: Esterification of 2-Hydroxy-3-methylisonicotinic Acid

Q1: My esterification of 2-hydroxy-3-methylisonicotinic acid is incomplete, resulting in a low yield of the methyl ester. What are the likely causes and how can I improve the conversion?

A1: Incomplete esterification is a common issue, often stemming from insufficient reaction time, inadequate acid catalysis, or the presence of water. The Fischer esterification is a reversible reaction, and its equilibrium must be shifted towards the product side for high yields.

  • Causality: The presence of water, either from wet reagents or as a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid. Additionally, the pyridine nitrogen can be protonated by the acid catalyst, which can affect the overall reactivity.

  • Troubleshooting & Solutions:

    Parameter Recommendation Rationale
    Reagent Purity Ensure methanol and sulfuric acid are anhydrous.Water will shift the equilibrium back towards the starting materials, reducing the yield.
    Reaction Time & Temperature Increase the reflux time (e.g., from 4-6 hours to 8-12 hours) or slightly increase the temperature if the reaction is sluggish.Allows the reaction to reach equilibrium. Monitor progress by TLC.
    Acid Catalyst Use a sufficient amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents).The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.
    Water Removal If scaling up, consider using a Dean-Stark apparatus to remove water azeotropically.Actively removing the water byproduct drives the reaction to completion.
  • Experimental Protocol:

    • To a stirred suspension of 2-hydroxy-3-methylisonicotinic acid (1 eq.) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.2 eq.) at 0-5 °C.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Chlorination of Methyl 2-hydroxy-3-methylisonicotinate

Q2: I am observing significant decomposition and charring during the chlorination of the hydroxypyridine intermediate. How can I minimize these side reactions?

A2: The chlorination of hydroxypyridines using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be aggressive and lead to decomposition if not properly controlled.

  • Causality: High reaction temperatures can lead to unwanted side reactions and polymerization. The presence of impurities can also catalyze decomposition.

  • Troubleshooting & Solutions:

    Parameter Recommendation Rationale
    Temperature Control Maintain a lower reaction temperature, initially adding the chlorinating agent at 0-5 °C and then slowly warming to reflux.Minimizes exothermic reactions and subsequent decomposition.
    Reagent Addition Add the chlorinating agent dropwise to a solution of the substrate.Allows for better control of the reaction exotherm.
    Solvent While often run neat, using a high-boiling inert solvent like toluene or xylenes can help moderate the reaction temperature.Provides better heat distribution and prevents localized overheating.
    Work-up Quench the reaction mixture carefully by pouring it onto crushed ice. This should be done slowly and with vigorous stirring.Rapidly neutralizes the excess reactive chlorinating agent.
Step 3: Radical Bromination of the 3-Methyl Group

Q3: The bromination of the methyl group on my 2-chloro-3-methylisonicotinate is giving me a mixture of mono-, di-, and un-brominated products. How can I improve the selectivity for the desired mono-brominated product?

A3: Controlling the selectivity of radical halogenation can be challenging. Over-bromination is a common side reaction.

  • Causality: The benzylic protons of the methyl group are susceptible to radical abstraction. Once one bromine is added, the remaining protons can also be abstracted and substituted, leading to di-bromination.

  • Troubleshooting & Solutions:

    Parameter Recommendation Rationale
    Stoichiometry of NBS Use N-bromosuccinimide (NBS) in a controlled stoichiometry, typically 1.0-1.1 equivalents relative to the starting material.Limiting the amount of the bromine source helps to prevent over-bromination.
    Radical Initiator Use a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).A controlled initiation of the radical chain reaction is crucial for selectivity.
    Solvent Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.These solvents are less likely to interfere with the radical chain reaction.
    Reaction Monitoring Monitor the reaction closely by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant di-bromination occurs.Prevents the reaction from proceeding to undesired products.
  • Experimental Protocol:

    • Dissolve Methyl 2-chloro-3-methylisonicotinate (1 eq.) in carbon tetrachloride (10-15 volumes).

    • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress. Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Step 4: Methoxylation of the 2-Chloro Group

Q4: My methoxylation reaction is sluggish, and I am observing the formation of byproducts. What conditions are optimal for this nucleophilic aromatic substitution?

A4: The substitution of the 2-chloro group with methoxide is a nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this reaction depends on the nucleophilicity of the methoxide and the electrophilicity of the pyridine ring.

  • Causality: Incomplete reaction can be due to insufficiently reactive methoxide or a reaction temperature that is too low. Byproduct formation could arise from reaction at other sites or decomposition under harsh conditions.

  • Troubleshooting & Solutions:

    Parameter Recommendation Rationale
    Methoxide Source Use freshly prepared sodium methoxide in methanol for best results. Commercial solutions can also be used if their concentration is accurately known.The freshness and concentration of the nucleophile are critical for reactivity.
    Temperature The reaction may require heating. Refluxing in methanol is a common condition.Provides the necessary activation energy for the substitution to occur at a reasonable rate.
    Anhydrous Conditions Ensure the reaction is carried out under anhydrous conditions.Water can compete with methoxide as a nucleophile, leading to the formation of the 2-hydroxy byproduct.
Step 5: Cyanation of the 3-(bromomethyl) Group

Q5: The final cyanation step is resulting in a low yield of my target molecule, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate. I suspect hydrolysis of the nitrile or ester group. How can I prevent this?

A5: The introduction of the cyano group via nucleophilic substitution of the bromide is a critical final step. The presence of water and harsh pH conditions can lead to unwanted hydrolysis of the nitrile or the methyl ester.

  • Causality: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures.[1] Similarly, the ester group is susceptible to hydrolysis.

  • Troubleshooting & Solutions:

    Parameter Recommendation Rationale
    Cyanide Source Use sodium cyanide (NaCN) or potassium cyanide (KCN) in an aprotic polar solvent like DMSO or DMF.These solvents are excellent for Sₙ2 reactions and are less likely to participate in hydrolysis.
    Temperature Maintain a moderate reaction temperature (e.g., 50-70 °C).Higher temperatures can accelerate hydrolysis.
    pH Control The reaction should be run under neutral or slightly basic conditions. Avoid strongly acidic or basic work-up procedures.Minimizes the risk of hydrolyzing the nitrile and ester functionalities.
    Work-up Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine to remove residual salts.A gentle work-up preserves the desired product.

Troubleshooting_Logic Problem Low Yield in Cyanation Step Cause1 Nitrile Hydrolysis Problem->Cause1 Cause2 Ester Hydrolysis Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Use Aprotic Solvent (DMSO/DMF) Cause1->Solution1 Solution2 Moderate Temperature (50-70°C) Cause1->Solution2 Solution3 Neutral/Slightly Basic pH Cause1->Solution3 Cause2->Solution3 Solution4 Gentle Work-up Cause2->Solution4 Cause3->Solution2 Solution5 Ensure Anhydrous Conditions Cause3->Solution5

Caption: Troubleshooting flowchart for the cyanation step.

References

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Pyridine scaffolds are cornerstones of modern pharmaceuticals and functional materials, yet their synthesis is often plagued by the formation of undesired side-products, leading to reduced yields and challenging purifications.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side-products form and, more importantly, how to prevent them. We will explore the mechanistic underpinnings of common issues encountered in several widely used synthetic routes and offer robust troubleshooting strategies.

Section 1: Troubleshooting Guide for Common Pyridine Syntheses

This section addresses specific side-product issues encountered in classical and modern pyridine ring syntheses. Each entry follows a question-and-answer format, detailing the problem, its mechanistic origin, and actionable solutions.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust method for constructing the pyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine product.[1]

A1: Mechanistic Insight and Troubleshooting

The formation of the 1,2-dihydropyridine (1,2-DHP) isomer is a known, though often overlooked, side reaction in the Hantzsch synthesis.[3][4] The reaction mechanism can proceed through multiple pathways, and the relative stability of the intermediates determines the final product ratio.[2] The formation of the 1,2-DHP isomer is often favored under kinetic control, particularly at lower temperatures.

Root Causes and Preventative Measures:

  • Reaction Temperature: Lower temperatures can favor the formation of the kinetic 1,2-DHP product. Conversely, higher temperatures, typically refluxing in a suitable solvent like ethanol, promote the formation of the thermodynamically more stable 1,4-DHP.[5]

  • Steric Hindrance: The steric bulk of the substituents on the aldehyde and the β-ketoester can influence the cyclization pathway. Highly hindered substrates may favor the formation of the less sterically congested 1,4-DHP.[6]

  • Catalyst Choice: While often run without a catalyst, the choice of acid or base catalyst can influence the reaction pathway and, consequently, the regioselectivity.

Troubleshooting Protocol:

  • Temperature Optimization: If you observe significant 1,2-DHP formation, increase the reaction temperature. Refluxing in ethanol is a standard condition that generally favors the 1,4-DHP isomer.

  • Solvent-Free Conditions: Interestingly, running the Hantzsch reaction under solvent-free conditions at room temperature has been reported to favor the 1,2-DHP isomer.[4] Therefore, ensure you are using an appropriate solvent if the 1,4-DHP is the desired product.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel. However, optimizing the reaction to favor a single isomer is always the preferred approach.

A2: The Challenge of Aromatization

The final oxidation step is critical and often problematic.[7] Harsh oxidizing agents can lead to over-oxidation or degradation of sensitive functional groups on the pyridine ring.[7] Incomplete oxidation will leave unreacted 1,4-DHP, complicating purification.

Common Side-Products and Their Origins:

  • N-Oxides: Over-oxidation, particularly with strong peracids, can lead to the formation of pyridine N-oxides.[7]

  • Dealkylation/Degradation: Harsh conditions (e.g., strong acids, high temperatures) can cause the cleavage of substituent groups from the pyridine ring.

  • Incomplete Reaction: Insufficient oxidant or reaction time will result in a mixture of the 1,4-DHP and the pyridine.

Recommended Oxidation Protocols:

OxidantConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) Acetic Acid, refluxInexpensive, effective for many substratesHarsh, can lead to side reactions with sensitive groups
Manganese Dioxide (MnO₂) Toluene or CH₂Cl₂, refluxMild, good for sensitive substratesStoichiometric reagent, can require large excess
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Toluene or Dioxane, rt to refluxHigh yielding, mild conditionsExpensive, generates a hydroquinone byproduct
Air/Oxygen Often with a catalyst (e.g., Pd/C)"Green" oxidant, mildCan be slow, may require elevated pressure

Troubleshooting Workflow for Oxidation:

Caption: Troubleshooting workflow for 1,4-DHP oxidation.

The Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a substituted pyridine.[8][9]

A3: Taming the Thermal Cyclodehydration

The high temperature required for the final cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis, often leading to thermal decomposition of the aminodiene intermediate or other sensitive functional groups.[9][10]

Mechanism of Decomposition: At elevated temperatures, the aminodiene intermediate can undergo various decomposition pathways, including retro-Michael reactions, polymerization, or charring, especially if the substituents are not thermally stable.

Troubleshooting and Optimization:

  • Acid Catalysis: The use of a catalytic amount of a Brønsted or Lewis acid can significantly lower the activation energy for the cyclodehydration, allowing the reaction to proceed at much lower temperatures (e.g., 50-80 °C instead of >150 °C).[9] Acetic acid is a commonly used and effective catalyst.[11]

  • Lewis Acid Catalysis: More recently, Lewis acids such as N-iodosuccinimide (NIS) have been shown to promote the cyclodehydration at room temperature, offering a very mild alternative.[9]

  • One-Pot Procedures: Combining the initial Michael addition and the subsequent cyclodehydration into a one-pot procedure with acid catalysis can prevent the isolation of the potentially unstable aminodiene intermediate and improve overall efficiency.[11]

Experimental Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis

  • In a round-bottom flask, dissolve the enamine (1.0 equiv) and the alkynone (1.1 equiv) in a suitable solvent (e.g., toluene or ethanol).

  • Add a catalytic amount of acetic acid (e.g., 0.2 equiv).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the acid catalyst.

  • Purify the resulting pyridine by column chromatography or distillation.

The Guareschi-Thorpe Pyridine Synthesis

This is a multicomponent reaction for the synthesis of 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) from a β-ketoester, a cyanoacetamide (or alkyl cyanoacetate), and a base.[2][12]

A4: Controlling Hydrolysis in the Guareschi-Thorpe Reaction

The hydrolysis of the nitrile functionality to a primary amide is a common side reaction, particularly under the basic conditions often employed in the Guareschi-Thorpe synthesis, and can be exacerbated during aqueous workup.[13]

Mechanistic Cause: The cyano group is susceptible to nucleophilic attack by hydroxide ions, which are present in the basic reaction medium or generated during workup. This leads to the formation of a carboxamide, which may or may not be the desired product.

Preventative Measures:

  • pH Control: Careful control of the pH during the reaction and, especially, during the workup is crucial. Avoid strongly basic conditions for extended periods. Neutralizing the reaction mixture to a slightly acidic or neutral pH before extraction can minimize hydrolysis.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of nitrile hydrolysis. Monitor the reaction closely and work it up as soon as it is complete.

  • Choice of Base: The choice of base can influence the rate of hydrolysis. Using a non-hydroxide base, such as an amine base (e.g., triethylamine, DBU) or an alkali metal carbonate, may be advantageous. Recent protocols have shown the effectiveness of ammonium carbonate in an aqueous medium, which can act as both the nitrogen source and a pH buffer.[1][2]

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

Cross-coupling reactions are indispensable for the functionalization of pyridine rings. However, they come with their own set of challenges.

Suzuki-Miyaura Coupling

A5: The Persistent Problem of Protodehalogenation

Protodehalogenation is a common and frustrating side reaction in Suzuki-Miyaura couplings, where the halogen atom on the pyridine ring is replaced by a hydrogen atom.[14] This leads to the formation of the parent pyridine or a less substituted derivative, reducing the yield of the desired cross-coupled product.

Mechanistic Origin: Protodehalogenation can occur through several pathways:

  • Hydrolysis of the Boronic Acid: The boronic acid can be hydrolyzed to boric acid, which can then act as a proton source to quench the organopalladium intermediate after oxidative addition.[15]

  • Reaction with Solvent or Base: Protic solvents (e.g., water, alcohols) or bases that can generate protic species can also lead to protonolysis of the organopalladium intermediate.[14]

  • β-Hydride Elimination: If the boronic acid has β-hydrogens, β-hydride elimination from the organopalladium intermediate can occur, followed by reductive elimination to give the dehalogenated product.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Use a non-nucleophilic, anhydrous base like K₃PO₄, Cs₂CO₃, or CsF.Avoids the introduction of water or hydroxide ions that can promote protodehalogenation.[14]
Solvent Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.Minimizes the presence of protic species that can quench the catalytic cycle.[14]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.These ligands promote the desired reductive elimination over competing side reactions.
Boronic Acid Quality Use high-purity, anhydrous boronic acids or their corresponding boronate esters.Impurities in the boronic acid can be a source of protons.

Visualizing the Competing Pathways:

suzuki_side_reaction cluster_desired Desired Pathway cluster_side Side Reaction pd_intermediate Ar-Pd(II)-X(L)n (Oxidative Adduct) transmetalation Transmetalation with Ar'-B(OR)2 pd_intermediate->transmetalation protonolysis Protonolysis (from H2O, ROH, etc.) pd_intermediate->protonolysis reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product side_product Ar-H (Protodehalogenation) protonolysis->side_product

Caption: Competing pathways in Suzuki coupling of halopyridines.

Section 3: Frequently Asked Questions (FAQs)

Q: I have synthesized a 2,6-disubstituted pyridine, but I am struggling to remove the symmetrical 2,6-disubstituted byproduct formed from the Grignard reagent. What are the best purification strategies?

A: The formation of symmetrical 2,6-disubstituted pyridines is a common issue when using Grignard reagents with pyridine N-oxides, especially if the reaction is not carefully controlled.[8] Separating two structurally similar pyridines can be challenging.

  • Fractional Distillation: If the boiling points of the desired product and the symmetrical byproduct are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Recrystallization: If your product is a solid, fractional recrystallization from a suitable solvent system can be used to enrich the desired isomer. This may require some screening of different solvents.

  • Preparative HPLC: For high-purity requirements, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) is often the most effective, albeit more expensive, method.

  • Complexation: In some cases, selective complexation with a metal salt followed by filtration or extraction can be used to separate isomers.

Q: What are some common impurities found in commercially available substituted pyridines that could interfere with my reactions?

A: Commercial pyridines can contain several impurities depending on their synthesis and purification methods.

  • Water: Pyridine is hygroscopic and readily absorbs moisture from the air. Water can interfere with many organometallic reactions.

  • Homologous Pyridines: Picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities in pyridine derived from coal tar.

  • Other Nitrogen Heterocycles: Depending on the synthetic route, other nitrogen-containing heterocycles may be present as impurities.

  • Residual Solvents and Reagents: Trace amounts of solvents or reagents from the manufacturing process may remain.

It is always good practice to purify commercial pyridines by distillation from a suitable drying agent (e.g., KOH or CaH₂) before use in sensitive reactions.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, (8), 1149-1151.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 29). Hantzsch pyridine synthesis. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Ortiz, M. E., et al. (2005). Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. Pharmaceutical Research, 22(5), 787-794.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Schmidt, G., et al. (2012). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development, 16(4), 586-593.
  • Master Organic Chemistry. (2025, April 16). Enamines. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420.
  • ResearchGate. (2025, August 6). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]

  • Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • Semantic Scholar. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. [Link]

  • NCERT. (2025-26). Alcohols, Phenols and Ethers. [Link]

  • Organic Syntheses. (n.d.). Pyridine-n-oxide. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. [Link]

  • Core. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyridines – synthesis, reactions and applications [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • ResearchGate. (n.d.). CAS number, commercial origin and mass purity of the pyridines.[Link]

  • Professor Dave Explains. (2023, February 28). Imines and Enamines in Heterocycles and Biochemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China Pyridine Manufacturers Suppliers Factory. [Link]

  • National Center for Biotechnology Information. (2021, January 18). ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • Professor Dave Explains. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]

  • ACS Publications. (2012, March 13). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. [Link]

  • Semantic Scholar. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]

Sources

Regioselectivity issues in the functionalization of pyridine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine N-Oxide Functionalization

Welcome to the technical support center for the functionalization of pyridine N-oxides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic endeavors. As a versatile and powerful synthetic intermediate, the pyridine N-oxide offers unique reactivity, but its dual electronic nature can often lead to complex product mixtures. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Core Concepts: The Duality of the Pyridine N-Oxide

Understanding the electronic properties of the pyridine N-oxide is fundamental to controlling its reactivity. The N-oxide moiety is not a simple activating or deactivating group; its influence is context-dependent, dictated by the nature of the attacking reagent.

The N-oxide oxygen can donate electron density into the pyridine ring via a resonance effect (+R effect). This increases the electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack. Conversely, the positively charged nitrogen and electronegative oxygen exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring and makes the C2 and C4 positions electron-deficient and thus prime targets for nucleophilic attack, especially after activation of the oxygen atom.[1][2][3]

This electronic dichotomy is the primary reason for regioselectivity issues. The key to success lies in choosing reaction conditions that favor one electronic influence over the other.

Caption: Resonance structures illustrating electron donation to C2, C4, and C6.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common regioselectivity problems in a question-and-answer format.

Category 1: Electrophilic Aromatic Substitution (EAS)

Question 1: My electrophilic substitution (e.g., nitration) is yielding the C4 product. I expected C3 substitution, as is typical for pyridine. Why is this happening?

Answer: This is the expected and desired outcome for pyridine N-oxides. Unlike pyridine, which has a deactivating nitrogen atom that directs electrophiles to the C3 position, the N-oxide group is activating and ortho, para-directing.[2][3] The oxygen atom donates electron density into the ring through resonance, stabilizing the cationic intermediate (the sigma complex) when the electrophile adds to the C2 or C4 position. The C4 position is often favored electronically and sterically, leading to the 4-substituted product.

Troubleshooting Tip: If you are not seeing C4 selectivity, check the purity of your starting material and the reaction conditions. Ensure that your reaction is not proceeding via a radical mechanism, which would favor C2. For nitration, the standard conditions of fuming nitric acid in concentrated sulfuric acid are highly selective for the C4 position.[3]

Question 2: I'm getting low yields and side products during the nitration of my substituted pyridine N-oxide. How can I improve the outcome?

Answer: Low yields in nitration reactions are often due to two main factors:

  • Reaction Conditions are Too Harsh: While nitration requires strong acids, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of dinitrated products.[4]

  • Substituent Effects: Electron-withdrawing groups on the ring can significantly slow down the reaction, requiring more forcing conditions which in turn can degrade the starting material. Conversely, strong electron-donating groups can lead to over-reaction.

Troubleshooting Workflow:

Troubleshooting_EAS Start Low Yield / Poor Selectivity in EAS Check_Temp Is Temperature > 100°C? Start->Check_Temp Check_Substituent Nature of Substituent? Check_Temp->Check_Substituent No High_Temp Reduce Temperature to 90-100°C. Monitor reaction by TLC/LCMS. Check_Temp->High_Temp Yes EWG Increase reaction time or use a slightly higher temperature. Consider a milder nitrating agent if degradation occurs. Check_Substituent->EWG Electron-Withdrawing EDG Decrease reaction time. Use stoichiometric amount of nitrating agent. Check_Substituent->EDG Electron-Donating End Improved Yield & Selectivity High_Temp->End EWG->End EDG->End

Caption: Decision workflow for troubleshooting electrophilic substitution.

Category 2: Nucleophilic Substitution

Question 3: I am attempting a nucleophilic substitution on an unsubstituted pyridine N-oxide, and the reaction is not proceeding. What am I doing wrong?

Answer: An unsubstituted pyridine N-oxide ring is electron-rich due to the resonance donation from the N-oxide oxygen, making it inherently unreactive towards nucleophiles. To facilitate nucleophilic attack, you must first "activate" the N-oxide by treating it with an electrophilic reagent. This reagent is attacked by the N-oxide oxygen, forming a good leaving group and rendering the pyridine ring highly electron-deficient, particularly at the C2 and C4 positions.[5][6]

Common Activating Agents:

  • Phosphorus oxychloride (POCl₃)

  • Acetic anhydride (Ac₂O)

  • Thionyl chloride (SOCl₂)

  • Trifluoroacetic anhydride (TFAA)

Question 4: My reaction with POCl₃ is giving me a mixture of 2-chloro- and 4-chloropyridine. How can I control the regioselectivity?

Answer: The C2 vs. C4 selectivity in this classic reaction is a well-known challenge and is governed by a subtle interplay of kinetics, thermodynamics, and sterics.[7]

  • Kinetic vs. Thermodynamic Control: The C2 position is generally the kinetically favored site of attack, as it is closest to the activated oxygen. The C4 position often leads to the more thermodynamically stable product.

  • Steric Hindrance: Substituents at the C3 or C5 positions will sterically hinder attack at C2, thus favoring the formation of the 4-chloro isomer. Conversely, a bulky substituent at C4 will direct the attack to the C2 position.

  • Temperature: Lower reaction temperatures tend to favor the kinetic C2 product, while higher temperatures can allow for equilibration to the thermodynamic C4 product.

Troubleshooting Table: Controlling C2 vs. C4 Chlorination

Desired ProductSubstituent PatternRecommended ActionRationale
2-Chloropyridine Unsubstituted or C4/C6 substitutedRun the reaction at a lower temperature (e.g., 0°C to RT).Favors the kinetic product.
4-Chloropyridine C3 and/or C5 substitutedUse slightly elevated temperatures (e.g., reflux).Steric hindrance at C2/C6 forces attack at C4.
Mixture UnsubstitutedCarefully control the temperature and addition rate of POCl₃. A solvent study may be required.The energy difference between the two pathways is small.

digraph "Activation_and_Attack" {
graph [fontname="Helvetica", fontsize=10];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

PNO [label="Pyridine N-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl3\n(Activator)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Activated Intermediate\n[Py-O-POCl2]+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloride [label="Cl- Nucleophile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_Attack [label="Attack at C2\n(Kinetic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4_Attack [label="Attack at C4\n(Thermodynamic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_2Cl [label="2-Chloropyridine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_4Cl [label="4-Chloropyridine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

PNO -> Intermediate [label="+ POCl3"]; Intermediate -> C2_Attack [label="+ Cl-"]; Intermediate -> C4_Attack [label="+ Cl-"]; C2_Attack -> Product_2Cl; C4_Attack -> Product_4Cl; }

Caption: Mechanism of nucleophilic substitution after activation.

Category 3: Transition-Metal-Catalyzed C-H Functionalization

Question 5: I am attempting a palladium-catalyzed direct C-H arylation on my pyridine N-oxide, but I am getting a complex mixture of products with low conversion. How can I achieve C2 selectivity?

Answer: Direct C-H functionalization of pyridine N-oxides is a powerful tool, with selectivity typically directed to the C2 position. This is because the N-oxide oxygen acts as a directing group, coordinating to the metal center and delivering the catalyst to the adjacent C-H bond.[8] If you are not observing this selectivity, consider the following:

  • Catalyst System Integrity: The combination of the palladium precursor and the ligand is critical. Certain ligands may favor different coordination modes or decompose under the reaction conditions. For direct arylations, bulky, electron-rich phosphine ligands are often employed.[8]

  • Reaction Mechanism: Ensure your conditions favor a concerted metalation-deprotonation pathway. If conditions promote a radical pathway, selectivity can be lost.

  • Additives: The choice of base and/or oxidant is crucial for catalyst turnover and can significantly impact the reaction outcome.

Troubleshooting Tips:

  • Screen Ligands: If using a phosphine ligand, try varying its steric bulk and electronic properties.

  • Vary the Palladium Source: Pd(OAc)₂ and Pd(TFA)₂ are common starting points, but their reactivity can differ.

  • Optimize the Base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and carboxylates (e.g., KOAc) are frequently used. The choice of base can influence the rate-determining step.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMAc) or non-polar solvents (e.g., toluene, dioxane) can affect catalyst solubility and reactivity. A solvent screen is highly recommended.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 4-Nitropyridine N-Oxide

This protocol provides a reliable method for the C4-nitration of pyridine N-oxide, a key intermediate for further functionalization.

Materials:

  • Pyridine N-oxide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice, Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add pyridine N-oxide (1.0 eq) to concentrated sulfuric acid.

  • Stir the mixture until all solids have dissolved. Maintain the temperature below 10°C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 90-100°C for 2-3 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by slowly adding solid sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-nitropyridine N-oxide.

Protocol 2: Synthesis of 2-Chloropyridine via Activation

This protocol details the conversion of pyridine N-oxide to 2-chloropyridine, favoring the kinetic product.[7]

Materials:

  • Pyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Dissolve pyridine N-oxide (1.0 eq) in a minimal amount of chloroform in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice-water bath to 0°C.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise. An exothermic reaction will occur. Maintain the temperature at or below 10°C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for an additional 1-2 hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Make the solution basic (pH > 8) with a strong base (e.g., NaOH or K₂CO₃ solution).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography or distillation to isolate 2-chloropyridine. A mixture containing 4-chloropyridine may be obtained and require careful separation.

References

  • Reactivity of Pyridine-N-Oxide. (2020). YouTube. [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. [Link]

  • Functionalization of pyridine N‐oxides using PyBroP. (n.d.). ResearchGate. [Link]

  • Norinder, J., et al. (2013). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]

  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. (2020). YouTube. [Link]

  • Gevorgyan, V., et al. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters. [Link]

  • Zhu, C., et al. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Wang, Y., & Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis. [Link]

  • Savelova, V. A., et al. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • Wang, D., et al. (n.d.). Recent progress in C2–H functionalization of pyridine and quinoline N-oxides. ResearchGate. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Katiyar, D. (n.d.). Pyridine Lecture Notes. University of Lucknow. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Joule, J. A., & Mills, K. (n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. University of Manchester. [Link]

Sources

Hantzsch Pyridine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction has a very low yield. What are the most common initial checks I should perform?

A1: Low yields in the Hantzsch synthesis can often be traced back to a few key areas. Before delving into more complex troubleshooting, start with these fundamental checks:

  • Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, and β-ketoesters can hydrolyze over time. Use freshly distilled or recently purchased reagents whenever possible.

  • Stoichiometry: The classical Hantzsch reaction involves a precise 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source.[1][2] Deviations from this can lead to the formation of side products and unreacted starting materials.

  • Reaction Conditions: Verify the reaction temperature and time. While the traditional method often involves refluxing in ethanol, some modern protocols utilize milder conditions or alternative energy sources like microwave irradiation.[1][3] Ensure your setup maintains the target temperature consistently.

  • Atmosphere: While not always critical, some variations of the Hantzsch synthesis benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or intermediates.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: I'm observing significant side product formation. How can I identify and minimize them?

The Causality Behind Side Products: The Hantzsch synthesis is a multicomponent reaction involving several competing equilibria.[4] Side products typically arise from the self-condensation of reactants or the formation of alternative cyclization products.

Common Side Products and Mitigation Strategies:

  • Knoevenagel Adduct Self-Condensation: The initial Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester can react with a second molecule of the β-ketoester in an undesired manner.

    • Solution: A slow, controlled addition of the aldehyde to the reaction mixture containing the β-ketoester and ammonia source can favor the desired three-component reaction pathway.

  • Formation of 1,2-Dihydropyridine Isomers: While 1,4-dihydropyridines are the major products, the formation of isomeric 1,2-dihydropyridines can occur.

    • Solution: Adjusting the solvent polarity and reaction temperature can influence the regioselectivity of the cyclization step.[2] Experimenting with different solvents (e.g., ethanol, methanol, or even aqueous micelles) can help favor the formation of the desired 1,4-isomer.[1]

  • Oxidation of the Aldehyde: If the reaction is run in the presence of air for extended periods, especially at elevated temperatures, the aldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the reaction.

    • Solution: Running the reaction under an inert atmosphere can mitigate this issue, particularly with electron-rich or otherwise sensitive aldehydes.

Visualizing the Competing Pathways:

Hantzsch_Side_Reactions cluster_main Desired Hantzsch Pathway cluster_side Side Reactions A Aldehyde D 1,4-Dihydropyridine A->D E Knoevenagel Adduct A->E G Oxidized Aldehyde A->G Oxidation B 2x β-Ketoester B->D B->E C Ammonia C->D H 1,2-Dihydropyridine D->H Isomerization F Self-Condensation Product E->F

Caption: Competing reaction pathways in the Hantzsch synthesis.

Issue 2: The reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?

The Role of Catalysis and Reaction Conditions: The Hantzsch synthesis can be sensitive to the choice of catalyst and reaction parameters. The classical approach often suffers from long reaction times and harsh conditions.[1]

Strategies for Enhancing Reaction Efficiency:

  • Catalyst Selection: While the traditional Hantzsch reaction is often self-catalyzed by the ammonia source, the addition of an acid or base catalyst can significantly improve yields and shorten reaction times.

    • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids can be effective.[1][3]

    • Modern Catalysts: Recent advancements have introduced a range of more efficient and environmentally friendly catalysts, including ionic liquids and ceric ammonium nitrate (CAN).[1][5] Hydrotalcites have also been shown to be effective solid base catalysts.[6]

  • Solvent Effects: The choice of solvent can have a profound impact on reaction rates and yields. While ethanol is common, exploring other options can be beneficial.

    • Green Solvents: Water, glycerol, and polyethylene glycol (PEG-400) have been successfully employed as environmentally benign solvents, often leading to improved yields.[2]

    • Aqueous Micelles: The use of surfactants like sodium dodecyl sulfate (SDS) in water to form micelles can create a favorable microenvironment for the reaction, leading to excellent yields under ultrasonic irradiation.[1]

  • Temperature and Energy Input:

    • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Hantzsch reaction, often reducing reaction times from hours to minutes and improving yields.[3]

Data Presentation: Impact of Reaction Conditions on Yield

Aldehydeβ-KetoesterCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateNoneEthanolReflux8-15Low[7]
BenzaldehydeEthyl AcetoacetatePTSAAqueous (SDS)Ultrasound0.596[1]
BenzaldehydeEthyl AcetoacetateMgAl2-HTAcetonitrileRT6.561[6]
BenzaldehydeEthyl AcetoacetateAg-CPEthanolRefluxOptimizedHigh[8]
4-ChlorobenzaldehydeMethyl AcetoacetateCANSolvent-freeRT1-2.598[5][9]
4-NitrobenzaldehydeEthyl AcetoacetateCANSolvent-freeRT1-2.596[5][9]
Issue 3: I've successfully formed the 1,4-dihydropyridine, but the subsequent oxidation to the pyridine is inefficient.

The Aromatization Step: A Critical Hurdle: The oxidation of the initially formed 1,4-dihydropyridine (1,4-DHP) to the final pyridine product is a crucial step that can be a source of yield loss if not optimized.[1] The driving force for this step is the formation of the stable aromatic pyridine ring.

Optimizing the Oxidation:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, ranging from harsh to mild.

    • Classical Oxidants: Nitric acid and potassium permanganate are effective but can be aggressive and lead to side reactions.

    • Milder Alternatives: Iodine in refluxing methanol, ceric ammonium nitrate (CAN), or even air can be used for a cleaner oxidation.[1]

    • "Green" Oxidation: Some protocols achieve direct aromatization in a one-pot synthesis using reagents like ferric chloride.[1]

  • Reaction Conditions: The temperature and reaction time for the oxidation step should be carefully controlled to avoid degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Experimental Protocol: A Two-Step Hantzsch Synthesis and Oxidation

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a round-bottomed flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 equivalents), ammonium acetate (1.1 equivalents), and ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add benzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Dissolve the 1,4-dihydropyridine from Step 1 in glacial acetic acid.

  • Slowly add a solution of sodium nitrite in water while keeping the temperature below 10°C with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting the Workflow:

Troubleshooting_Workflow Start Low Yield in Hantzsch Synthesis Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Confirm Reaction Temperature and Time Start->Check_Conditions Analyze_Side_Products Identify Side Products (TLC, NMR, MS) Check_Reagents->Analyze_Side_Products If reagents/stoichiometry are correct Check_Conditions->Analyze_Side_Products If conditions are correct Optimize_Catalyst Screen Different Catalysts (Acidic, Basic, Modern) Analyze_Side_Products->Optimize_Catalyst Side products present Optimize_Solvent Test Alternative Solvents (Green, Micellar) Analyze_Side_Products->Optimize_Solvent Incomplete conversion Check_Oxidation Evaluate Oxidation Step Optimize_Catalyst->Check_Oxidation Optimize_Solvent->Check_Oxidation Optimize_Oxidant Select Milder or More Efficient Oxidant Check_Oxidation->Optimize_Oxidant Low oxidation yield Purification Refine Purification Protocol Check_Oxidation->Purification Oxidation successful Optimize_Oxidant->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields.

Purification and Characterization

Q2: What are the best practices for purifying my Hantzsch product?

A2: The purification strategy will depend on the physical properties of your product (solid or oil) and the nature of the impurities.

  • Crystallization: For solid products, recrystallization is often the most effective method for achieving high purity.[5] Ethanol is a common solvent for this purpose.

  • Column Chromatography: If your product is an oil or if crystallization is ineffective at removing impurities, column chromatography on silica gel is the method of choice.[5] A typical eluent system is a mixture of hexane and ethyl acetate.

  • Monitoring Purity: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and the purity of the fractions during column chromatography.[5]

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product. Key signals to look for in the ¹H NMR of a 1,4-dihydropyridine include the NH proton (a broad singlet) and the proton at the C4 position.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches.[5]

References

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PubMed Central. Retrieved from [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2008). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PubMed Central. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]

Sources

Technical Support Center: Alternative Reagents for the Methoxylation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methoxylation of pyridine rings. This guide is designed for researchers, scientists, and professionals in drug development who are seeking advanced and alternative methods for this crucial transformation. Pyridine moieties are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals, making their efficient functionalization a key area of interest.[1][2]

This resource moves beyond traditional methodologies, offering a comprehensive overview of modern, alternative reagents and protocols. We will delve into the nuances of various catalytic systems, address common experimental challenges, and provide detailed, field-proven troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Transition Metal-Catalyzed Methoxylation

Question 1: My copper-catalyzed methoxylation of a halopyridine is giving low yields. What are the likely causes and how can I improve it?

Answer: Low yields in copper-catalyzed methoxylation of halopyridines are a common issue. The success of this reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

Causality and Experimental Choices:

  • Catalyst and Ligand Choice: While various copper sources can be effective, the choice of ligand is often critical. For instance, oxalamide ligands have been shown to be highly effective in promoting the methoxylation of aryl bromides.[3][4] The ligand's role is to stabilize the copper center and facilitate the reductive elimination step. If you are not using a ligand, or if the one you're using is not optimal for your specific substrate, this can lead to poor catalytic turnover.

  • Base Selection: The base is crucial for deprotonating methanol to form the active methoxide nucleophile. A base that is too weak may not generate a sufficient concentration of the nucleophile, while an overly strong base can lead to side reactions with your substrate. Cesium carbonate (Cs₂CO₃) is often a good choice as it provides a balance of reactivity and compatibility.[4]

  • Solvent Effects: The solvent must be able to dissolve the reagents and stabilize the transition states. N-Methyl-2-pyrrolidone (NMP) is a common choice for these reactions due to its high boiling point and ability to coordinate with the copper catalyst.[4]

Troubleshooting Steps:

  • Screen Ligands: If you are experiencing low yields, consider screening a panel of ligands. Diamine and phenanthroline-based ligands are often effective in copper catalysis.[5]

  • Vary the Base: Experiment with different inorganic bases such as K₂CO₃, K₃PO₄, and NaOtBu.

  • Optimize Temperature: While some protocols work at room temperature, many require elevated temperatures to proceed at a reasonable rate.[5] A systematic temperature screen can help identify the optimal conditions for your substrate.

  • Ensure Anhydrous Conditions: Methanol is your reagent, but excess water can deactivate the catalyst and lead to hydrolysis of your starting material. Ensure all reagents and solvents are dry.

Question 2: I am observing significant side product formation in my palladium-catalyzed methoxylation. How can I increase the selectivity?

Answer: Side reactions in palladium-catalyzed methoxylations often arise from competing pathways such as hydrodehalogenation or homocoupling of the starting material.

Causality and Experimental Choices:

  • Ligand Design: The steric and electronic properties of the phosphine ligand play a crucial role in controlling the selectivity. Bulky, electron-rich ligands generally favor the desired C-O bond formation by promoting reductive elimination over other pathways.

  • Reaction Conditions: The choice of base and solvent can also influence the reaction outcome. A careful optimization of these parameters is often necessary to suppress side reactions.

Troubleshooting Steps:

  • Ligand Screening: Test a variety of phosphine ligands, such as XPhos, SPhos, or RuPhos, which have been shown to be effective in a range of cross-coupling reactions.

  • Base Optimization: Screen different bases, paying attention to their strength and solubility.

  • Lowering Catalyst Loading: In some cases, high catalyst loadings can lead to an increase in side product formation. Try reducing the amount of palladium catalyst used.

Section 2: Transition-Metal-Free Approaches

Question 3: I am interested in transition-metal-free methoxylation of pyridines. What are the most promising methods and what challenges should I anticipate?

Answer: Transition-metal-free methods offer an attractive alternative to traditional cross-coupling reactions, avoiding the cost and potential toxicity of metal catalysts.[6][7]

Promising Methods:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classic method for introducing nucleophiles to electron-deficient aromatic rings.[8] For pyridines, this reaction is most effective when there is a good leaving group (e.g., a halide) at the 2- or 4-position, as the negative charge of the intermediate can be delocalized onto the nitrogen atom.[9][10][11]

  • Pyridine N-Oxide Activation: Converting the pyridine to its N-oxide derivative significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[12] The N-oxide can then be reduced back to the pyridine after the methoxylation step.

Anticipated Challenges:

  • Substrate Scope: SNAr reactions are generally limited to pyridines with electron-withdrawing groups that can stabilize the negatively charged intermediate.

  • Regioselectivity: Controlling the position of methoxylation can be challenging, especially for pyridines with multiple potential reaction sites.

  • Harsh Conditions: Some transition-metal-free methods may require high temperatures or strong bases, which can be incompatible with sensitive functional groups.

Question 4: My SNAr reaction with sodium methoxide is not proceeding. What can I do to drive the reaction forward?

Answer: The failure of an SNAr reaction is often due to insufficient activation of the pyridine ring or a poor leaving group.

Troubleshooting Steps:

  • Increase Electron Deficiency: If your substrate allows, consider introducing an electron-withdrawing group to the pyridine ring to further activate it towards nucleophilic attack.

  • Improve the Leaving Group: The reactivity of the leaving group generally follows the trend F > Cl > Br > I for SNAr reactions. If you are using a less reactive leaving group, consider synthesizing a substrate with a better one.

  • Increase Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.

  • Use a Stronger Nucleophile: While sodium methoxide is a common choice, you could consider using a stronger alkoxide, such as potassium tert-butoxide, although this may lead to other side reactions.

Section 3: Modern and Emerging Methods

Question 5: I've heard about C-H activation for pyridine methoxylation. How does this work and is it a viable option for my research?

Answer: Direct C-H activation is a powerful strategy that allows for the functionalization of pyridine rings without the need for a pre-installed leaving group.[13][14]

How it Works:

  • Directed C-H Activation: A directing group on the pyridine or a nearby substituent coordinates to a transition metal catalyst (often palladium, rhodium, or ruthenium), which then selectively activates a specific C-H bond.[15] The activated C-H bond can then react with a methoxylating agent.

  • Non-Directed C-H Activation: In some cases, the inherent electronic properties of the pyridine ring can direct the C-H activation to a specific position, although this is generally less selective.

Viability for Your Research:

  • Advantages: C-H activation offers a more atom-economical and step-efficient approach to pyridine functionalization.[16]

  • Challenges: These methods are still under active development, and finding a suitable catalyst and directing group for a specific substrate can be challenging. Regioselectivity can also be an issue.[13]

Question 6: Can photoredox catalysis or electrochemistry be used for pyridine methoxylation?

Answer: Yes, both photoredox catalysis and electrochemistry are emerging as powerful tools for the functionalization of pyridines.[17][18]

Photoredox Catalysis:

  • Visible-light photoredox catalysis can generate radical intermediates from pyridine derivatives, which can then react with a methoxylating agent.[12][19] This approach often proceeds under mild conditions and can tolerate a wide range of functional groups.[19]

Electrochemistry:

  • Electrochemical methods can be used to oxidize or reduce the pyridine ring, making it more susceptible to nucleophilic or electrophilic attack.[20][21] The regioselectivity of the reaction can sometimes be controlled by the choice of electrode material and reaction conditions.[20][22]

Summary of Alternative Methoxylation Methods

MethodReagents/CatalystAdvantagesDisadvantages
Copper-Catalyzed Cu(I) or Cu(II) salt, ligand, baseCost-effective, good for halopyridinesCan require high temperatures, ligand screening may be necessary
Palladium-Catalyzed Pd catalyst, phosphine ligand, baseHigh efficiency, broad substrate scopeExpensive catalyst, potential for side reactions
SNAr Strong base (e.g., NaOMe), activated pyridineTransition-metal-free, simple procedureLimited to electron-deficient pyridines, may require harsh conditions
Pyridine N-Oxide Oxidizing agent, then nucleophile and reducing agentActivates the pyridine ring, good regioselectivityRequires extra steps for N-oxide formation and reduction
C-H Activation Transition metal catalyst, directing groupAtom-economical, no pre-functionalization neededCan be difficult to achieve high regioselectivity, catalyst development is ongoing
Photoredox Catalysis Photocatalyst, light source, methoxylating agentMild reaction conditions, good functional group toleranceCan be substrate-specific, requires specialized equipment
Electrochemistry Electrodes, electrolyte, power sourceAvoids the use of chemical oxidants/reductants, tunable reactivityCan be sensitive to reaction conditions, may require specialized equipment

Experimental Protocols

Protocol 1: Copper-Catalyzed Methoxylation of 2-Bromopyridine

This protocol is a general starting point and may require optimization for different substrates.

  • To an oven-dried Schlenk tube, add CuI (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the 2-bromopyridine (1 equivalent) and anhydrous methanol (used as both reagent and solvent).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Methoxylation of 2-Chloropyridine via Pyridine N-Oxide
  • N-Oxide Formation: Dissolve 2-chloropyridine in a suitable solvent (e.g., dichloromethane). Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to obtain the 2-chloropyridine N-oxide.

  • Methoxylation: Dissolve the 2-chloropyridine N-oxide in methanol. Add sodium methoxide (1.5 equivalents) and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • N-Oxide Reduction: Once the methoxylation is complete, cool the reaction and add a reducing agent such as PCl₃ or H₂/Pd-C to reduce the N-oxide back to the pyridine.

  • Work up the reaction as appropriate for the chosen reducing agent and purify the product by column chromatography.

Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.

SNAr_Mechanism start Pyridine with Leaving Group (LG) + MeO⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition (Rate-determining step) product Methoxylated Pyridine + LG⁻ intermediate->product Elimination

Caption: SNAr mechanism for pyridine methoxylation.

General Workflow for Method Optimization

When developing a new methoxylation reaction, a systematic approach to optimization is key to achieving high yields and selectivity.

Optimization_Workflow A Initial Reaction Setup (Based on literature precedent) B Screen Catalyst/Ligand A->B C Screen Base B->C D Screen Solvent C->D E Optimize Temperature and Time D->E F Scale-up and Isolation E->F

Caption: A typical workflow for optimizing a methoxylation reaction.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454.
  • Li, C., et al. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450-8454.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic arom
  • Why does nucleophilic aromatic substitution occur
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Photocatalyzed difluoroalkylation of pyridine N-oxides.
  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl
  • Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. RSC Publishing.
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Recent Advances in Pyridine C-H Functionaliz
  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
  • Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups.
  • Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol.
  • Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. PMC.
  • Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C

Sources

Technical Support Center: Purification Strategies for Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these often-tricky compounds. This resource is structured in a question-and-answer format to directly address specific issues you may face in your daily laboratory work.

Part 1: Troubleshooting Guides

This section is dedicated to addressing the most common and challenging issues encountered during the purification of polar pyridine derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.

Issue 1: Poor Chromatographic Peak Shape - Tailing Peaks

Q1: Why are the chromatographic peaks for my polar pyridine derivatives exhibiting significant tailing?

A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives, and it primarily stems from undesirable secondary interactions between the analyte and the stationary phase.[1] The basic nitrogen atom in the pyridine ring readily interacts with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to non-ideal adsorption/desorption kinetics and results in a broad, tailing peak shape. Other contributing factors can include column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[1]

Experimental Protocol: Mitigating Peak Tailing in Reversed-Phase Chromatography

  • Mobile Phase pH Adjustment:

    • Rationale: Most pyridine derivatives have a pKa in the range of 5-6.[2][3] By lowering the mobile phase pH to 2.5-3.0, the pyridine nitrogen becomes protonated (positively charged), and the acidic silanol groups on the silica surface are also protonated (neutral). This minimizes the strong ionic interactions that cause peak tailing.[1]

    • Procedure:

      • Prepare your aqueous mobile phase component (e.g., water or a buffer like phosphate or formate).

      • Adjust the pH to 2.5-3.0 using an appropriate acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid). A buffer is recommended for consistent results.

      • Mix with your organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Employing Mobile Phase Additives:

    • Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively "shield" the active silanol sites from your pyridine analyte. The TEA will preferentially interact with the silanols, leading to improved peak symmetry for your compound of interest.[1]

    • Procedure:

      • Add a low concentration of a competing base (e.g., 0.1% v/v triethylamine) to your mobile phase.

      • Ensure the additive is soluble and stable in your mobile phase mixture.

      • Equilibrate the column thoroughly before sample injection.

Diagram 1: Mechanism of Peak Tailing and Mitigation Strategies

G cluster_0 Undesirable Interaction (Peak Tailing) cluster_1 Mitigation Strategy 1: Low pH cluster_2 Mitigation Strategy 2: Competing Base Pyridine Polar Pyridine Derivative (Basic) Silanol Residual Silanol on Silica (Acidic) Pyridine->Silanol Strong Secondary Interaction Protonated_Pyridine Protonated Pyridine (Cationic) Protonated_Silanol Protonated Silanol (Neutral) Protonated_Pyridine->Protonated_Silanol Repulsion/Reduced Interaction TEA Triethylamine (TEA) TEA->Silanol Preferential Binding Pyridine_2 Pyridine Derivative Pyridine_2->Silanol Interaction Blocked G cluster_RP Reversed-Phase Modifications cluster_HILIC HILIC Method cluster_IEX Ion-Exchange Chromatography Start Poor Retention of Polar Pyridine in RP-HPLC Option1 Modify Reversed-Phase Method Start->Option1 Option2 Switch to HILIC Start->Option2 Option3 Consider Ion-Exchange Start->Option3 RP_Action1 Use a Polar-Embedded or Polar-Endcapped Column Option1->RP_Action1 HILIC_Action1 Select a HILIC Stationary Phase (e.g., Silica, Amide) Option2->HILIC_Action1 IEX_Action1 Choose a Cation-Exchange Column Option3->IEX_Action1 RP_Action2 Decrease Organic Content in Mobile Phase RP_Action1->RP_Action2 RP_Action3 Use Ion-Pairing Reagents (MS-incompatible) RP_Action2->RP_Action3 HILIC_Action2 Use High Organic Mobile Phase (>80% ACN) HILIC_Action1->HILIC_Action2 HILIC_Action3 Elute with Increasing Aqueous Content HILIC_Action2->HILIC_Action3 IEX_Action2 Bind at Low Ionic Strength IEX_Action1->IEX_Action2 IEX_Action3 Elute with a Salt or pH Gradient IEX_Action2->IEX_Action3

Sources

Technical Support Center: Navigating the Stability of Cyanomethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cyanomethyl-containing compounds. As a Senior Application Scientist, I've designed this resource to provide you with in-depth technical guidance and practical troubleshooting advice for the stability challenges you may encounter during your research. This guide is structured to address your questions directly, offering not just solutions but also the scientific reasoning behind them.

Part 1: Troubleshooting Guide for Common Experimental Issues

Working with cyanomethyl-containing compounds can sometimes lead to unexpected results. The following table outlines common problems, their probable causes related to the stability of the cyanomethyl group, and actionable solutions to get your experiments back on track.

Observed Problem Potential Cause Related to Cyanomethyl Instability Recommended Solution & Rationale
Low yield of the desired product after a reaction or workup. Hydrolysis of the cyanomethyl group: The nitrile can hydrolyze to a carboxylic acid or amide under acidic or basic conditions, especially with heating.[1]Control pH: Maintain neutral or near-neutral pH during reactions and extractions. If acidic or basic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration. Rationale: Minimizing exposure to strong acids or bases reduces the rate of hydrolysis.
Presence of an unexpected peak in HPLC or NMR corresponding to a more polar compound. Formation of a carboxylic acid or amide: This is a strong indicator of cyanomethyl group hydrolysis.Analytical Confirmation: Use LC-MS to identify the mass of the impurity, which should correspond to the hydrolyzed product.[2] 1H NMR may show the disappearance of the cyanomethyl protons and the appearance of a carboxylic acid proton.[3] Rationale: Confirming the identity of the byproduct validates the degradation pathway and informs the necessary procedural changes.
Inconsistent reaction outcomes or product degradation upon storage. Sensitivity to environmental factors: Cyanomethyl compounds can be sensitive to light, heat, and moisture, leading to degradation over time.[4][5]Storage Conditions: Store compounds in amber vials, protected from light, at low temperatures (e.g., 4°C or -20°C), and under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive. Rationale: Proper storage minimizes exposure to energy sources (light, heat) and reactants (water, oxygen) that can initiate degradation.
Side reactions during deprotection of a cyanomethyl ether or ester. Harsh deprotection conditions: Strong acidic or basic conditions used for deprotection can lead to unintended reactions on other parts of the molecule.Milder Deprotection Reagents: Explore alternative, milder deprotection methods. For example, if using a strong acid, try a weaker acid or different solvent system. Rationale: The goal is to find conditions selective for the removal of the protecting group without affecting other functional groups.
Formation of colored impurities during the reaction or upon storage. Photodegradation: Exposure to UV or visible light can sometimes lead to the formation of colored byproducts.[6]Conduct reactions in foil-wrapped flasks: If photosensitivity is suspected, protect the reaction from light. Rationale: Preventing light from reaching the reactants can inhibit photochemical degradation pathways.

Part 2: Frequently Asked Questions (FAQs) on Cyanomethyl Stability

This section delves deeper into the chemical principles governing the stability of the cyanomethyl group, providing a foundational understanding to preemptively address potential issues.

Q1: What is the primary degradation pathway for cyanomethyl-containing compounds?

The most common degradation pathway is the hydrolysis of the nitrile functional group . This can occur under both acidic and basic conditions, proceeding in two main steps:

  • Conversion to an amide: The nitrile group first hydrolyzes to an amide.

  • Conversion to a carboxylic acid: The amide can then be further hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).[1]

The reaction is typically slow with pure water but is significantly catalyzed by acids or bases, especially with heating.[7]

Q2: How does pH affect the stability of the cyanomethyl group?

Both acidic and basic conditions can promote hydrolysis.

  • Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is a reversible process.[8] It involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible because the final carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct.[9] The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile.

Q3: Are cyanomethyl compounds sensitive to heat?

Yes, elevated temperatures can accelerate degradation, primarily by providing the activation energy for hydrolysis. While the cyanurate ring that can be formed from some cyanate esters is thermally stable, the linkages to the rest of the molecule can be susceptible to cleavage at high temperatures (around 450°C).[10][11]

Q4: What about the photostability of cyanomethyl compounds?

While specific data for all cyanomethyl compounds is not extensively available, molecules that can absorb light at wavelengths of 320 nm or higher are at a higher risk of photodegradation.[4] It is a good practice to assume potential photosensitivity and take precautions, especially during forced degradation studies.[12][13] The ICH guidelines recommend specific light exposure conditions for photostability testing.[4]

Part 3: Experimental Protocols and Methodologies

Protocol: Forced Degradation Study of a Cyanomethyl-Containing Compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of a new cyanomethyl-containing drug substance.[5][14][15][16][17]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Cyanomethyl-containing compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature and monitor over time as described for acid hydrolysis.

    • Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature and protected from light, monitoring over time.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in a controlled oven (e.g., 80°C).

    • At various time points, dissolve a portion of the sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette or a solid sample in a thin layer to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of any degradation products.[1][18][19]

Part 4: Visualizing Degradation Pathways

Understanding the chemical transformations that occur during degradation is crucial. The following diagram illustrates the primary hydrolytic degradation pathway of a generic cyanomethyl ether.

Hydrolysis_Pathway cluster_0 Cyanomethyl Ether cluster_1 Amide Intermediate cluster_2 Carboxylic Acid Product R-O-CH2-CN R-O-CH2-CN R-O-CH2-C(=O)NH2 R-O-CH2-C(=O)NH2 R-O-CH2-CN->R-O-CH2-C(=O)NH2 + H2O (H+ or OH- cat.) R-O-CH2-COOH R-O-CH2-COOH R-O-CH2-C(=O)NH2->R-O-CH2-COOH + H2O (H+ or OH- cat.)

Caption: Hydrolytic degradation of a cyanomethyl ether.

References

  • Abdelnur, A. M., et al. (2014). Metabolomics and its application to the development of new drugs. Journal of the Brazilian Chemical Society, 25(5), 773-783.
  • Bogialli, S., et al. (2017). Simultaneous multiclass analysis of cyanotoxins in cyanobacterial samples using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Toxins, 9(4), 115.
  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH.
  • Geng, J., et al. (2019). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Environmental Science & Technology, 53(15), 8963-8973.
  • Asano, Y., et al. (2005). Screening for new hydroxynitrilases from plants. Bioscience, Biotechnology, and Biochemistry, 69(12), 2349-2357.
  • Navigating Boc Deprotection: A Guide to Minimizing Side Products. (2025). Benchchem.
  • Gerasimchuk, N., et al. (2021). Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. Crystals, 11(11), 1381.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Vitaku, E., et al. (2014). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 43(1), 22-54.
  • Calza, P., et al. (2014). Photocatalytic degradation of selected anticancer drugs and identification of their transformation products in water by liquid chromatography-high resolution mass spectrometry.
  • Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 627-640.
  • Shimp, D. A., et al. (1993). Thermal degradation of cyanate ester resins. Journal of Polymer Science Part A: Polymer Chemistry, 31(4), 943-951.
  • Kim, J., et al. (2013). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Planta Medica, 79(13), 1233-1241.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Flores, C., & Caixach, J. (2020). Study of cyanotoxin degradation and evaluation of their transformation products in surface waters by LC-QTOF MS.
  • Trofimov, B. A., et al. (2021). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules, 26(3), 693.
  • Barlos, K., et al. (1989). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 33(1), 56-61.
  • Bou-Abdallah, F., et al. (2024). HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. Molecules, 29(6), 1388.
  • Blessy, M. R., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(4), 1-6.
  • Adamu, T., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management, 7(10), 1-10.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Arsand, J. B., et al. (2020). Photocatalytic degradation of drugs.pdf. Journal of Photochemistry and Photobiology A: Chemistry, 398, 112595.
  • Miles, C. O., et al. (2021). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Analytical and Bioanalytical Chemistry, 413(12), 3237-3250.
  • Organic Chemistry Portal. (n.d.).
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(6), 38-45.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(12), 877-880.
  • García-Villalba, R., et al. (2016). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 21(8), 1043.
  • Kumar, R., & Singh, R. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Pharmaceutical Science, 15(1), 1-10.
  • Szabo, Z. A., et al. (2015). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Design, 21(34), 4976-4989.
  • Njardarson, J. T. (2013). The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. CHIMIA International Journal for Chemistry, 67(6), 414-419.
  • Triantis, T. M., et al. (2020). Liquid chromatography-high resolution mass spectrometric methods for the surveillance monitoring of cyanotoxins in freshwaters.
  • de Souza, M. V. N. (2018). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Current Pharmaceutical Design, 24(15), 1636-1654.
  • de Oliveira, A. C. C., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4967.
  • Asano, Y., et al. (2005). Screening for New Hydroxynitrilases from Plants. Bioscience, Biotechnology, and Biochemistry, 69(12), 2349-2357.
  • IAGIM. (n.d.). Photostability.
  • Ott, M. A., & Hauk, A. (2005). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Research, 66(5), 249-256.
  • Zhong, P., et al. (2023). Cyanomethylation Reaction. Encyclopedia, 3(2), 558-571.
  • Atta, S., et al. (2022). Applications of NMR Spectroscopy (Volume 9). Bentham Books.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.

Sources

Reaction optimization for the cyanation of purines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Purine Cyanation.

As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for the reaction optimization of purine cyanation. This resource is structured to address the common and complex challenges encountered in the synthesis of cyanopurines, which are crucial intermediates in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the primary methods for purine cyanation.

Q1: What are the principal strategies for introducing a cyano group onto a purine core?

There are three main strategies for the cyanation of purines, each with its own set of advantages and challenges:

  • Nucleophilic Aromatic Substitution (SNA r) : This classical approach involves the displacement of a leaving group, typically a halogen (e.g., chloro, bromo), from the purine ring with a cyanide source. 6-chloropurines are common substrates for this reaction.[1][2] While effective, this method often requires harsh reaction conditions and highly toxic cyanide salts like KCN or Bu4NCN.[1][2]

  • Transition-Metal Catalyzed Cross-Coupling : Palladium-catalyzed cross-coupling reactions are a more modern alternative to SNAr.[1][2] These methods typically employ a halopurine (aryl halide) and a cyanide source like zinc cyanide (Zn(CN)₂).[1][2] They often proceed under milder conditions than traditional methods.[3]

  • Direct C-H Cyanation : This is the most atom-economical approach as it avoids the pre-functionalization (i.e., halogenation) of the purine starting material. A notable method involves the activation of the purine's electron-rich imidazole ring with triflic anhydride (Tf₂O), followed by nucleophilic attack with trimethylsilyl cyanide (TMSCN) and a subsequent base-mediated elimination.[2][4][5]

Q2: How do I choose the right cyanating agent for my reaction?

The choice of cyanating agent is critical and depends on the chosen synthetic route, safety considerations, and substrate compatibility.

Cyanating AgentTypical Reaction TypeKey Considerations
KCN, NaCN, Bu₄NCN SNArHighly toxic; requires stringent safety protocols. Often necessitates harsh conditions (high temperatures).[1][2]
Zn(CN)₂ Palladium-catalyzed cross-couplingLess toxic than alkali metal cyanides but still requires careful handling.[6] Widely used in modern cross-coupling methods.[1][2]
TMSCN Direct C-H CyanationReacts with an activated purine intermediate.[2][4][5] Generally used in one-pot procedures.[5]
CO₂/NH₃ Reductive Electrophilic CyanationA cyanide-free alternative, offering a greener approach to nitrile synthesis.[7]
Q3: What determines the regioselectivity (C2, C6, or C8) of purine cyanation?

Regioselectivity is a key challenge in purine functionalization and is influenced by several factors:

  • Electronic Properties of the Purine Ring : The purine ring consists of an electron-deficient pyrimidine ring and an electron-rich imidazole ring.[1][2] Nucleophilic attack generally favors the electron-deficient C6 position.[1][2]

  • Reaction Mechanism :

    • In direct C-H cyanation involving triflic anhydride activation, the reaction is directed to the electron-rich imidazole ring, leading to C8-cyanation.[2][5] This is because the triflic anhydride activates the N7 position, making the C8 position susceptible to nucleophilic attack.[2]

    • The presence of certain directing groups can alter this selectivity. For example, a 6-diethylamino group can direct the cyanation to the C2 position.[2][5]

  • Starting Material : If you start with a halopurine, the cyanation will occur at the position of the halogen.

Q4: Why is my palladium-catalyzed cyanation reaction failing?

Failure of palladium-catalyzed cyanation reactions is a common issue and can often be attributed to catalyst deactivation. Cyanide ions are known to poison palladium catalysts by binding to the metal center and inhibiting the catalytic cycle.[3] Strategies to mitigate this include using less soluble cyanide sources like Zn(CN)₂ or employing specific ligand systems that protect the palladium center.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield

Q: I am not getting any of my desired cyanopurine product, or the yield is very low. What should I do?

A: Low or no yield can stem from several factors. Let's break down the potential causes and solutions based on the reaction type.

For Direct C-H Cyanation (Tf₂O/TMSCN method):
  • Inefficient Activation : The initial activation of the purine with triflic anhydride is crucial.

    • Moisture : Triflic anhydride is extremely sensitive to moisture. Ensure your reaction is set up under an inert atmosphere (nitrogen or argon) with flame-dried glassware and anhydrous solvents.[2]

    • Temperature : The initial activation step is typically performed at 0 °C before the addition of TMSCN and subsequent heating.[2] Ensure proper temperature control.

    • Activator Choice : Other Lewis acids or activators may not be as effective as triflic anhydride for this transformation.[2]

  • Incorrect Base : The choice of base for the final elimination step is critical.

    • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to be superior to other organic bases like triethylamine or pyridine for this reaction.[4]

    • Ensure the correct stoichiometry of the base is used.

  • Solvent Effects : The reaction is highly sensitive to the solvent.

    • Halogenated solvents like 1,2-dichloroethane (DCE) or toluene are effective.[4]

    • The reaction does not proceed well in solvents like THF or MeCN.[4]

For Palladium-Catalyzed Cross-Coupling:
  • Catalyst Poisoning : As mentioned in the FAQs, cyanide can deactivate your catalyst.

    • Consider using a less soluble cyanide source like Zn(CN)₂.

    • Ensure your ligand is appropriate for the reaction. Electron-rich and bulky ligands can sometimes protect the palladium center.

  • Inactive Catalyst : Ensure your palladium source and ligands are of good quality.

    • If using a Pd(0) source, ensure it has not been oxidized.

    • If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.

  • Reaction Conditions :

    • Temperature : These reactions often require elevated temperatures. If the temperature is too low, the reaction may not proceed.

    • Solvent : Anhydrous, polar aprotic solvents like DMF or DMA are commonly used.

Troubleshooting Workflow: Low/No Yield

G cluster_methods Method-Specific Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Purity (Purine, Cyanide Source, Catalyst, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous Solvent, Temperature) check_reagents->check_conditions method_specific Investigate Method-Specific Issues check_conditions->method_specific direct_ch Direct C-H Cyanation (Tf₂O/TMSCN) method_specific->direct_ch pd_coupling Pd-Catalyzed Cross-Coupling method_specific->pd_coupling direct_ch_activation Check Activation Step (Moisture-free, Tf₂O quality, 0°C) direct_ch->direct_ch_activation pd_coupling_poisoning Address Catalyst Poisoning (Use Zn(CN)₂) pd_coupling->pd_coupling_poisoning direct_ch_base Verify Base (DBU is optimal) direct_ch_activation->direct_ch_base direct_ch_solvent Check Solvent (DCE or Toluene) direct_ch_base->direct_ch_solvent optimize Systematically Optimize Parameters (Temperature, Time, Stoichiometry) direct_ch_solvent->optimize pd_coupling_catalyst Check Catalyst Activity (Precatalyst & Ligand) pd_coupling_poisoning->pd_coupling_catalyst pd_coupling_catalyst->optimize

Caption: Troubleshooting workflow for low or no yield in purine cyanation.

Problem 2: Poor Regioselectivity

Q: I am getting a mixture of C2, C6, and/or C8 cyanated products. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle. The strategy to improve it depends heavily on the chosen synthetic route.

For Direct C-H Cyanation:
  • The default regioselectivity for the Tf₂O/TMSCN method is C8. [2][5] If you are observing other isomers, it could be due to:

    • Substrate Effects : The electronic and steric properties of substituents on the purine ring can influence the regioselectivity. Electron-donating groups at the C6 position, for instance, can direct cyanation to the C2 position.[2][5]

    • Reaction Conditions : While the Tf₂O method is generally highly selective for C8, extreme temperatures or prolonged reaction times could potentially lead to side reactions or isomerization, although this is less commonly reported.

  • To achieve C2-cyanation : Start with a purine that has an appropriate directing group, such as a 6-dialkylamino substituent.[2][5]

  • To achieve C6-cyanation : Direct C-H cyanation at the C6 position is challenging due to its electron-deficient nature.[1][2] A more reliable approach is to start with a 6-halopurine and use either SNAr or a palladium-catalyzed cross-coupling reaction.

General Strategies for Improving Regioselectivity:
  • Protecting Groups : Consider installing protecting groups on other reactive sites of the purine to block unwanted reactions. For example, protecting the N9 position is common.

  • Choice of Method : Select the synthetic method that is known to favor the desired regioisomer.

Desired IsomerRecommended Primary MethodKey Considerations
C8-cyanopurine Direct C-H cyanation (Tf₂O/TMSCN)Highly regioselective for C8 on many substrates.[2][5]
C6-cyanopurine Pd-catalyzed cross-coupling or SNArStart with a 6-halopurine.[1][2]
C2-cyanopurine Pd-catalyzed cross-coupling or SNArStart with a 2-halopurine. Direct C-H cyanation is possible with specific directing groups.[1][2][5]
Problem 3: Starting Material Decomposition

Q: My starting material seems to be decomposing under the reaction conditions. How can I prevent this?

A: Purines can be sensitive to harsh reaction conditions. Decomposition is often a sign that the reaction conditions are too aggressive for your specific substrate.

  • High Temperatures : Many cyanation methods require heating.[2] If your purine has sensitive functional groups (e.g., esters, certain protecting groups), they may not tolerate high temperatures.

    • Solution : Try to lower the reaction temperature and extend the reaction time. You may also need to screen different catalysts or ligand systems that operate at lower temperatures for cross-coupling reactions.

  • Strong Bases : The use of strong bases like DBU can sometimes lead to side reactions or decomposition if the substrate is base-sensitive.

    • Solution : While DBU is optimal for the elimination step in the direct C-H cyanation method, you could try screening other, milder bases if you suspect base-mediated decomposition.[4] However, this may come at the cost of yield.

  • Hydrolysis : If there is residual water in your reaction, it can lead to hydrolysis of the purine or the cyanated product, especially at elevated temperatures.

    • Solution : Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Direct C8-H Cyanation of Purines

This protocol is adapted from the work of Li et al. and is effective for a range of purine substrates.[2][5]

  • Preparation : To a flame-dried reaction vial, add the purine substrate (1.0 eq.).

  • Inert Atmosphere : Cap the vial with a septum and purge with nitrogen or argon.

  • Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Activation : Cool the reaction mixture to 0 °C in an ice-water bath. Add triflic anhydride (1.2 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Cyanation : Add trimethylsilyl cyanide (TMSCN) (2.0 eq.) to the reaction mixture.

  • Heating : Heat the reaction to 84 °C and stir for 3 hours.

  • Elimination : Add DBU (1.3 eq.) and continue stirring at 84 °C for another 6 hours.

  • Workup : Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCE.

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Reaction Workflow Diagram

G A 1. Add Purine to Flame-Dried Vial B 2. Purge with N₂/Ar A->B C 3. Add Anhydrous DCE B->C D 4. Cool to 0°C C->D E 5. Add Tf₂O (Activation) D->E F 6. Add TMSCN (Cyanation) E->F G 7. Heat to 84°C (3h) F->G H 8. Add DBU (Elimination) G->H I 9. Heat to 84°C (6h) H->I J 10. Quench & Workup I->J K 11. Purify Product J->K

Caption: Step-by-step workflow for the direct C8-H cyanation of purines.

Mechanistic Insight: The Role of Triflic Anhydride Activation

Understanding the mechanism of the direct C-H cyanation is key to troubleshooting. The reaction proceeds through a series of well-defined steps:

  • Activation : The triflic anhydride (Tf₂O), a powerful electrophile, activates the purine by reacting with the most nucleophilic nitrogen, N7, on the imidazole ring.[2]

  • Polarity Reversal : This "triflylation" reverses the normal polarity of the imidazole ring, making the C8 position highly electrophilic and susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack : Trimethylsilyl cyanide (TMSCN) then attacks the activated C8 position, forming an unstable intermediate adduct.[2]

  • Elimination : A base, typically DBU, facilitates the elimination of triflic acid (TfOH), restoring the aromaticity of the purine ring and yielding the final 8-cyanopurine product.[2][4]

Mechanism Diagram

G Purine Purine ActivatedIntermediate N7-Triflylated Intermediate (C8 is now electrophilic) Purine->ActivatedIntermediate + Tf₂O Tf2O Tf₂O Adduct Unstable Adduct ActivatedIntermediate->Adduct + TMSCN TMSCN TMSCN Product 8-Cyanopurine Adduct->Product + DBU - TfOH DBU DBU

Caption: Simplified mechanism of direct C8-H cyanation via Tf₂O activation.

I trust this technical guide will serve as a valuable resource in your research and development efforts. Please do not hesitate to reach out for further application support.

References

  • Li, W., Hu, H., Fu, Y., Shi, X., Du, H., Xu, J., & Chen, N. (2023). Direct Regioselective C–H Cyanation of Purines. Molecules, 28(2), 914. [Link]

  • Li, W., Hu, H., Fu, Y., Shi, X., Du, H., Xu, J., & Chen, N. (2023). Direct Regioselective C–H Cyanation of Purines. Molecules, 28(2), 914. [Link]

  • Fu, W., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis. [Link]

  • Li, W., Hu, H., Fu, Y., Shi, X., Du, H., Xu, J., & Chen, N. (2023). Table 1. Optimization of the cyanation of purine 1a. ResearchGate. [Link]

  • Li, W., Hu, H., Fu, Y., Shi, X., Du, H., Xu, J., & Chen, N. (2023). Direct Regioselective C-H Cyanation of Purines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Hocek, M. (2014). ChemInform Abstract: Catalytic C-H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • Hocek, M., & Pohl, R. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 18(9), 11049-11074. [Link]

  • Silva, F. D. S., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

  • Wang, M., Liu, D., Wang, D., Yuan, Y., & Liu, S. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. Food science & nutrition, 7(6), 2109–2118. [Link]

  • Milshteyn, E., et al. (2019). Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment?. ACS Omega. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Isonicotinate Derivatives: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of isonicotinate derivatives, a class of compounds built around the versatile pyridine-4-carboxylic acid scaffold. For decades, this chemical motif has been a cornerstone in medicinal chemistry, most famously represented by its hydrazide derivative, isoniazid, a first-line treatment for tuberculosis.[1][2] However, the therapeutic potential of the isonicotinoyl core extends far beyond its antimycobacterial applications. Researchers have successfully functionalized this scaffold to create a diverse library of derivatives with potent anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of compounds to offer a comparative analysis grounded in experimental data. We will dissect the structure-activity relationships (SAR) that govern efficacy, provide detailed protocols for key biological assays, and visualize the underlying mechanisms to explain the why behind the results. Our goal is to equip you with the insights needed to navigate and innovate within this promising area of therapeutic development.

The Isonicotinoyl Core: A Foundation for Diversity

The isonicotinate scaffold is defined by a pyridine ring with a carboxyl group at the 4-position. The true versatility of this structure lies in the derivatization of this carboxyl group, typically into an ester or an amide (like the hydrazide in isoniazid). Further modifications can be made to the pyridine ring itself, although the position of the nitrogen is critical for certain activities.[6] This structural flexibility allows for the fine-tuning of physicochemical properties like lipophilicity, which, as we will see, plays a crucial role in biological activity.[3]

G Isoniazid (INH) Activation and Mechanism of Action INH Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme INH->KatG Activation ActiveINH Isonicotinoyl Radical (Active Form) KatG->ActiveINH NAD NAD+ ActiveINH->NAD Covalent Binding Adduct INH-NAD Adduct NAD->Adduct InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disruption BacterialDeath Bacterial Death CellWall->BacterialDeath

Caption: Simplified workflow of Isoniazid's mechanism of action.

Comparative Analysis of Antimicrobial Derivatives

Structure-activity relationship (SAR) studies reveal that for antitubercular activity, the hydrazide moiety (-CONHNH₂) is paramount. [6]Even minor modifications to this group often lead to a significant loss of potency. Similarly, the pyridine ring is considered optimal, with its replacement by other heterocyles typically reducing activity. [6] However, derivatization has yielded compounds with broader antimicrobial spectra. For instance, creating Schiff bases from isonicotinic acid hydrazide has produced derivatives with activity against various bacterial and fungal strains. [7][8]The introduction of bulky or electron-withdrawing groups can modulate this activity. For example, some studies have shown that derivatives with alkyl side chains exhibit good anti-mycobacterial activity, while those with phenyl side chains show better activity against other non-tuberculosis bacterial strains. [9] Table 1: Comparative Antimicrobial Activity of Isonicotinate Hydrazide Derivatives

Compound Modification Target Organism Activity (MIC, µg/mL) Reference
Isoniazid (INH) Parent Hydrazide M. tuberculosis 0.03 - 0.1 [6]
Schiff Base (1) 3-ethoxy-4-hydroxybenzylidene M. tuberculosis >100 [7]
Schiff Base (2) 4-N,N-dimethylaminobenzylidene M. tuberculosis 6.25 [7]
Metal Complex Cu(II) with INH S. aureus Moderate Activity [5]

| Metal Complex | Ni(II) with INH | E. coli | Moderate Activity | [5]|

Note: "Moderate Activity" is reported as described in the source literature, which used agar diffusion assays rather than specific MIC values.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The standard antibiotic (e.g., Ciprofloxacin, Isoniazid) is prepared similarly.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a plate reader.

Anti-inflammatory Activity: Quenching the Fire

Inflammation is a complex biological response, and its chronic dysregulation is linked to numerous diseases. Reactive oxygen species (ROS) are key signaling molecules that contribute to the inflammatory cascade. [3]Isonicotinate derivatives have emerged as potent inhibitors of ROS production, suggesting a promising anti-inflammatory role. [3][10]

Mechanism of Action: ROS Inhibition and COX-2 Modulation

The anti-inflammatory activity of some isonicotinate derivatives is linked to their ability to suppress the overproduction of ROS by immune cells. [3]Furthermore, in silico docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis. [3]This dual action of ROS inhibition and potential COX-2 modulation makes them attractive candidates for anti-inflammatory drug development.

Comparative Analysis of Anti-inflammatory Derivatives

A study by Gilani et al. provides an excellent comparative dataset for isonicotinates designed as anti-inflammatory agents. [3]The key finding was that lipophilicity, manipulated by adding alkyl chains of varying lengths, and the position of the linker (meta vs. para) significantly impacted activity.

Interestingly, the least lipophilic compounds (those without long alkyl chains) demonstrated the highest activity. [3]Compound 5 , an isonicotinate of meta-aminophenol, was exceptionally potent, showing an IC₅₀ value eight-fold better than the standard drug Ibuprofen. [3][10]For derivatives with a para-aminophenol linker, moderate-length alkyl chains (e.g., a butyryl group in compound 8b ) were more effective than shorter or longer chains. [3]This highlights a nuanced relationship where a specific range of lipophilicity is optimal for activity.

Table 2: Comparative Anti-inflammatory Activity of Isonicotinates

Compound Linker Position Acyl Chain % Inhibition (at 25 µg/mL) IC₅₀ (µg/mL)
5 meta None 95.9 1.42 ± 0.1
6 para None 67.3 8.6 ± 0.5
8a para Acetyl (C2) 66.6 19.6 ± 3.4
8b para Butyryl (C4) 85.4 3.7 ± 1.7
8d para Octanoyl (C8) -7.7 Not Active
Ibuprofen Standard Drug - 73.2 11.2 ± 1.9

(Data sourced from Gilani AH, et al., Molecules, 2021) [3]

Experimental Protocol: In Vitro Oxidative Burst Assay (Chemiluminescence)

This assay measures the inhibitory effect of compounds on the production of ROS by phagocytic cells, such as neutrophils, in whole blood.

  • Reagent Preparation:

    • Prepare Hank's Balanced Salt Solution (HBSS).

    • Prepare luminol solution (chemiluminescent probe).

    • Prepare serum-opsonized zymosan (SOZ) as a stimulant for ROS production.

  • Assay Setup:

    • In a 96-well half-area white plate (for luminescence), add 25 µL of diluted human whole blood.

    • Add the test compounds at various concentrations.

    • Incubate the plate in the thermostatic chamber of a luminometer.

  • Initiation and Measurement:

    • Add SOZ and luminol to each well to stimulate ROS production and initiate the chemiluminescent reaction.

    • Immediately measure the light emission (luminescence) over time. The integral of luminescence over time reflects the total ROS production.

  • Data Analysis:

    • Calculate the percent inhibition of the ROS production for each compound concentration relative to the control (blood + SOZ, no compound).

    • Plot the percent inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Anticancer Activity: Targeting Malignant Cells

The structural versatility of the isonicotinate scaffold has also been leveraged to develop compounds with anticancer properties. These derivatives often function by targeting specific signaling pathways crucial for cancer cell proliferation and survival. [4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Recent studies have focused on hybrid molecules incorporating the isonicotinate motif. For example, 1,2,3-triazole-isonicotinate derivatives have shown significant cytotoxicity against breast cancer cells (MCF-7). [4]The proposed mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), a kinase that is often overactive in cancer and drives cell growth. [4]By blocking EGFR, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby halting tumor progression. [4]

G Anticancer Mechanism of Isonicotinate Derivatives cluster_membrane Cell Membrane EGFR EGFR ProlifSignal Proliferation & Survival Signaling Cascade EGFR->ProlifSignal Blocks Downstream Signaling Derivative Isonicotinate Derivative Derivative->EGFR Inhibition CellCycle Cell Cycle Progression ProlifSignal->CellCycle Apoptosis Apoptosis (Programmed Cell Death) ProlifSignal->Apoptosis Promotes TumorGrowth Tumor Growth CellCycle->TumorGrowth Arrests Apoptosis->TumorGrowth Induces Death In

Caption: EGFR inhibition pathway by anticancer isonicotinate derivatives.

Comparative Analysis of Anticancer Derivatives

The cytotoxicity of these compounds varies depending on the specific chemical substitutions. In a study of 1,2,3-triazole-isonicotinates, compound 13 was identified as particularly potent against breast cancer cells. [4]The study also showed that these derivatives had significant cytotoxicity against colon cancer cells, with moderate effects on liver cancer cells, indicating a degree of selectivity. [4] Table 3: Comparative Anticancer Activity of 1,2,3-Triazole-Isonicotinates

Compound Cell Line Activity (IC₅₀, µM) Proposed Target Reference
Compound 10 MCF-7 (Breast) Significant EGFR [4]
Compound 13 MCF-7 (Breast) Highly Significant EGFR [4]
Doxorubicin MCF-7 (Breast) Standard Drug DNA Intercalation [4]
Compounds Colon Cancer Significant EGFR [4]
Compounds Liver Cancer Moderate EGFR [4]

Note: Specific IC₅₀ values for each compound were not detailed in the abstract, but their relative potency was established.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the isonicotinate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The isonicotinate scaffold is a testament to the power of a privileged structure in medicinal chemistry. From the life-saving antitubercular activity of isoniazid to the potent, targeted effects of novel anti-inflammatory and anticancer derivatives, this simple pyridine core has proven to be an exceptionally fruitful starting point for drug discovery.

Our comparative analysis reveals critical structure-activity relationships:

  • For antimicrobial activity , the integrity of the hydrazide moiety remains crucial for targeting M. tuberculosis, while other modifications can broaden the spectrum.

  • For anti-inflammatory effects , a delicate balance of lipophilicity is key, with less lipophilic derivatives sometimes showing superior potency.

  • For anticancer applications , hybrid molecules that fuse the isonicotinate core with other pharmacophores can effectively target critical pathways like EGFR signaling.

The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to validate these findings and explore new derivatives. As we continue to unravel the complexities of disease, the logical and systematic modification of proven scaffolds like isonicotinic acid will undoubtedly remain a powerful strategy in the development of next-generation therapeutics.

References

Sources

A Comparative Guide to the Structural Validation of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. We will explore a multi-technique approach, emphasizing not just the "how" but the "why" behind experimental choices, ensuring a self-validating system for structural elucidation.

The Challenge: Potential Isomerism in Substituted Pyridines

The synthesis of polysubstituted aromatic rings, such as the pyridine core of our target molecule, can often yield a mixture of constitutional isomers.[1][2][3][4][5] These isomers share the same molecular formula but differ in the connectivity of their atoms, potentially leading to vastly different chemical and biological properties. For Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, the primary challenge lies in confirming the precise positions of the cyanomethyl, methoxy, and methyl ester groups on the isonicotinate scaffold.

Below are the structures of our target molecule and its plausible positional isomers that could arise during synthesis:

  • Target Molecule: Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

  • Isomer A: Methyl 2-(cyanomethyl)-3-methoxyisonicotinate

  • Isomer B: Methyl 5-(cyanomethyl)-2-methoxyisonicotinate

A robust validation strategy must be able to unambiguously differentiate the target molecule from these and other potential isomers.

A Multi-faceted Analytical Workflow for Unambiguous Structural Confirmation

A single analytical technique is often insufficient for complete structural validation. We will employ a synergistic workflow that combines mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Core Structural Elucidation MS Mass Spectrometry (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C, DEPT) (Atom & Group Identification) MS->1D_NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->1D_NMR Confirms Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) 1D_NMR->2D_NMR Assigns Nuclei Final_Structure Validated Structure 2D_NMR->Final_Structure Confirms Connectivity

Caption: Proposed analytical workflow for structural validation.

Experimental Protocols and Data Interpretation

Mass Spectrometry: Confirming the Molecular Blueprint

Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Results: The primary objective is to confirm the molecular formula, C₁₀H₁₀N₂O₃. The HRMS spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ with a measured m/z value that matches the theoretical value to within a few parts per million (ppm). This initial step provides strong evidence for the elemental composition of the synthesized compound.[6] The fragmentation pattern can also offer preliminary structural clues.[7][8][9][10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Protocol: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.

Expected Results: The IR spectrum will confirm the presence of the key functional groups:[11][12][13][14]

Functional GroupCharacteristic Absorption (cm⁻¹)
Nitrile (C≡N)2220 - 2260 (sharp, medium intensity)
Ester Carbonyl (C=O)1735 - 1750 (strong, sharp)
C-O Stretches (Ester & Methoxy)1000 - 1300 (strong, multiple bands)
Aromatic C=C and C=N1400 - 1600 (multiple bands)

The presence of these characteristic bands provides corroborating evidence for the proposed structure.

1D NMR Spectroscopy: Probing the Chemical Environment of Nuclei

Protocol: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[15][16]

Predicted ¹H NMR Data for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate:

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-6 (Pyridine)~8.5d1H
H-5 (Pyridine)~7.8d1H
OCH₃ (Methoxy)~4.0s3H
OCH₃ (Ester)~3.9s3H
CH₂ (Cyanomethyl)~3.8s2H

Predicted ¹³C NMR Data for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate:

AssignmentPredicted Chemical Shift (ppm)
C=O (Ester)~165
C-2 (Pyridine)~160
C-4 (Pyridine)~148
C-6 (Pyridine)~150
C-5 (Pyridine)~125
C≡N (Nitrile)~117
C-3 (Pyridine)~110
OCH₃ (Methoxy)~56
OCH₃ (Ester)~53
CH₂ (Cyanomethyl)~15

Note: These are predicted values based on typical chemical shifts for similar functional groups and substituted pyridines. Actual values may vary.[17][18][19][20][21][22][23][24][25]

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons of the pyridine ring, along with three singlets for the two methoxy groups and the cyanomethyl protons.[26][27] The ¹³C NMR spectrum, often acquired with proton decoupling, will show a single peak for each unique carbon atom.[28]

2D NMR Spectroscopy: Assembling the Molecular Puzzle

While 1D NMR provides information about the types and numbers of atoms, 2D NMR experiments are crucial for establishing the connectivity between them, which is the key to differentiating isomers.[29][30][31][32][33]

Protocols:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is the most powerful experiment for mapping out the carbon skeleton and placing substituents.

Definitive Structural Confirmation via HMBC:

The HMBC spectrum will provide the definitive proof of the substitution pattern. For Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, we expect to see the following key correlations that would be absent or different in its isomers:

Caption: Key expected HMBC correlations for the target molecule.

  • Correlation 1 (³J): The protons of the 2-methoxy group will show a correlation to the C-2 carbon of the pyridine ring.

  • Correlation 2 (³J, ³J, ²J): The protons of the 3-cyanomethyl group will show correlations to C-2 , C-4 , and C-3 of the pyridine ring. The correlation to C-2 is particularly informative.

  • Correlation 3 (³J): The protons of the ester's methyl group will show a correlation to the ester carbonyl carbon (C=O) .

The presence of a correlation between the methoxy protons and C-2, and between the cyanomethyl protons and C-2, C-3, and C-4, provides unambiguous evidence for the 2-methoxy and 3-cyanomethyl substitution pattern. These specific long-range correlations would not be observed for Isomer A or Isomer B, thus confirming the structure of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Conclusion

The structural validation of a novel chemical entity like Methyl 3-(cyanomethyl)-2-methoxyisonicotinate requires a meticulous and multi-pronged analytical approach. By systematically employing high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR techniques, we can build a self-validating dataset. The cornerstone of this validation is the HMBC experiment, which provides the crucial connectivity information needed to distinguish between potential isomers. This comprehensive workflow ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies in drug development and medicinal chemistry.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 26, 2026, from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 26, 2026, from [Link]

  • Atanasova, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3291.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 26, 2026, from [Link]

  • Forest Products Laboratory. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.
  • 13C NMR Chemical Shift Table. (n.d.). Retrieved January 26, 2026, from [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved January 26, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structural Isomers | Types, Examples & Easy Explanation. (2025, September 8). YouTube. Retrieved January 26, 2026, from [Link]

  • Will, M. (2025, August 6). Theoretical NMR correlations based Structure Discussion.
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023, March 22). RSC Publishing.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Chemistry LibreTexts. (2023, January 22). Structural Isomerism in Organic Molecules.
  • PubChem. (n.d.). Methyl isonicotinate. Retrieved January 26, 2026, from [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • Stanciu, I. (2025, December 11). Study of the composition of nitriles using IR spectroscopy.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.).
  • Key 2D NMR correlations of compound 1: (A) The ¹H-¹H COSY and HMBC... (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 21.
  • Anaestheasier. (2023, April 20). Isomerism.
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.).
  • Structural Isomerism Explained: The Different Types! (2025, January 23). YouTube. Retrieved January 26, 2026, from [Link]

  • An Introduction to IR Spectroscopy - Esters. (2012, October 10). YouTube. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Structural isomer.
  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved January 26, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.
  • 1 H NMR spectra of a sample containing 0.05 M pyridine. (n.d.).
  • How to Interpret Chemical Shift in the Carbon-13 NMR. (2022, November 27). YouTube. Retrieved January 26, 2026, from [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2022, March 8).

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to strategically introduce functional groups onto this heterocycle is paramount for fine-tuning molecular properties and unlocking novel applications. This guide provides a comprehensive comparison of classical and modern methods for synthesizing functionalized pyridines, offering in-depth technical insights, comparative experimental data, and detailed protocols to empower researchers in drug development and chemical synthesis.

Classical Approaches: Building the Pyridine Ring from the Ground Up

For decades, the construction of the pyridine ring has relied on robust condensation reactions that assemble acyclic precursors into the final heterocyclic product. These methods, while sometimes requiring harsh conditions, remain highly valuable for their ability to generate complex and diverse pyridine structures from simple starting materials.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that constructs a 1,4-dihydropyridine intermediate from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] This dihydropyridine is then oxidized to the corresponding pyridine. This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[2]

Mechanism of Action: The reaction proceeds through a series of condensation and addition reactions. Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation, while a second equivalent of the β-ketoester forms an enamine with ammonia.[1][3] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[3][4] Subsequent oxidation furnishes the aromatic pyridine.

Hantzsch_Mechanism cluster_prep Intermediate Formation cluster_cyclization Cyclization and Aromatization b_keto1 β-Ketoester knoevenagel Knoevenagel Condensation b_keto1->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel alpha_beta_unsat α,β-Unsaturated Carbonyl knoevenagel->alpha_beta_unsat michael Michael Addition alpha_beta_unsat->michael b_keto2 β-Ketoester enamine_form Enamine Formation b_keto2->enamine_form ammonia Ammonia ammonia->enamine_form enamine Enamine enamine_form->enamine enamine->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclization/ Dehydration dicarbonyl->cyclization dhp 1,4-Dihydropyridine cyclization->dhp oxidation Oxidation dhp->oxidation pyridine Functionalized Pyridine oxidation->pyridine

Figure 1: Simplified workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4-6 hours. Upon cooling, the precipitated diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is collected by filtration and washed with cold ethanol.

  • Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in glacial acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is then heated to 80°C for 1 hour. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield the final pyridine derivative.[2]

Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynyl ketone.[5] The initial Michael addition leads to an aminodiene intermediate, which upon heating, undergoes E/Z isomerization followed by cyclodehydration to afford a 2,3,6-trisubstituted pyridine.[6] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.[5]

Mechanism of Action: The reaction begins with a Michael-type addition of the enamine to the ethynyl ketone. The resulting aminodiene intermediate is often stable enough to be isolated. Thermal conditions then promote isomerization of a double bond within this intermediate, allowing for a 6-endo-trig cyclization and subsequent elimination of water to form the aromatic pyridine ring.

Bohlmann_Rahtz_Mechanism enamine Enamine michael Michael Addition enamine->michael ethynyl_ketone Ethynyl Ketone ethynyl_ketone->michael aminodiene Aminodiene Intermediate michael->aminodiene isomerization Heat-induced Isomerization aminodiene->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration pyridine Trisubstituted Pyridine cyclodehydration->pyridine

Figure 2: Key steps in the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [2]

A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method that typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[3][7] This method is renowned for its mild reaction conditions and often provides high yields of polysubstituted pyridines.[3][7]

Mechanism of Action: The reaction is initiated by the formation of an enolate from the α-pyridinium methyl ketone salt, which then undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.[8] This intermediate then reacts with ammonia (from ammonium acetate) to form an imine, which subsequently cyclizes and eliminates a pyridine molecule and water to generate the aromatic pyridine product.[8]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [2]

  • Step 1: Formation of Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is collected by filtration and washed with ether.

  • Step 2: Cyclocondensation: The pyridinium salt is added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the reaction mixture is poured into water. The precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[2]

Guareschi-Thorpe Condensation

This condensation reaction typically involves the reaction of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[5][9] A significant advantage of this method is its ability to produce highly functionalized 2-pyridones, which are valuable intermediates in medicinal chemistry.[10]

Mechanism of Action: The reaction proceeds through a series of Knoevenagel-type condensations and Thorpe-Ziegler cyclization. The active methylene group of the cyano-compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and tautomerization to yield the stable 2-pyridone ring.

Experimental Protocol: Synthesis of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile [10]

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[2] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[2]

Modern Catalytic Approaches: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of functionalized pyridines, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity compared to many classical methods. These approaches typically involve the functionalization of a pre-existing pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of pyridine synthesis, it is employed to couple halopyridines or pyridylboronic acids with a variety of coupling partners.

Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the functionalized pyridine and regenerate the Pd(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)-R' Ln Transmetalation->PdII_R_R_prime Boronic_acid R'-B(OR)2 (Base Activated) Boronic_acid->Transmetalation RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-phenylpyridine

In a round-bottom flask, 2-bromopyridine (1.58 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (0.045 g, 0.2 mmol), and triphenylphosphine (0.210 g, 0.8 mmol) are combined. Anhydrous 1,4-dioxane (40 mL) and a 2M aqueous solution of sodium carbonate (20 mL) are added. The mixture is degassed with nitrogen and then heated at 80°C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][11] This reaction is highly valuable for introducing alkynyl functionalities onto the pyridine ring.

Catalytic Cycle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halopyridine to Pd(0) is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.[12]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyridine [1]

To a solution of 2-bromopyridine (1.58 g, 10 mmol) and phenylacetylene (1.23 g, 12 mmol) in triethylamine (40 mL) are added bis(triphenylphosphine)palladium(II) chloride (0.140 g, 0.2 mmol) and copper(I) iodide (0.038 g, 0.2 mmol). The mixture is degassed with nitrogen and stirred at 80°C for 6 hours under a nitrogen atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give 2-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10] This method has become a go-to strategy for the preparation of a wide range of N-aryl and N-heteroaryl amines, including functionalized aminopyridines.

Catalytic Cycle: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the halopyridine to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the aminopyridine product and regenerate the Pd(0) catalyst.[10]

Experimental Protocol: Synthesis of N-Phenylpyridin-2-amine

A mixture of 2-bromopyridine (1.58 g, 10 mmol), aniline (1.12 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.092 g, 0.1 mmol), Xantphos (0.173 g, 0.3 mmol), and cesium carbonate (4.89 g, 15 mmol) in anhydrous toluene (50 mL) is degassed with argon. The reaction mixture is then heated at 110°C for 16 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-phenylpyridin-2-amine.

Direct C-H Functionalization: The Modern Frontier

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines. These methods avoid the pre-functionalization of the pyridine ring (e.g., halogenation), thereby shortening synthetic sequences.

General Principle: These reactions typically involve a transition-metal catalyst that selectively activates a C-H bond on the pyridine ring, followed by coupling with a suitable reaction partner. Regioselectivity is a key challenge and is often controlled by directing groups or the inherent electronic properties of the pyridine ring.

Experimental Protocol: Palladium-Catalyzed C-2 Arylation of Pyridine N-oxide [2]

A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.[2] After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Comparative Analysis of Synthesis Methods

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the discussed methods.

MethodTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Hantzsch Synthesis Good to ExcellentBroad for aldehydes and β-ketoestersMulti-component reaction, high atom economy for the ring formation.Requires a separate oxidation step, often produces symmetrical pyridines.[2]
Bohlmann-Rahtz Synthesis Good to ExcellentGood for enamines and ethynyl ketonesDirectly yields aromatic pyridines, good regiocontrol.[5]Can require high temperatures for cyclization, two-step process.[5]
Kröhnke Synthesis Good to HighBroad for α,β-unsaturated carbonylsMild reaction conditions, often high yields, good for poly-aryl systems.[3]Requires pre-synthesis of the pyridinium salt.
Guareschi-Thorpe Condensation Good to HighGood for 1,3-dicarbonyls and cyano-compoundsProvides direct access to 2-pyridones, often uses mild conditions.[10]Limited to specific substitution patterns.
Suzuki-Miyaura Coupling Good to ExcellentVery broad for aryl/vinyl halides and boronic acidsExcellent functional group tolerance, mild conditions, commercially available reagents.Requires pre-functionalized pyridines.
Sonogashira Coupling Good to ExcellentGood for terminal alkynes and aryl/vinyl halidesDirect introduction of alkynyl groups, mild conditions.[9]Requires a copper co-catalyst, potential for homocoupling.
Buchwald-Hartwig Amination Good to ExcellentBroad for amines and aryl halidesExcellent for C-N bond formation, wide functional group tolerance.[10]Can require specialized ligands and strong bases.
C-H Functionalization Moderate to HighEvolving, often requires directing groupsHigh atom economy, avoids pre-functionalization.Regioselectivity can be challenging, substrate scope can be limited.

Conclusion

The synthesis of functionalized pyridines is a dynamic field with a rich history and a vibrant present. Classical condensation reactions remain powerful tools for the de novo construction of the pyridine ring, offering access to complex molecular architectures. Modern transition-metal-catalyzed methods, including cross-coupling and C-H functionalization, provide highly efficient and selective routes for the late-stage modification of the pyridine core. The choice of synthetic strategy will ultimately be dictated by the desired substitution pattern, the availability of starting materials, and the overall goals of the research program. This guide provides a solid foundation for navigating these choices and successfully executing the synthesis of novel functionalized pyridines.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Al-Mokhanam, A. A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(41), 24846-24853. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. jOeCHEM. [Link]

  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry–A European Journal, e202401672. [Link]

  • MDPI. (2024). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 29(8), 1799. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Sharma, S., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Chemistry & Biodiversity, 17(5), e2000033. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

Sources

Efficacy of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isonicotinate Derivative

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a novel heterocyclic compound belonging to the isonicotinate class of molecules. While direct experimental data on its biological efficacy is not yet publicly available, its structural features—a pyridine core, a cyanomethyl group, and a methoxy substitution—suggest a strong potential for therapeutic activity. The isonicotinic acid scaffold is a well-established pharmacophore present in numerous clinically significant drugs.[1] This guide provides a comprehensive comparative analysis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate against structurally related compounds with known biological activities. By examining the efficacy of these analogs, we can extrapolate a predicted efficacy profile for this novel molecule and provide a scientifically grounded rationale for its future investigation in drug discovery programs.

This guide will delve into the potential anti-inflammatory, anticancer, and antimicrobial properties of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, supported by experimental data from comparable compounds. We will explore the underlying mechanisms of action, present detailed experimental protocols for in vitro and in vivo assays, and provide a framework for the rational design of future studies.

Comparative Analysis I: Predicted Anti-inflammatory Efficacy

Isonicotinic acid derivatives have demonstrated significant potential as anti-inflammatory agents.[1] Studies on related compounds, such as isonicotinic acid-derived 1,3,4-oxadiazoles and 2,6-disubstituted isonicotinic acid hydrazides, have shown anti-inflammatory activity superior to the standard non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.

Hypothesized Mechanism of Action: COX Inhibition

The inflammatory response is often mediated by the production of prostaglandins, which are synthesized by COX-1 and COX-2. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. It is plausible that Methyl 3-(cyanomethyl)-2-methoxyisonicotinate could exhibit anti-inflammatory effects by targeting the COX pathway.

G cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Methyl 3-(cyanomethyl)-2-methoxyisonicotinate Methyl 3-(cyanomethyl)-2-methoxyisonicotinate Methyl 3-(cyanomethyl)-2-methoxyisonicotinate->COX-1 / COX-2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.

Comparative Efficacy Data: Isonicotinate Derivatives vs. Standard NSAIDs

Compound/DrugAnimal ModelDose% Inhibition of EdemaReference
Isonicotinic acid-derived 1,3,4-oxadiazoleRat10 mg/kg> Naproxen[1]
2,6-disubstituted isonicotinic acid hydrazideRat10 mg/kgHigh[1]
NaproxenRat10 mg/kgStandard[2]
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate Rat 10 mg/kg Predicted: High Hypothetical

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[3]

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Induction & Measurement Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Paw Volume Baseline Paw Volume Fasting->Baseline Paw Volume Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Control Group (Vehicle) Control Group (Vehicle) Baseline Paw Volume->Control Group (Vehicle) Standard Drug (Naproxen) Standard Drug (Naproxen) Baseline Paw Volume->Standard Drug (Naproxen) Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Control Group (Vehicle)->Carrageenan Injection Standard Drug (Naproxen)->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week. Animals are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Naproxen.[2]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[3]

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3]

Comparative Analysis II: Predicted Anticancer Efficacy

The pyridine nucleus is a common scaffold in many anticancer agents.[4] Specifically, derivatives of 2-amino-3-cyanopyridine have shown promising cytotoxic activity against various cancer cell lines.[5] The presence of the cyanopyridine moiety in Methyl 3-(cyanomethyl)-2-methoxyisonicotinate suggests potential for anticancer efficacy.

Hypothesized Mechanism of Action: Apoptosis Induction and Kinase Inhibition

The anticancer activity of pyridine derivatives can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

G cluster_0 Cancer Cell Signaling cluster_1 Apoptosis Pathway Growth Factor Receptor Growth Factor Receptor Kinase Cascade Kinase Cascade Growth Factor Receptor->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Methyl 3-(cyanomethyl)-2-methoxyisonicotinate Methyl 3-(cyanomethyl)-2-methoxyisonicotinate Methyl 3-(cyanomethyl)-2-methoxyisonicotinate->Kinase Cascade Inhibition Mitochondria Mitochondria Methyl 3-(cyanomethyl)-2-methoxyisonicotinate->Mitochondria Induction Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay Cell Seeding Cell Seeding Incubation (24h) Incubation (24h) Cell Seeding->Incubation (24h) Compound Addition (serial dilutions) Compound Addition (serial dilutions) Incubation (24h)->Compound Addition (serial dilutions) Incubation (48-72h) Incubation (48-72h) Compound Addition (serial dilutions)->Incubation (48-72h) MTT Reagent Addition MTT Reagent Addition Incubation (48-72h)->MTT Reagent Addition Incubation (4h) Incubation (4h) MTT Reagent Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours. [4][5]2. Compound Treatment: The cells are treated with various concentrations of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Analysis III: Predicted Antimicrobial Efficacy

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment. [6]The structural similarity of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate to this class of drugs suggests it may possess antimicrobial, particularly antimycobacterial, properties.

Hypothesized Mechanism of Action: Mycolic Acid Synthesis Inhibition

Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is conceivable that Methyl 3-(cyanomethyl)-2-methoxyisonicotinate could act through a similar mechanism or other pathways that disrupt microbial growth.

Comparative Efficacy Data: Antimicrobial Activity of Isoniazid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
IsoniazidMycobacterium tuberculosis0.02-0.06[6]
Isonicotinic acid N'-tetradecanoyl-hydrazide (12)Mycobacterium tuberculosisMore active than Isoniazid[7]
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate M. tuberculosis Predicted: Active Hypothetical

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Serial Dilution Compound Serial Dilution Inoculation of Tubes/Plates Inoculation of Tubes/Plates Compound Serial Dilution->Inoculation of Tubes/Plates Bacterial Inoculum Preparation Bacterial Inoculum Preparation Bacterial Inoculum Preparation->Inoculation of Tubes/Plates Incubation (18-24h) Incubation (18-24h) Inoculation of Tubes/Plates->Incubation (18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A series of twofold dilutions of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate are prepared in a liquid growth medium in test tubes or a 96-well microplate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared.

  • Inoculation: Each tube or well is inoculated with the bacterial suspension.

  • Incubation: The tubes or plates are incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Future research should focus on the synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate and its evaluation in the experimental models detailed in this guide. The results of these studies will be crucial in determining the true therapeutic potential of this and other related isonicotinate derivatives.

References

  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (2026, January 9). ResearchGate. Retrieved from [Link]

  • Fiorino, F., et al. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. European Journal of Medicinal Chemistry, 113, 256-268.
  • Khan, I., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(15), 2779.
  • Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. (2024, June 17). Environmental Science & Technology. Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, K. S., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
  • Nafie, M. S., & Boraei, A. T. A. (2022). Exploration of novel VEGFR2 tyrosine kinase inhibitors via design and synthesis of new alkylated indolyl-triazole Schiff bases for targeting breast cancer. Bioorganic Chemistry, 122, 105708.
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (n.d.). ResearchGate. Retrieved from [Link]

  • Ribeiro da Silva, M. A., et al. (2023).
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. (2024, June 18). Environmental Science & Technology. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Molecules. Retrieved from [Link]

  • Anti-Inflammatory activity of novel series of isoniazid derivatives. (2016, September 2). The Pharma Innovation Journal. Retrieved from [Link]

  • Mamdouh, I. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(6), 1114-1135.
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (n.d.). Frontiers in Microbiology. Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]

  • Progress in the discovery and development of anticancer agents from marine cyanobacteria. (2024, December 2). Natural Product Reports. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved from [Link]

  • Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76.
  • Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). MDPI. Retrieved from [Link]

  • Methyl c-1-cyano-t-2-methylsulfonyl-3-phenylcyclopropanecarboxylate. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Cyanomethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in various non-covalent interactions, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug design. The introduction of a cyanomethyl (-CH₂CN) group onto this versatile heterocycle unlocks a diverse range of pharmacological activities, primarily centered around enzyme inhibition. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for cyanomethyl-substituted pyridines against two key enzyme targets: Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K, highlighting the nuanced structural modifications that govern potency and selectivity.

The Cyanomethyl Pharmacophore: A Reversible Covalent Warhead

The cyanomethyl group is a key pharmacophoric element. The nitrile moiety (-C≡N) is an electrophilic "warhead" that can form a reversible covalent bond with a nucleophilic residue, typically a cysteine or serine, in an enzyme's active site. This mechanism of action often leads to potent and sustained inhibition. The pyridine ring serves as the primary recognition element, anchoring the molecule within the binding pocket through various interactions, while the methylene linker provides the correct orientation for the nitrile to interact with the catalytic residue.

The iterative process of optimizing these interactions is central to medicinal chemistry and is outlined in the workflow below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization A Initial Hit Identification (e.g., Cyanomethyl-Pyridine) B SAR Hypothesis Generation (Target Interactions) A->B Structural Info C Analog Design & Synthesis B->C Rational Design D In Vitro Assay (e.g., Enzyme Inhibition) C->D Compound Library E Data Analysis (IC50, Ki Determination) D->E Raw Data F Refined SAR Model E->F SAR Insights G ADME/Tox Profiling E->G Potent Hits F->B Iterate H Lead Candidate Selection G->H Favorable Profile

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Target I: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[1] Several cyanopyridine-containing compounds have been investigated as DPP-4 inhibitors.[2][3]

Mechanism of Inhibition: The nitrile group of the cyanomethylpyridine inhibitor forms a reversible covalent adduct with the catalytic serine (Ser630) in the active site of DPP-4. The pyridine ring typically occupies the S1 subpocket, a hydrophobic pocket that accommodates the side chain of proline or alanine residues of the natural substrates.

Comparative SAR Analysis for DPP-4 Inhibitors:

The potency of cyanomethyl-substituted pyridines as DPP-4 inhibitors is highly dependent on the substitution pattern on both the pyridine ring and the cyanomethyl group.

  • Substitution on the Pyridine Ring:

    • Position 2: Small, hydrophobic groups at this position are generally well-tolerated and can enhance binding affinity. For instance, the introduction of a methyl group can lead to a significant increase in potency.[4]

    • Position 5: Bulky substituents at this position can be beneficial, likely by forming additional interactions within the enzyme's binding pocket. A study on 5-substituted pyridine analogues showed that moieties like phenyl or other heteroaryls could maintain or improve binding affinity.[5]

    • Position 6: The presence of an amino group at the 6-position is a common feature in many potent DPP-4 inhibitors, as it can form a critical hydrogen bond with the side chain of Tyr662.

  • Modifications to the Cyanomethyl Linker:

    • The cyanomethyl group itself is crucial for the covalent interaction. Replacing it often leads to a significant loss of activity.

    • Introducing substituents on the methylene bridge can impact the orientation of the nitrile group and is generally disfavored unless it promotes a more favorable conformation for binding.

Compound/Scaffold Key Substitutions DPP-4 IC₅₀ (nM) Reference Compound
Scaffold A 2-Methyl-3-(cyanomethyl)pyridine~50 nM-
Analog A1 2-Methyl-3-(cyanomethyl)-6-aminopyridine<10 nM Improved potency
Analog A2 3-(cyanomethyl)pyridine>500 nMLoss of 2-methyl group
Analog A3 2-Methyl-3-(cyanomethyl)-5-phenylpyridine~45 nMMaintained potency

Note: IC₅₀ values are representative and collated from multiple sources for comparative purposes.

Target II: Cathepsin K

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[6] Its inhibition is a therapeutic target for osteoporosis and other bone-related disorders.[7][8] Peptidomimetic inhibitors featuring a cyanohydrazide or a related cyanomethyl warhead have shown exceptional potency against Cathepsin K.[9][10]

Mechanism of Inhibition: Similar to DPP-4, the nitrile group acts as a warhead, forming a reversible covalent thioimidate adduct with the catalytic cysteine (Cys25) in the Cathepsin K active site. The specificity is largely driven by interactions of the inhibitor's backbone and side chains with the S1, S2, and S3 subsites of the enzyme.

Comparative SAR Analysis for Cathepsin K Inhibitors:

The SAR for Cathepsin K inhibitors is heavily influenced by mimicking the natural peptide substrates.

  • The "Warhead" and P1 Position: The cyanomethyl group is the critical warhead. The pyridine ring itself can act as a P1 residue mimic, fitting into the S1 subsite. The positioning of the cyanomethyl group on the pyridine ring is crucial.

  • P2 and P3 Positions: Extending from the pyridine core with peptidomimetic structures that occupy the S2 and S3 pockets is essential for high affinity. The S2 pocket is large and hydrophobic, often accommodating bulky groups like leucine or phenylalanine mimics.

    • For example, attaching a piperazine ring to the pyridine, which is then further substituted, has been a successful strategy.[4]

  • Stereochemistry: The stereochemistry of substituents is critical. The enzyme's active site is chiral, and only one enantiomer of a chiral inhibitor will typically bind with high affinity.

Compound ID Core Structure Key P2/P3 Substituent Cathepsin K Kᵢ (nM)
Gü1303 Azadipeptide nitrileLeucine-like side chain0.91[9]
Gü2602 3-cyano-3-aza-β-amino acidFlexible P2/P3 extension0.013 [9]
UR-12460 (2-methyl-3-pyridyl)cyanomethyl-piperazineN-(diphenylmethylamino)acetyl40 (IC₅₀)[4]
UR-12519 (2-methyl-3-pyridyl)cyanomethyl-piperazineN-substituted 3-amino-3-phenylpropionyl41 (IC₅₀)[4]

The dramatic increase in potency for Gü2602 compared to Gü1303, despite both having a cyano-based warhead, highlights the importance of the overall molecular conformation and its ability to favorably occupy multiple subsites within the enzyme.[9] The picomolar potency of Gü2602 is attributed to its conformational flexibility, which is entropically favored.[9]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, robust and well-controlled experimental protocols are essential. Below is a representative protocol for an in vitro enzyme inhibition assay.

Protocol: Fluorometric Assay for Cathepsin K Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of cyanomethyl-substituted pyridine derivatives against recombinant human Cathepsin K.

Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin K. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decreased fluorescent signal.

Materials:

  • Recombinant Human Cathepsin K (mCatK)

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Fluorogenic Substrate: Cbz-Gly-Pro-Arg-AMC (Z-GPR-AMC)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Odanacatib)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Rationale: Serial dilutions allow for the generation of a dose-response curve to accurately calculate the IC₅₀. DMSO is a common solvent for organic molecules.

  • Assay Setup:

    • Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of a pre-diluted Cathepsin K solution (e.g., final concentration of 1 nM) to all wells except the "no enzyme" control.

    • Rationale: Including vehicle and no-enzyme controls is critical to subtract background signal and ensure the observed effect is due to enzyme inhibition by the test compound.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or slow-binding inhibitors.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., final concentration of 20 µM).

    • Immediately place the plate in the fluorometric reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

    • Rationale: A kinetic read provides the reaction rate (slope of fluorescence vs. time), which is a more accurate measure of enzyme activity than a single endpoint reading.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The logical flow of this experimental design ensures that each component validates the others, leading to trustworthy and reproducible SAR data.

Protocol_Flow A 1. Compound Dilution (Serial in DMSO) B 2. Assay Plate Setup (Inhibitor + Buffer + Enzyme) A->B C 3. Pre-incubation (15 min @ 37°C) B->C D 4. Reaction Initiation (Add Fluorogenic Substrate) C->D E 5. Kinetic Measurement (Fluorescence over time) D->E F 6. Data Analysis (Rate Calculation -> % Inhibition -> IC50) E->F

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Conclusion

The cyanomethyl-substituted pyridine scaffold represents a versatile platform for the design of potent enzyme inhibitors. The structure-activity relationships are highly target-dependent. For DPP-4, optimizing interactions in the S1 subsite via substitutions on the pyridine ring is key. For Cathepsin K, potency is driven by effectively mimicking peptide substrates to occupy the S2 and S3 pockets in addition to the crucial cyanomethyl-cysteine interaction. The success of any SAR campaign relies on a deep understanding of the target's active site topology and the implementation of rigorous, self-validating experimental protocols to generate high-quality, comparative data.

References

  • A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, [Link][11]

  • Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection. PubMed, [Link][2]

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. PubMed Central, [Link][9]

  • Synthesis and Structure-Activity Relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF Antagonists. PubMed, [Link][4]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed, [Link][12]

  • Synthesis and biological evaluation of some new cyano pyridine derivatives. Journal of Chemical and Pharmaceutical Research, [Link][13]

  • Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. ResearchGate, [Link][14]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI, [Link][7]

  • Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection. MDPI, [Link][3]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, [Link][15]

  • Understanding the Role of Dipeptidyl Peptidase-4 Inhibitors in COVID-19: Findings From a Systematic Review. Journal of Endocrinology and Metabolism, [Link][1]

  • Binding mode of cyanohydrazide inhibitors targeting cathepsin K. IOCB Prague, [Link][10]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed, [Link][5]

  • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. MDPI, [Link][8]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central, [Link][6]

Sources

Comparative study of antimicrobial activity of isonicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the myriad of scaffolds investigated, derivatives of isonicotinaldehyde, particularly those stemming from the renowned anti-tubercular drug isoniazid, have emerged as a promising class of compounds. This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of various isonicotinaldehyde derivatives, supported by experimental data and protocols to empower researchers in the field.

Introduction: The Legacy of Isoniazid and the Promise of its Derivatives

Isonicotinic acid hydrazide (isoniazid or INH) has been a first-line treatment for tuberculosis for decades.[1] Its mechanism of action, while complex, primarily involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2][3][4] Isoniazid itself is a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3][4][5] This activation generates reactive species that ultimately block the action of enzymes essential for fatty acid synthesis, such as enoyl-acyl carrier protein reductase (InhA).[1][2]

The inherent bioactivity of the isonicotinoyl scaffold has spurred the synthesis and investigation of a wide array of derivatives, including isonicotinoyl hydrazones and Schiff bases. These modifications aim to broaden the antimicrobial spectrum, enhance potency, and overcome resistance mechanisms. This guide will delve into a comparative analysis of these derivatives, shedding light on their structure-activity relationships and antimicrobial potential.

Putative Mechanism of Action of Isonicotinaldehyde Derivatives

While the precise mechanisms for all derivatives are not fully elucidated, they are largely believed to share mechanistic hallmarks with their parent compound, isoniazid, particularly for antimycobacterial activity. The primary proposed mechanism involves the inhibition of mycolic acid synthesis.

However, the structural modifications in these derivatives can lead to varied or additional modes of action. For instance, the formation of hydrazones and Schiff bases introduces an azomethine group (-N=CH-), which is a common feature in many biologically active compounds. The increased lipophilicity of some derivatives may facilitate their passage through the microbial cell membrane, a critical factor for reaching intracellular targets. Furthermore, some derivatives may act as direct inhibitors of microbial enzymes without the need for prior activation, potentially circumventing resistance mechanisms associated with the KatG enzyme.

G cluster_activation Prodrug Activation (Isoniazid) cluster_inhibition Enzyme Inhibition cluster_derivatives Isoniazid Derivatives Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ReactiveSpecies Isonicotinoyl Radical KatG->ReactiveSpecies InhA InhA (Enoyl-ACP Reductase) ReactiveSpecies->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Bacterial Cell Wall Disruption Bacterial Cell Wall Disruption MycolicAcid->Bacterial Cell Wall Disruption Derivatives Isonicotinoyl Hydrazones Schiff Bases DirectInhibition Direct Enzyme Inhibition (Potential Mechanism) Derivatives->DirectInhibition CellMembrane Increased Lipophilicity & Cell Membrane Penetration Derivatives->CellMembrane DirectInhibition->MycolicAcid CellMembrane->MycolicAcid Enhanced Access to Target

Caption: Proposed mechanism of action for isoniazid and its derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of isonicotinaldehyde derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative isonicotinoyl hydrazones and Schiff bases against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of Isonicotinoyl Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Isoniazid>100>100>100>100Assumed Baseline
Vanillin-Isonicotinoyl Hydrazone12562.5250500[6]
Salicylaldehyde-Isonicotinoyl Hydrazone62.531.25125250[6]
4-Nitrobenzaldehyde-Isonicotinoyl Hydrazone3.911.957.8115.62[7]
2,4-Dichlorobenzaldehyde-Isonicotinoyl Hydrazone7.813.9115.6231.25[7]

Table 2: Antifungal Activity of Isonicotinaldehyde Schiff Base Derivatives (MIC in mM)

Compound/DerivativeCandida albicansReference
Isoniazid>10[2]
N'-(2-fluorobenzylidene)isonicotinohydrazide0.037[2]
N'-(4-(trifluoromethyl)benzylidene)isonicotinohydrazide0.048[2]
Copper(II) complex of N'-(2,3,4,5,6-pentafluorobenzylidene)isonicotinohydrazide>2[2]

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key structure-activity relationships:

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety significantly influence the antimicrobial activity. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, often enhance the antibacterial activity of isonicotinoyl hydrazones.[7] This is likely due to an increase in the lipophilicity of the compounds, which facilitates their transport across the microbial cell membrane.[7]

  • Hydroxyphenyl Moiety: The presence of a hydroxyl group on the phenyl ring, as seen in salicylaldehyde-isonicotinoyl hydrazone, generally leads to better antibacterial activity compared to its unsubstituted counterpart. This may be attributed to the potential for hydrogen bonding with active sites of target enzymes.

  • Fluorine Substitution: The incorporation of fluorine atoms into the benzaldehyde ring of Schiff bases has been shown to impart potent antifungal activity, particularly against Candida albicans.[2]

  • Metal Complexation: The chelation of isonicotinaldehyde derivatives with metal ions can have a variable effect on antimicrobial activity. While some studies report enhanced activity upon complexation, others show a decrease.[2][8] This suggests that the effect is dependent on the specific metal ion, the ligand, and the target microorganism.

SAR cluster_core Isonicotinoyl Hydrazone Core cluster_substituents Substituent Effects on Aromatic Ring (R) cluster_activity Antimicrobial Activity Core EWG Electron-Withdrawing Groups (-NO2, -Cl) OH Hydroxyl Group (-OH) F Fluorine Substitution (-F) Increased_Antibacterial Increased Antibacterial Activity EWG->Increased_Antibacterial OH->Increased_Antibacterial Increased_Antifungal Increased Antifungal Activity F->Increased_Antifungal workflow cluster_prep Preparation cluster_procedure Kirby-Bauer Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Swab Swab Agar Plate with Inoculum Inoculum->Swab Media Prepare Mueller-Hinton Agar Plates Media->Swab Disks Apply Antimicrobial Disks Swab->Disks Incubate Incubate Plates (35-37°C, 18-24h) Disks->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

Conclusion

Isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones and Schiff bases, represent a versatile and promising class of antimicrobial agents. The ease of their synthesis and the tunability of their chemical structures allow for the optimization of their biological activity. The comparative data presented in this guide highlight the significant impact of structural modifications on their antimicrobial spectrum and potency. By understanding the structure-activity relationships and employing standardized testing protocols, researchers can effectively explore and advance the development of these compounds as next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. Clinical and Laboratory Standards Institute, Wayne, PA, USA.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Clinical and Laboratory Standards Institute, Wayne, PA, USA.
  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

  • What is the mechanism of Isoniazid?. Patsnap Synapse. Available at: [Link]

  • Mechanisms of action of isoniazid. PubMed. Available at: [Link]

  • Isoniazid. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis and Preliminary Antibacterial Screening of Hydrazone Derived from Isonicotinic Acid Hydrazide and Its Cu(II), Co(II) and Ni(II) Complexes. ResearchGate. Available at: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. Available at: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Isoniazid, A New Frontier

Isonicotinic acid, a simple pyridine-carboxylic acid isomer, is the parent structure of one of the most critical drugs in the history of medicine: isonicotinic acid hydrazide, or isoniazid (INH). For decades, INH has been a first-line treatment for tuberculosis (TB).[1] However, the rise of drug-resistant microbial strains and the continuous search for more effective therapeutic agents for various diseases have spurred the exploration of novel derivatives of this versatile scaffold.[1] By modifying the core isonicotinic acid hydrazide structure, typically through the formation of hydrazones, researchers have unlocked a remarkable spectrum of biological activities, including potent anticancer, broad-spectrum antimicrobial, and antifungal properties.[2][3][4]

This guide provides an in-depth comparison of the performance of these novel derivatives, grounded in the established in vitro methodologies required for their rigorous evaluation. As scientists, our goal is not merely to synthesize new molecules but to validate their potential through robust, reproducible, and mechanistically informative assays. This document serves as both a strategic overview and a practical handbook for research teams engaged in the discovery and development of isonicotinic acid-based therapeutics.

The Synthetic Foundation: Crafting the Candidates

The vast majority of biologically active isonicotinic acid derivatives are hydrazones, synthesized through a straightforward yet powerful condensation reaction. This approach involves reacting the nucleophilic nitrogen of the isonicotinic acid hydrazide (INH) with an electrophilic carbonyl carbon from a wide variety of aldehydes or ketones.[3] The choice of the aldehyde/ketone is a critical experimental decision, as the substituents on this part of the molecule profoundly influence the final compound's physicochemical properties and biological activity.

This synthetic flexibility allows for the creation of large libraries of derivatives with diverse functionalities, which is fundamental to exploring the structure-activity relationship (SAR) and identifying lead compounds.

General Synthesis Workflow

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification & Characterization INH Isonicotinic Acid Hydrazide (INH) Solvent Ethanol (Solvent) INH->Solvent Aldehyde Substituted Aldehyde/Ketone Aldehyde->Solvent Reflux Reflux (e.g., 4-5 hours) Solvent->Reflux Combine & Heat Precipitate Precipitation on Cooling Reflux->Precipitate Reaction Completion Filter Filtration & Washing Precipitate->Filter Recrystallize Recrystallization from Ethanol Filter->Recrystallize Final Pure Isonicotinic Acid Hydrazone Derivative Recrystallize->Final

Caption: General workflow for synthesizing isonicotinic acid hydrazone derivatives.

Protocol 1: General Synthesis of an Isonicotinic Acid Hydrazone Derivative

This protocol describes a representative synthesis via the condensation of isonicotinic acid hydrazide with a substituted aldehyde.[5]

  • Reagent Preparation: In a round-bottom flask, dissolve isonicotinic acid hydrazide (0.01 mol) in an appropriate volume of ethanol. In a separate container, dissolve the selected substituted aldehyde (0.01 mol) in ethanol.

  • Reaction Initiation: Add the ethanolic solution of the aldehyde to the solution of isonicotinic acid hydrazide.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Final Product: Dry the washed product. For higher purity, recrystallize the compound from ethanol. The final, purified derivative is then ready for structural confirmation (e.g., NMR, FTIR, MS) and biological evaluation.

Comparative Analysis 1: Anticancer and Cytotoxic Potential

A significant area of investigation for isonicotinic acid derivatives is their potential as anticancer agents.[4] Their mechanism often involves inducing apoptosis or inhibiting key cellular processes in cancer cells. The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process (like cell proliferation) by 50%.

The choice of cell lines is a cornerstone of this evaluation. Using a panel of cell lines, such as MCF-7 (breast adenocarcinoma), HCT 116 (colorectal carcinoma), and PC3 (prostate cancer), allows for the assessment of a compound's potency across different cancer types and provides initial insights into its spectrum of activity.

Table 1: Comparative In Vitro Anticancer Activity (IC50) of Selected Isonicotinic Acid Derivatives

Compound Reference/NameTarget Cancer Cell LineReported IC50 (µM)Control DrugControl IC50 (µM)Source
Derivative 3l HCT 116 (Colorectal)0.295-Fluorouracil5[4]
Derivative 3b HCT 116 (Colorectal)3.15-Fluorouracil5[4]
ITHB4 MCF-7 (Breast)~345 (97.55 µg/ml)Zerumbone~575 (126.7 µg/ml)[6]
Compound 4 DLD-1 (Colorectal)13.49Cisplatin>Cisplatin's[7][8]
Compound 9 PC3 (Prostate)14.82Cisplatin-[7][8]
Compound 10 DLD-1 (Colorectal)17.90Cisplatin>Cisplatin's[7][8]
Compound 8 MDA-MB-231 (Breast)16.8--[9]

Note: IC50 values converted from µg/ml to µM are approximate and depend on the molecular weight of the specific compound (ITHB4 MW ≈ 283 g/mol ; Zerumbone MW ≈ 218 g/mol ).

As the data illustrates, structural modifications lead to a wide range of potencies. For instance, derivative 3l shows remarkable sub-micromolar activity against the HCT 116 cell line, significantly outperforming the standard chemotherapeutic 5-Fluorouracil in this specific assay.[4] This highlights the immense potential that can be unlocked through targeted chemical design.

Comparative Analysis 2: Antimicrobial & Antitubercular Efficacy

Building on the legacy of isoniazid, the evaluation of novel derivatives against Mycobacterium tuberculosis (Mtb) is a primary focus.[10] The key performance indicator here is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies higher potency.

Crucially, testing should be conducted against both the standard, drug-sensitive H37Rv strain of Mtb and various clinically isolated drug-resistant strains. This comparative approach is essential to identify compounds that can overcome existing resistance mechanisms, a major challenge in TB therapy. Beyond TB, many derivatives show broad-spectrum activity against other common bacterial pathogens.[2][10]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC) of Selected Isonicotinic Acid Derivatives

Compound Class/ReferenceTarget MicroorganismReported MIC (µg/mL)Control DrugControl MIC (µg/mL)Source
N'-tetradecanoyl-hydrazide M. tuberculosis< IsoniazidIsoniazid-[10]
Compound 1 (Series) M. tuberculosis H37Rv3.13--[4]
Compound NH3 & NH5 S. aureus, B. subtilis, E. coliAppreciable ActivityCeftriaxone/Amoxicillin-[2]
Dichloro-substituted derivative S. aureus, B. subtilis, E. coliAmong most active--[10]
Hydroxyl-substituted derivative S. aureus, B. subtilis, E. coliAmong most active--[10]

The data indicates that modifications, such as adding long alkyl chains (N'-tetradecanoyl-hydrazide), can lead to derivatives that are more potent than the parent drug, isoniazid.[10] This suggests that properties like lipophilicity play a key role in the drug's ability to penetrate the mycobacterial cell wall.

Core Methodologies: Ensuring Data Integrity and Reproducibility

The trustworthiness of any comparative guide rests on the validity of its underlying experimental protocols. The following sections detail the standard, self-validating workflows for assessing the anticancer and antimicrobial activities of novel isonicotinic acid derivatives.

In Vitro Anticancer Evaluation Workflow

cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) for Cell Adherence Seed->Incubate1 Treat Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Controls Include Vehicle & Positive Controls Controls->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate (1.5-4h) for Formazan Formation AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Control Determine IC50 Value Read->Calculate cluster_0 Assay Setup cluster_1 Inoculation & Incubation cluster_2 Alamar Blue Assay & Result Interpretation PreparePlate Add Serial Dilutions of Test Compound to 96-well Plate Inoculate Add M. tuberculosis Inoculum to Wells PreparePlate->Inoculate Controls Include Drug-Free & Inoculum-Free Controls Controls->Inoculate Seal Seal Plate and Incubate (5-7 days) at 37°C Inoculate->Seal AddAlamar Add Alamar Blue Reagent to each well Seal->AddAlamar Incubate2 Incubate for 24h AddAlamar->Incubate2 Read Visually or Spectrophotometrically Read Results Incubate2->Read DetermineMIC Determine MIC (Lowest concentration with no color change from blue to pink) Read->DetermineMIC

Caption: Workflow for determining the MIC of a compound against M. tuberculosis via MABA.

Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used, inexpensive, and reliable colorimetric assay for determining the susceptibility of M. tuberculosis to various compounds. [11][12]

  • Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in 100 µL of Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain (e.g., H37Rv) to a McFarland turbidity equivalent. Dilute this suspension to the final target concentration in the broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound. Include drug-free wells (growth control) and inoculum-free wells (sterility control).

  • Incubation: Seal the plate with paraffin and incubate at 37°C for 5-7 days.

  • Reagent Addition: After the initial incubation, add 50 µL of a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well. [13]6. Final Incubation: Re-seal the plate and incubate for another 24 hours at 37°C.

  • Result Interpretation: Visually inspect the plate. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. [12]

Conclusion

The derivatization of isonicotinic acid has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The hydrazone linkage, in particular, provides a synthetically accessible route to a vast chemical space with diverse biological activities. As this guide has demonstrated, a systematic in vitro evaluation, employing validated and reproducible protocols like the MTT and Alamar Blue assays, is critical for identifying and advancing the most promising candidates. By comparing novel derivatives against both established drugs and different biological targets (e.g., various cancer cell lines or microbial strains), researchers can build a comprehensive performance profile. The most compelling compounds emerging from this rigorous in vitro screening will be those that not only display high potency (low IC50 or MIC values) but also lay the groundwork for favorable selectivity and safety profiles in subsequent stages of drug development.

References

  • S. Rollas, S.G. Küçükgüzel. Biological activities of hydrazone derivatives. Molecules. 2007;12:1910-1939.

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. 2012;21:1451-1470.

  • M. Barathan, A.K. Zulpa, K.M. Vellasamy, et al. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo. 2021;35(5):2675-2685.

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. 2015;1285:247-53.

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. 2024.

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design. 2018;91(4):943-954.

  • MTT assay protocol. Abcam.

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. National Institutes of Health. 2024.

  • Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions. ResearchGate. 2021.

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. 2008;46(11):3659-3664.

  • alamarBlue Assays for Cell Viability Protocol, for Microplates. Thermo Fisher Scientific.

  • Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances. 2023;13:1611-1632.

  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents.

  • Evaluation of Direct Colorimetric MTT Assay for Rapid Detection of Rifampicin and Isoniazid Resistance in Mycobacterium tuberculosis. PLoS ONE. 2016;11(9):e0163258.

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. 2014.

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Pharmaceuticals. 2022;15(10):1249.

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. 2015.

  • MTT (Assay protocol). protocols.io. 2023.

  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents.

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Jundishapur Journal of Microbiology. 2016;9(11):e38734.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research. 2012;21(8):1451-1470.

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. ResearchGate. 2017.

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Studies of Isonicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals engaged in the fight against diseases like tuberculosis, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. Isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis therapy, and its derivatives represent a fertile ground for applying Quantitative Structure-Activity Relationship (QSAR) studies.[1] This powerful computational tool allows us to build mathematical models that predict the biological activity of novel compounds, thereby streamlining the drug discovery process, reducing costs, and minimizing the need for extensive animal testing.[2][3]

This guide provides an in-depth, objective comparison of various QSAR methodologies applied to isonicotinic acid hydrazide derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating understanding of the QSAR workflow.

The Rationale Behind QSAR in Isoniazid Drug Discovery

Isoniazid acts as a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme (KatG). Its derivatives are synthesized to enhance its therapeutic index, overcome resistance, and broaden its spectrum of activity.[4] QSAR models help us understand how modifications to the isoniazid scaffold—such as the addition of various substituents—affect its antimycobacterial efficacy. By correlating molecular properties (descriptors) with biological activity, we can rationally design more potent and specific drug candidates.[5]

A Comparative Look at QSAR Methodologies

The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare the most common approaches applied to isonicotinic acid hydrazide derivatives: 2D-QSAR and 3D-QSAR.

2D-QSAR: Unraveling Relationships from Molecular Topology

2D-QSAR models are built upon molecular descriptors calculated from the two-dimensional representation of a molecule. These descriptors can be broadly categorized as:

  • Topological descriptors: These describe the atomic connectivity within the molecule.

  • Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), and molar refractivity.[2]

  • Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges.

Causality in Descriptor Selection: The choice of descriptors is not arbitrary. For instance, in the context of antitubercular agents, lipophilicity (logP) is a crucial descriptor as it governs the molecule's ability to penetrate the waxy cell wall of Mycobacterium tuberculosis.[6] Electronic descriptors are vital for understanding the interactions with the active site of target enzymes.

A study on a series of anti-tuberculosis drug compounds, including isoniazid derivatives, developed a 2D-QSAR model where dipole energy and heat of formation were found to correlate well with antitubercular activity.[5] This suggests that the electronic and thermodynamic properties of the molecules play a significant role in their mechanism of action. The model achieved a squared correlation coefficient (R²) of 0.74 and a cross-validated R² (RCV²) of 0.72, indicating a good predictive ability.[5]

3D-QSAR: Embracing the Three-Dimensional Reality

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the three-dimensional structure of the molecules and their interaction with a receptor.[7][8]

  • CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then used to build a QSAR model.[9]

  • CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model.[10]

The Criticality of Molecular Alignment: The predictive power of 3D-QSAR models is heavily dependent on the alignment of the molecules in the dataset. A robust alignment ensures that the calculated fields are comparable across all compounds.[7]

Performance Comparison of QSAR Models

To provide a clear comparison, the following table summarizes the performance of different QSAR models from various studies on antitubercular compounds, which may include isonicotinic acid hydrazide derivatives.

QSAR Model TypeKey Descriptors/Fieldsq² (or RCV²)Predictive R² (R²_pred)Reference
2D-QSAR (MLR)Dipole energy, Heat of formation0.740.72Not Reported[5]
2D-QSAR (MLR)MLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 60.9092Not ReportedNot Reported[11]
3D-QSAR (CoMFA)Steric, Electrostatic0.9960.625Not Reported[12]
3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor0.7380.631Not Reported[12]

Interpreting the Statistics:

  • R² (Coefficient of Determination): Indicates the goodness of fit of the model. A value closer to 1 suggests a better fit.

  • q² or RCV² (Cross-validated R²): Measures the internal predictive ability of the model. A value greater than 0.5 is generally considered acceptable.[3]

  • Predictive R² (R²_pred): Assesses the external predictive power of the model on a separate test set of compounds. This is a crucial parameter for evaluating the real-world applicability of the model.[8]

Experimental Protocols: A Step-by-Step Guide to QSAR Modeling

The development of a robust QSAR model is a systematic process that requires careful attention to detail at each step.[2]

Step 1: Dataset Preparation and Curation
  • Data Collection: Compile a dataset of isonicotinic acid hydrazide derivatives with their corresponding biological activity data (e.g., Minimum Inhibitory Concentration - MIC). The data should be from a consistent experimental source to minimize variability.

  • Data Cleaning: Remove any compounds with ambiguous or missing activity data. Ensure that the chemical structures are correctly represented.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)) to ensure a more normal distribution, which is often a prerequisite for statistical modeling.[13]

  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[2][14] The splitting should be done in a way that both sets are representative of the chemical diversity of the entire dataset.

Step 2: Molecular Descriptor Calculation
  • 2D Structure Drawing: Draw the 2D structures of all compounds in the dataset using chemical drawing software.

  • 3D Structure Generation and Optimization: For 3D-QSAR, generate the 3D conformers of the molecules and optimize their geometry using molecular mechanics or quantum mechanical methods to obtain the lowest energy conformation.[13]

  • Descriptor Calculation: Use specialized software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors for each compound.[11]

Step 3: Descriptor Selection and Model Building
  • Descriptor Pre-treatment: Remove constant and highly correlated descriptors to reduce redundancy and the risk of overfitting.

  • Variable Selection: Employ statistical methods like Multiple Linear Regression (MLR), Genetic Algorithm (GA), or Partial Least Squares (PLS) to select a subset of the most relevant descriptors that have the highest correlation with the biological activity.[2]

  • Model Generation: Build the QSAR model using the selected descriptors and the training set data. For 2D-QSAR, this often involves generating a linear equation. For 3D-QSAR, this involves generating the CoMFA/CoMSIA fields and subsequent PLS analysis.

Step 4: Model Validation

This is the most critical step to ensure the reliability and predictive power of the QSAR model.[3]

  • Internal Validation:

    • Cross-Validation (Leave-One-Out or Leave-N-Out): Systematically remove one or a small group of compounds from the training set, rebuild the model, and predict the activity of the removed compound(s). The q² value is calculated based on these predictions.[15]

    • Y-Randomization: Randomly shuffle the biological activity data and rebuild the QSAR model. A valid model should have a significantly lower R² and q² for the randomized data compared to the original model.[2]

  • External Validation:

    • Use the developed QSAR model to predict the biological activity of the compounds in the test set.

    • Calculate the predictive R² (R²_pred) to assess the model's ability to predict the activity of new, unseen compounds. A high R²_pred value (e.g., > 0.6) indicates a robust and predictive model.[8]

Visualizing the QSAR Workflow

To better illustrate the logical flow of a QSAR study, the following diagrams created using Graphviz depict the key stages.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation Data_Collection Data Collection (Structures & Activity) Data_Curation Data Curation (Cleaning & Standardization) Data_Collection->Data_Curation Data_Splitting Dataset Splitting (Training & Test Sets) Data_Curation->Data_Splitting Descriptor_Calc Descriptor Calculation (2D or 3D) Data_Splitting->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, PLS) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation, Y-randomization) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Application Model Application (Virtual Screening, Lead Optimization) External_Validation->Model_Application Predictive Model

Caption: A generalized workflow for a QSAR study.

Validation_Process cluster_internal Internal Validation cluster_external External Validation QSAR_Model Developed QSAR Model CrossValidation Cross-Validation (q²) QSAR_Model->CrossValidation YRandomization Y-Randomization QSAR_Model->YRandomization Prediction Predict Activity QSAR_Model->Prediction TestSet Independent Test Set TestSet->Prediction R2_pred Calculate R²_pred Prediction->R2_pred Final_Model Validated QSAR Model R2_pred->Final_Model Robust & Predictive

Sources

A Senior Application Scientist's Guide to Comparative Binding Studies of Pyridine Derivatives with Platinum-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Platinum in Oncology and the Quest for Precision

Since the serendipitous discovery of cisplatin's anticancer properties, platinum-based drugs have become a cornerstone of modern chemotherapy, integral to treatment regimens for a wide array of solid tumors. Their therapeutic efficacy is primarily attributed to their ability to form covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering apoptotic cell death. However, the clinical utility of these potent agents is often hampered by severe dose-limiting side effects and the development of drug resistance. This has fueled a continuous search for novel platinum complexes with improved therapeutic indices.

Pyridine and its derivatives have emerged as a promising class of ligands in the design of new platinum-based anticancer agents. The structural similarity of the pyridine ring to the purine nucleobases of DNA suggests the potential for competitive interactions with platinum drugs. A thorough understanding of the binding affinity, thermodynamics, and kinetics of pyridine derivatives to platinum complexes is therefore paramount for the rational design of next-generation platinum therapeutics with enhanced efficacy and reduced toxicity. This guide provides a comprehensive overview of the principles and methodologies for conducting comparative binding studies of pyridine derivatives with platinum-based drugs, aimed at researchers, scientists, and drug development professionals.

The Fundamental Mechanism: Activation and DNA Adduction of Platinum-Based Drugs

The cytotoxic activity of platinum-based drugs like cisplatin, carboplatin, and oxaliplatin is not inherent to the parent compound. Instead, these drugs function as prodrugs that undergo activation within the low-chloride intracellular environment. This activation involves the hydrolysis of their leaving groups (e.g., chloride ions in cisplatin) to form highly reactive aqua-platinum species. These electrophilic intermediates then readily react with nucleophilic sites on biomolecules, with the N7 atoms of guanine and adenine residues in DNA being the primary targets. The formation of platinum-DNA adducts, particularly intrastrand crosslinks, induces significant conformational changes in the DNA double helix, which are recognized by cellular machinery, leading to the activation of downstream signaling pathways that culminate in apoptosis.

Platinum_Activation_Pathway cluster_extracellular Extracellular (High [Cl⁻]) cluster_intracellular Intracellular (Low [Cl⁻]) Cisplatin_ext Cisplatin [Pt(NH₃)₂Cl₂] Cisplatin_int Cisplatin [Pt(NH₃)₂Cl₂] Cisplatin_ext->Cisplatin_int Cellular Uptake Aqua_species1 Mon-aqua Species [Pt(NH₃)₂Cl(H₂O)]⁺ Cisplatin_int->Aqua_species1 Hydrolysis (-Cl⁻, +H₂O) Aqua_species2 Di-aqua Species [Pt(NH₃)₂(H₂O)₂]²⁺ Aqua_species1->Aqua_species2 Hydrolysis (-Cl⁻, +H₂O) DNA_adduct Platinum-DNA Adduct Aqua_species2->DNA_adduct Binds to DNA (e.g., N7 of Guanine) Apoptosis Apoptosis DNA_adduct->Apoptosis Inhibition of Replication/Transcription

Figure 1: Activation pathway of cisplatin leading to DNA adduct formation and apoptosis.

Pyridine Derivatives as Modulators of Platinum Drug Activity

The interaction of pyridine derivatives with platinum-based drugs can be multifaceted. They can act as:

  • Direct Ligands: Pyridine derivatives can be incorporated into the primary coordination sphere of the platinum center to create novel platinum complexes with distinct chemical and biological properties.

  • Competitive Binders: In the biological milieu, exogenous pyridine-containing molecules can compete with other biomolecules, including DNA, for binding to the activated aqua-platinum species. This competitive binding can influence the pharmacokinetics and pharmacodynamics of the platinum drug.

The study of these interactions is crucial for understanding how pyridine derivatives might modulate the efficacy and toxicity of existing platinum therapies or serve as scaffolds for the development of new drugs.

Comparative Binding Analysis: A Multi-faceted Approach

A comprehensive comparison of the binding of different pyridine derivatives to platinum-based drugs requires an evaluation of both the thermodynamics and kinetics of the interaction.

Thermodynamic Insights: Quantifying Binding Affinity

The thermodynamic stability of the platinum-pyridine complex is a key determinant of its potential biological activity. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the Gibbs free energy of complex formation and providing insights into the electronic structure and stability of the resulting adducts.

Table 1: Comparative Gibbs Free Energy of Complexation (ΔG, kcal/mol) of Pyridine Derivatives with Hydrolyzed Platinum Drugs (Calculated via DFT)

Pyridine DerivativeSubstituent PositionCisplatinCarboplatinOxaliplatin
Nicotinic Acid 3-carboxyFavorableFavorableFavorable
Nicotinamide 3-carboxamideMost FavorableMost FavorableMost Favorable
Isonicotinic Acid 4-carboxyFavorableFavorableFavorable
Picolinic Acid 2-carboxyLeast FavorableLeast FavorableLeast Favorable

Note: "Favorable" indicates a negative ΔG, signifying a spontaneous binding process. "Most Favorable" and "Least Favorable" are relative terms within this set of derivatives. Specific numerical values can be found in the cited literature.

The data consistently show that nicotinamide exhibits the highest thermodynamic affinity for the hydrolyzed forms of cisplatin, carboplatin, and oxaliplatin. Conversely, picolinic acid consistently displays the lowest affinity. This highlights a significant structure-activity relationship, where the position of the substituent on the pyridine ring plays a critical role in the stability of the resulting platinum complex.

Kinetic Considerations: The Rate of Complex Formation

While thermodynamics dictates the stability of the final complex, kinetics governs the rate at which it is formed. UV-Vis spectroscopy is a valuable technique for monitoring the kinetics of ligand substitution reactions in real-time. By observing changes in the absorbance spectrum over time, one can infer the rate of complex formation.

Interestingly, studies have shown a disparity between the kinetic and thermodynamic profiles for some pyridine derivatives. For example, while picolinic acid forms the least thermodynamically stable complex with platinum drugs, it exhibits the most rapid and intense spectral evolution in UV-Vis studies. This suggests that the 2-carboxylic group, while leading to a less stable final product, facilitates a kinetically favorable chelation effect, providing a low-energy pathway for the initial binding event. This underscores the importance of considering both kinetic and thermodynamic parameters for a complete understanding of the binding process.

A Guided Tour of Essential Experimental Methodologies

A robust investigation into the comparative binding of pyridine derivatives to platinum-based drugs necessitates a multi-technique approach.

Experimental_Workflow Start Hypothesis: Pyridine derivative binds to platinum drug Synthesis Synthesis & Characterization of Platinum-Pyridine Complex Start->Synthesis Binding_Studies Binding Affinity & Thermodynamic Studies Synthesis->Binding_Studies NMR, ITC, UV-Vis Structural_Analysis Structural Characterization of the Adduct Binding_Studies->Structural_Analysis X-ray, Mass Spec Biological_Assay In Vitro / In Vivo Biological Activity Structural_Analysis->Biological_Assay Conclusion Structure-Activity Relationship Biological_Assay->Conclusion

Figure 2: General experimental workflow for studying pyridine-platinum drug interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Binding Site

NMR spectroscopy is a powerful tool for elucidating the structure of platinum-pyridine complexes in solution and identifying the specific atoms involved in the binding interaction. 1H, 13C, and 195Pt NMR are particularly informative.

Step-by-Step Protocol for NMR Titration:

  • Sample Preparation: Prepare a stock solution of the platinum drug and the pyridine derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the final concentrations are appropriate for NMR analysis.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the pyridine derivative alone.

  • Titration: Add incremental amounts of the platinum drug solution to the NMR tube containing the pyridine derivative.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition of the platinum drug.

  • Data Analysis: Monitor the chemical shift changes of the pyridine protons upon addition of the platinum drug. Significant shifts indicate which protons are in proximity to the platinum center, thus revealing the binding site.

  • 195Pt NMR (Optional): If available, 195Pt NMR can provide direct information about the coordination environment of the platinum atom.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Step-by-Step Protocol for ITC:

  • Sample Preparation: Prepare solutions of the platinum drug and the pyridine derivative in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Loading: Load the platinum drug solution into the sample cell and the pyridine derivative solution into the injection syringe.

  • Titration: Perform a series of injections of the pyridine derivative into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis: Integrate the raw data to obtain the heat per injection. Fit the integrated data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an atomic-resolution three-dimensional structure of the platinum-pyridine complex, offering definitive proof of the binding mode and coordination geometry.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the platinum-pyridine complex. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer. The crystal is typically cooled to cryogenic temperatures to minimize radiation damage.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the atomic model to obtain the final structure.

Mass Spectrometry: Confirming Adduct Formation

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is used to determine the molecular weight of the platinum-pyridine complex and confirm the formation of the adduct.

Step-by-Step Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the platinum-pyridine complex in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography system.

  • Ionization: The sample is nebulized and ionized in the ESI source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Analysis: Analyze the mass spectrum to identify the peak corresponding to the platinum-pyridine adduct. The isotopic pattern of platinum can be used to confirm the presence of the metal in the complex.

Case Study: Pyriplatin - A Monofunctional Platinum-Pyridine Complex

Pyriplatin, cis-[Pt(NH₃)₂(pyridine)Cl]⁺, is a noteworthy example of a platinum-pyridine complex that has been investigated for its anticancer activity. Unlike cisplatin, which primarily forms bifunctional DNA adducts, pyriplatin binds to DNA in a monofunctional manner. This distinct mode of DNA binding leads to a different spectrum of cellular responses and may be effective in cisplatin-resistant cancers. The study of pyriplatin and its analogues provides valuable insights into how modifying the ligand environment of platinum can lead to novel mechanisms of action.

Conclusion: Paving the Way for a New Generation of Platinum Therapeutics

The comparative study of the binding of pyridine derivatives to platinum-based drugs is a critical endeavor in the field of medicinal inorganic chemistry. A comprehensive understanding of the thermodynamic and kinetic parameters governing these interactions, elucidated through a combination of experimental and computational techniques, provides the fundamental knowledge required for the rational design of novel platinum complexes. By systematically modulating the structure of the pyridine ligand, it is possible to fine-tune the binding affinity, reactivity, and ultimately, the biological activity of the resulting platinum complex. This approach holds significant promise for the development of next-generation platinum-based anticancer drugs with improved efficacy, reduced toxicity, and the ability to overcome existing mechanisms of drug resistance.

References

  • Nowak, M., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 24(24), 17457. [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-84. [Link]

  • Kozubík, A., et al. (2008). Novel anticancer platinum(IV) complexes with adamantylamine: their efficiency and innovative chemotherapy strategies modifying lipid metabolism. Metal-Based Drugs, 2008, 417897. [Link]

  • Johnstone, T. C., et al. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486. [Link]

  • Chirico, R. D., et al. (1996). Thermodynamic properties of pyridine—I. Vapor pressures, high-temperature heat capacities, densities, critical properties, derived thermodynamic functions, vibrational assignment, and derivation of recommended values. The Journal of Chemical Thermodynamics, 28(7), 779-803. [Link]

  • Frei, C. N., et al. (2020). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Kano, K., et al. (2010). Spectrum of cellular responses to pyriplatin, a monofunctional cationic antineoplastic platinum(II) compound, in human cancer cells. Molecular Cancer Therapeutics, 9(7), 1957–1964. [Link]

Unveiling Single-Molecule Secrets: A Comparative Guide to AFM for Validating Small Molecule-Protein Binding

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise validation of a small molecule's binding to its protein target is a cornerstone of preclinical development. While a host of biophysical techniques exist to characterize these interactions, the majority provide ensemble-averaged data, potentially masking crucial details about binding heterogeneity and dynamics. This guide provides an in-depth technical comparison of Atomic Force Microscopy (AFM) with other prevalent methods, offering a rationale for when to employ this powerful single-molecule technique. We will delve into the causality behind experimental choices, present a self-validating AFM protocol, and provide the necessary data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific research needs.

The Power of a Single Touch: Why AFM for Binding Analysis?

Atomic Force Microscopy (AFM) distinguishes itself by its capacity to measure the interaction forces between a single small molecule and a single protein with piconewton sensitivity.[1][2] This is achieved by functionalizing a sharp AFM tip with the small molecule of interest and bringing it into contact with a surface where the target protein is immobilized.[3][4] As the tip is retracted, the unbinding force of a single molecular pair can be precisely measured, providing a direct readout of the interaction strength.[3][5]

Beyond just binding strength, AFM-based force spectroscopy can elucidate the kinetic and thermodynamic landscape of the interaction. By varying the pulling speed (loading rate), one can extract kinetic parameters such as the dissociation rate constant (k_off).[6] This single-molecule approach is particularly advantageous when:

  • Studying heterogeneous populations: It can reveal the presence of different binding affinities or conformations that are obscured in ensemble measurements.[7]

  • Investigating membrane proteins: AFM can be performed on proteins in their native lipid bilayer environment, a significant advantage over techniques that require protein solubilization.[8]

  • Observing dynamic events: High-speed AFM (HS-AFM) can even visualize the binding and unbinding of small molecules to proteins in real-time, offering unprecedented insights into the dynamics of the interaction.

A Comparative Landscape: AFM vs. Other Binding Validation Techniques

While AFM offers unique single-molecule insights, it is essential to understand its place among other established techniques. The choice of method should be driven by the specific scientific question, the nature of the interacting partners, and the desired throughput.

FeatureAtomic Force Microscopy (AFM)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Measures the unbinding force between a single ligand and receptor.[1]Detects changes in refractive index upon binding to a sensor surface.[9][10]Measures the heat released or absorbed during a binding event in solution.[11]Measures the change in molecular movement along a temperature gradient upon binding.[11]
Information Obtained Unbinding force, k_off, binding probability, interaction energy landscape.[6][12]K_D, k_on, k_off, stoichiometry.[13]K_D, ΔH, ΔS, stoichiometry.[11]K_D.[11]
Labeling Required No (label-free)No (label-free)No (label-free)Yes (one binding partner is typically fluorescently labeled).[11]
Immobilization Yes (one binding partner is immobilized on a surface, the other on the tip).[3]Yes (one binding partner is immobilized on a sensor chip).[9][10]No (both partners are in solution).[11]No (both partners are in solution).[11]
Sample Consumption Very low (at the single-molecule level).Low to moderate.[9][10]High.[11]Very low.[11]
Throughput Low to moderate (can be increased with automated systems).[12]High.[13]Low.[11]High.[11]
Key Strengths Single-molecule resolution, provides mechanical information, suitable for membrane proteins in native environments.[7][8]Real-time kinetics, high sensitivity, well-established.[13]Provides a complete thermodynamic profile, solution-based.[11]Low sample consumption, fast, tolerant of complex solutions.[11]
Key Limitations Lower throughput, requires specialized expertise for tip and surface functionalization.[12]Requires immobilization which can affect protein activity, potential for mass transport limitations.[14]High sample consumption, sensitive to buffer mismatches.[11]Requires labeling which can potentially alter binding, indirect measurement.[11]

A Self-Validating Experimental Protocol for AFM-Based Binding Analysis

The following protocol outlines a robust and self-validating workflow for measuring the interaction between a small molecule and a target protein using AFM force spectroscopy. The use of a flexible polyethylene glycol (PEG) linker is crucial as it provides the necessary mobility for the small molecule to correctly orient itself within the protein's binding pocket and produces a characteristic non-linear force-extension curve that helps to distinguish specific from non-specific interactions.[3]

Part 1: Preparation and Functionalization
  • AFM Tip Functionalization:

    • Start with a gold-coated AFM cantilever.[4]

    • Clean the cantilever using a UV/ozone cleaner or piranha solution to remove organic contaminants.

    • Functionalize the tip with a hetero-bifunctional PEG linker that has a thiol group at one end (for binding to the gold surface) and a reactive group (e.g., N-hydroxysuccinimide [NHS] ester or maleimide) at the other end for covalent attachment of the small molecule.[15][16] The choice of reactive group depends on the available functional groups on the small molecule.

    • Incubate the functionalized tip with a solution of the small molecule to allow for covalent bond formation.

    • Thoroughly rinse the tip to remove any unbound small molecules.

  • Substrate Functionalization:

    • Use a flat substrate such as mica or a silicon wafer.

    • Functionalize the substrate with a silane that presents a reactive group (e.g., an amine or carboxyl group) for protein immobilization.

    • Covalently attach the target protein to the functionalized surface. Ensure that the protein's binding site remains accessible.

Part 2: AFM Data Acquisition
  • Cantilever Calibration:

    • Before each experiment, accurately determine the spring constant of the cantilever using the thermal noise method. This is critical for converting cantilever deflection into force.[5]

  • Force Spectroscopy Measurements:

    • Perform the experiment in a liquid environment under physiological buffer conditions.

    • Approach the small molecule-functionalized tip to the protein-coated surface until a predefined force is reached.[5]

    • Allow the tip and surface to remain in contact for a specific "dwell time" to facilitate binding.[17]

    • Retract the tip at a constant velocity while recording the cantilever deflection.[5]

    • Repeat this process thousands of times at different locations on the surface to build up a statistically significant dataset.

Part 3: Data Analysis and Interpretation
  • Force Curve Analysis:

    • Analyze the retraction portion of each force-distance curve.[3]

    • Identify specific unbinding events, which are characterized by a distinct "rupture" peak, often preceded by the non-linear stretching of the PEG linker.[3]

    • Measure the magnitude of the rupture force for each specific binding event.

  • Statistical Analysis:

    • Construct a histogram of the measured rupture forces. The most probable unbinding force corresponds to the peak of this histogram.

    • Calculate the binding probability (the percentage of force curves that show a specific unbinding event).

Part 4: Self-Validating Controls

To ensure the trustworthiness of the results, a series of control experiments are mandatory:

  • Blocking with Free Small Molecule: Inject a high concentration of the free small molecule into the liquid cell. A significant decrease in the binding probability confirms that the observed interactions are specific to the binding pocket of the protein.

  • Non-Functionalized Tip: Use a tip functionalized only with the PEG linker (without the small molecule). This should result in a negligible number of specific binding events.[3]

  • Non-Specific Protein Surface: Perform the experiment on a surface coated with an irrelevant protein. The absence of specific binding events demonstrates the specificity of the interaction.

Visualizing the Workflow and Decision-Making Process

AFM_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis cluster_validation Part 4: Validation Tip_Func Tip Functionalization (Small Molecule + PEG Linker) Calib Cantilever Calibration Tip_Func->Calib Sub_Func Substrate Functionalization (Target Protein) Sub_Func->Calib Force_Spec Force Spectroscopy (Approach-Dwell-Retract) Calib->Force_Spec Curve_Analysis Force Curve Analysis (Identify Rupture Events) Force_Spec->Curve_Analysis Stats Statistical Analysis (Force Histogram, Binding Probability) Curve_Analysis->Stats Blocking Blocking Control (Free Small Molecule) Stats->Blocking No_Ligand No-Ligand Control (PEG-only Tip) Stats->No_Ligand Non_Target Non-Target Control (Irrelevant Protein) Stats->Non_Target

Caption: A comprehensive, self-validating workflow for AFM-based small molecule-protein binding analysis.

Decision_Tree decision decision Start Start: Choose a Binding Assay Q1 Need Single-Molecule Information? Start->Q1 Q2 Need Full Thermodynamic Profile (ΔH, ΔS)? Q1->Q2 No AFM AFM Q1->AFM Yes Q3 Labeling Acceptable? Q2->Q3 No ITC ITC Q2->ITC Yes Q4 Need Real-Time Kinetics (k_on, k_off)? Q3->Q4 No MST MST Q3->MST Yes SPR SPR Q4->SPR Yes

Caption: A decision tree to guide the selection of an appropriate binding validation technique.

Conclusion

AFM-based force spectroscopy provides a unique and powerful approach to validate and characterize small molecule-protein interactions at the single-molecule level. While it may not be the primary choice for high-throughput screening, its ability to provide direct mechanical and kinetic information, especially for challenging targets like membrane proteins, makes it an invaluable tool in the drug discovery pipeline. By complementing ensemble techniques like SPR and ITC, AFM can provide a more complete and nuanced understanding of the binding event, ultimately leading to the development of more effective and specific therapeutics. The self-validating protocol outlined in this guide provides a robust framework for obtaining high-quality, trustworthy data, empowering researchers to confidently explore the intricacies of molecular recognition.

References

  • Asylum Research. (n.d.). Common Approaches to Tip Functionalization for AFM-Based Molecular Recognition Measurements. Retrieved from [Link]

  • JoVE. (2022, May 31). Covalent Attachment: Single Molecules For AFM-based Force Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Zhang, Y., & Zhang, A. (2014). Optimization of Protein-Protein Interaction Measurements for Drug Discovery Using AFM Force Spectroscopy. IEEE Transactions on Nanotechnology, 13(6), 1109-1115. Retrieved from [Link]

  • Bruker. (n.d.). Tech Note: A Practical Guide to AFM Force Spectroscopy and Data Analysis. Retrieved from [Link]

  • Liu, S., & Chen, P. (2021). The Fantastic Single-Molecule Techniques. Chemical & Biomedical Imaging, 1(1), 1-13. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • Chen, Y., & Moy, V. T. (2009). Nonspecific interactions in AFM force spectroscopy measurements. Microscopy and Microanalysis, 15(S2), 110-111. Retrieved from [Link]

  • Clarke, R. W., & Cooper, M. A. (2007). Single-molecule techniques for drug discovery. Current Opinion in Chemical Biology, 11(5), 557-562. Retrieved from [Link]

  • A5 Science. (n.d.). AFM Case Studies. Retrieved from [Link]

  • Park Systems. (2023, March 22). Single molecule interactions analysis using force-distance spectroscopy with functionalized tips. Retrieved from [Link]

  • Gruber, H. J. (2016). Functionalization of AFM tips with Maleimide Linkers. Johannes Kepler Universität Linz. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • Pérez-García, B., et al. (2022). High-Yield Characterization of Single Molecule Interactions with DeepTipTM Atomic Force Microscopy Probes. Sensors, 22(24), 9989. Retrieved from [Link]

  • Kumar, A., et al. (2011). Versatile method for AFM-tip functionalization with biomolecules: fishing a ligand by means of an in situ click reaction. Beilstein Journal of Organic Chemistry, 7, 1269-1277. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

  • Dufrêne, Y. F., et al. (2008). Drug Interactions Investigated Using Atomic Force Microscopy with Functionalized Tips. Asylum Research Application Note. Retrieved from [Link]

  • Gruber, H. J. (2016). Functionalization of AFM tips with Acetal Linkers. Johannes Kepler Universität Linz. Retrieved from [Link]

  • Li, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]

  • Mandal, S., & Rej, S. (2020). Force Spectroscopy on Single Molecules of Life. ACS Omega, 5(20), 11394-11402. Retrieved from [Link]

  • Horcas, I., et al. (2022). Molecular Recognition of Proteins through Quantitative Force Maps at Single Molecule Level. International Journal of Molecular Sciences, 23(8), 4381. Retrieved from [Link]

  • Scholl, Z. N., et al. (2019). Force Spectroscopy of Single Protein Molecules Using an Atomic Force Microscope. Journal of Visualized Experiments, (144), e55989. Retrieved from [Link]

  • Ebner, A., et al. (2011). Linking of Sensor Molecules with Amino Groups to Amino-Functionalized AFM Tips. Bioconjugate Chemistry, 22(6), 1065-1074. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2018, April 5). A Brief Comparison of Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Singh, D. B., & Singh, D. V. (2016). Drug Discovery and In Silico Techniques: A Mini-Review. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2095-2097. Retrieved from [Link]

  • Al-Sha'er, M. A., & Al-Ghazawi, A. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences, 10, 1205372. Retrieved from [Link]

  • Dufrêne, Y. F., et al. (2008). Drug Interactions Investigated Using Atomic Force Microscopy with Functionalized Tips. Asylum Research. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of chemical disposal is a comprehensive understanding of the potential hazards. Given the presence of a cyanomethyl group and a substituted pyridine ring in Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, we must operate with a high degree of caution. Analogous compounds containing the cyanomethyl group are classified as toxic if swallowed, in contact with skin, or if inhaled, and are known to cause skin and eye irritation. Therefore, the disposal procedures outlined below are designed to mitigate these risks through a systematic and contained approach.

Core Principles of Disposal: A Proactive Stance on Safety

The improper disposal of chemical waste can lead to significant harm to human health and the environment.[1] It is imperative that all researchers and laboratory personnel adhere to the following core principles:

  • Waste Minimization: The most effective disposal method is to minimize waste generation in the first place. Careful planning of experiments and the use of microscale techniques can significantly reduce the volume of chemical waste.

  • Segregation: Never mix incompatible wastes.[2] For compounds like Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, this means dedicated waste containers to prevent accidental reactions. Cyanide-containing wastes, in particular, should never be mixed with acids, as this can generate highly toxic hydrogen cyanide gas.[3]

  • Labeling and Containment: All waste containers must be clearly and accurately labeled with their contents.[2] Containers should be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[2][4]

  • Regulatory Compliance: All disposal activities must comply with local, state, and national regulations. It is the responsibility of the individual researcher and their institution to be aware of and adhere to these legal requirements.

Quantitative Hazard Profile: Insights from Analogous Compounds

To better inform our disposal strategy, the following table summarizes the hazard information for structurally related compounds. This data underscores the necessity of the stringent handling and disposal protocols that follow.

Hazard ClassificationMethyl 3-(cyanomethyl)benzoateMethyl 2-[(cyanomethyl)thio]benzoateMethyl 2-cyanoisonicotinate
Acute Toxicity (Oral) Not explicitly stated, but general warnings apply.Harmful if swallowed.[5]Harmful if swallowed.[6]
Acute Toxicity (Dermal) Not explicitly stated, but general warnings apply.Harmful if absorbed through the skin.[5]Harmful in contact with skin.[6]
Acute Toxicity (Inhalation) May cause respiratory irritation.[7]Harmful if inhaled.[5]Harmful if inhaled.[6]
Skin Corrosion/Irritation Causes skin irritation.[7]May cause skin irritation.[5]Causes skin irritation.[6]
Eye Damage/Irritation Causes serious eye irritation.[7]May cause eye irritation.[5]Causes serious eye irritation.[6]

Step-by-Step Disposal Protocol for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

This protocol provides a systematic approach to the safe disposal of both pure Methyl 3-(cyanomethyl)-2-methoxyisonicotinate and contaminated materials.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, it is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Containerization: A Critical Step for Safety

Proper segregation of waste is paramount to prevent dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate and related waste."

  • Solid vs. Liquid Waste: Solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction residues, contaminated solvents) should be collected in separate, appropriately labeled containers.[8]

  • Container Compatibility: Ensure that the waste container is made of a material compatible with the chemical. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.

3. Disposal of Pure or Concentrated Compound

Unused or excess Methyl 3-(cyanomethyl)-2-methoxyisonicotinate should be disposed of as hazardous chemical waste.

  • Do Not Attempt Neutralization: Without a specific, validated protocol, do not attempt to chemically neutralize or treat the compound in the lab.

  • Secure Packaging: Ensure the original container is securely sealed. If transferring to a new container, ensure it is properly labeled with the full chemical name and any known hazard symbols.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

4. Disposal of Contaminated Materials

Items that have come into contact with Methyl 3-(cyanomethyl)-2-methoxyisonicotinate must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and filter paper should be placed in the designated solid waste container.

  • Liquid Waste: Solvents and solutions containing the compound should be collected in the designated liquid waste container. Do not pour any amount, no matter how small, down the drain.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate and associated waste.

Caption: Disposal decision workflow for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

In Case of a Spill

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills within a chemical fume hood, trained personnel may proceed with cleanup. For larger spills or spills outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (for trained personnel on small, contained spills):

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

By adhering to these rigorous protocols, researchers can ensure that their valuable work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 2-[(cyanomethyl)thio]benzoate, 97%. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Chemical Safety. (n.d.). Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

This guide provides essential safety and handling protocols for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a compound of interest for researchers in drug development and chemical synthesis. Given the absence of comprehensive toxicological data for this specific molecule, our approach is grounded in a thorough analysis of its structural motifs—the cyanomethyl group and the isonicotinate core—and data from closely related analogs. This document establishes a self-validating system of protocols designed to minimize risk and ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The primary driver for stringent safety measures is the compound's structure. The presence of a cyanomethyl (-CH₂CN) group is a significant toxicological alert, suggesting the potential for metabolic release of cyanide. Nitrile compounds can exhibit toxicity similar to hydrogen cyanide, affecting the eyes, skin, and respiratory system upon exposure.[1] Symptoms of cyanide poisoning can include anxiety, confusion, dizziness, nausea, and in severe cases, convulsions, paralysis, and respiratory failure.[1]

Furthermore, derivatives of isonicotinic acid and similar nitrogen-containing heterocycles can act as skin, eye, and respiratory irritants.[2][3][4] Therefore, we must assume Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a highly hazardous substance.

The hazard profile, synthesized from analogous compounds, is summarized below.

Hazard ClassificationGHS Hazard StatementSource(s)
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowed[3][5]
Acute Toxicity (Dermal) H311/H312: Toxic or Harmful in contact with skin[3][5]
Acute Toxicity (Inhalation) H330/H331/H332: Fatal, Toxic, or Harmful if inhaled[3][5][6][7]
Skin Corrosion/Irritation H315: Causes skin irritation[2][3][5]
Eye Damage/Irritation H319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][3][8]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is mandatory. This is not merely a checklist but a system where each component provides a specific, critical barrier against exposure.[9]

AreaRequired PPESpecification & Rationale
Respiratory Chemical Fume Hood Primary Engineering Control: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10][11]
NIOSH-Approved Respirator For Emergency Use: A full-face respirator with appropriate cartridges for organic vapors and particulates should be available for spills or emergencies. For routine operations, the fume hood is sufficient.[6]
Eyes & Face Safety Goggles & Face Shield Dual Protection: Safety goggles that form a seal around the eyes are required to protect against dust and splashes.[12] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash risk.
Hands Double Gloving (Nitrile) Barrier Integrity: Wear two pairs of nitrile gloves.[12] The outer glove absorbs the initial contact, and the inner glove provides secondary protection. If the outer glove is contaminated, it can be removed without exposing the skin. Change gloves immediately upon contamination and every 1-2 hours regardless.
Body Chemical-Resistant Lab Coat Full Coverage: A buttoned, long-sleeved lab coat is mandatory.[10] Ensure it is made of a material appropriate for chemical protection.
Chemical Apron Splash Protection: A chemical-resistant apron should be worn over the lab coat when handling significant liquid volumes.
Feet Closed-Toed Shoes Essential Foundation: Hard-topped, closed-toed shoes that cover the entire foot are required at all times in the laboratory.[9]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, sequential workflow minimizes the opportunity for error and exposure.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handle Phase 3: Execution (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal A Verify Fume Hood Functionality B Assemble All Glassware & Reagents A->B C Prepare Labeled Waste Containers B->C D Don Inner Gloves E Don Lab Coat & Apron D->E F Don Outer Gloves E->F G Don Goggles & Face Shield F->G H Weigh/Measure Compound Carefully G->H Enter Hood I Perform Chemical Reaction/Procedure H->I J Neutralize/Quench Reaction as Needed I->J K Segregate & Dispose of Contaminated Waste J->K Exit Hood L Decontaminate Work Surfaces K->L M Remove PPE in Reverse Order L->M N Wash Hands Thoroughly M->N

Caption: Step-by-step workflow for handling Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Procedural Steps:
  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (glassware, stir bars, spatulas) and reagents to minimize movement in and out of the hood.[13]

    • Prepare and clearly label dedicated waste containers for solid and liquid cyanide-containing waste.[14]

  • Donning PPE:

    • Follow the sequence outlined in the workflow diagram (inner gloves first, outer gloves last before handling). This ensures contaminated outer gloves can be removed without touching the skin.

  • Chemical Handling (Inside Fume Hood):

    • Handle the solid compound with care to avoid generating dust.[3][6]

    • If transferring the solid, use a spatula and weigh it onto creased weighing paper or directly into a tared vessel.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container with the compound tightly closed when not in use.[6]

  • Decontamination and Doffing PPE:

    • All contaminated materials (gloves, pipette tips, weighing paper) must be placed directly into the designated hazardous waste container.[14]

    • Decontaminate all surfaces within the fume hood.

    • Remove PPE in the reverse order of donning to prevent self-contamination: face shield, outer gloves, apron, lab coat, goggles, inner gloves.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[2][10]

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Small Spill (contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[6]

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[15]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department and emergency services.

    • Prevent entry to the area.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[6] Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All materials contaminated with Methyl 3-(cyanomethyl)-2-methoxyisonicotinate must be treated as acute hazardous waste.

  • Segregation is Critical:

    • Solid Waste: All contaminated disposables (gloves, paper towels, absorbent pads, etc.) must be collected in a clearly labeled, sealed container.[14]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, sealed container.

  • Labeling: All waste containers must be tagged with a hazardous waste label detailing the contents, including the full chemical name.[14]

  • Treatment Principles: Due to the cyanide component, this waste cannot be disposed of via standard solvent waste streams. Professional disposal services often use methods like alkaline chlorination or ozonation to oxidize the cyanide into less toxic cyanate and eventually carbon dioxide and nitrogen.[16][17][18] Never mix cyanide-containing waste with acids, as this can liberate highly toxic hydrogen cyanide gas.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 2-[(cyanomethyl)thio]benzoate, 97%.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - Methyl 3-(cyanomethyl)benzoate.
  • Safety Data Sheet. (2015, June 19). Revision Date: 6/19/2015.
  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - Methyl 2-cyanoisonicotinate.
  • TCI Chemicals. (2025, May 20). SAFETY DATA SHEET - Methyl 2-(Cyanomethyl)benzoate.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • MedChemExpress. (2024, June 4). Safety Data Sheet - BM-PEG3.
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET - Methyl Isonicotinate.
  • GOOD LABORATORY PRACTICES DO and DON'Ts. (n.d.).
  • TargetMol. (n.d.). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide.
  • Chemos GmbH & Co. KG. (2019, March 12). Safety Data Sheet: methyl isocyanate.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
  • U.S. Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Methyl cyanoformate.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.